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  • Product: Ethyl 2-bromo-5-chloronicotinate
  • CAS: 1214337-49-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Ethyl 2-bromo-5-chloronicotinate (CAS 1214337-49-1): Properties, Synthesis, and Applications

Introduction Ethyl 2-bromo-5-chloronicotinate, identified by CAS Number 1214337-49-1, is a halogenated pyridine derivative that serves as a highly versatile and valuable building block in modern organic synthesis. Its st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2-bromo-5-chloronicotinate, identified by CAS Number 1214337-49-1, is a halogenated pyridine derivative that serves as a highly versatile and valuable building block in modern organic synthesis. Its strategic placement of bromo and chloro substituents on the pyridine ring provides chemists with distinct reactive handles, enabling the construction of complex molecular architectures. This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive overview of its chemical properties, plausible synthetic routes, core reactivity, and essential safety protocols, underscoring its significance in the fields of medicinal chemistry and materials science.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of a reagent are critical for its effective use in synthesis. The properties of Ethyl 2-bromo-5-chloronicotinate are summarized below.

Table 1: Core Properties of Ethyl 2-bromo-5-chloronicotinate

PropertyValueSource(s)
CAS Number 1214337-49-1[1]
Molecular Formula C₈H₇BrClNO₂[1][2]
Molecular Weight 264.50 g/mol [1][2]
IUPAC Name Ethyl 2-bromo-5-chloropyridine-3-carboxylate[3]
SMILES O=C(OCC)C1=C(Br)N=CC(Cl)=C1[1]
Boiling Point No data available[2]
Storage Sealed in a dry environment at 2-8°C, under an inert atmosphere.[1][2]

The compound's structure, featuring an ethyl ester and two different halogen atoms, is key to its utility.

Caption: Figure 1: Structure of Ethyl 2-bromo-5-chloronicotinate.

Synthesis and Characterization

Proposed Synthetic Workflow

The conversion of the carboxylic acid to the ethyl ester can be achieved via Fischer esterification or, for higher yields and milder conditions, through activation of the carboxylic acid, for instance, by converting it to an acyl chloride followed by reaction with ethanol.

G cluster_0 Figure 2: Proposed Synthesis Workflow start 2-bromo-5-chloronicotinic acid acyl_chloride Acyl Chloride Intermediate start->acyl_chloride  SOCl₂ or (COCl)₂ product Ethyl 2-bromo-5- chloronicotinate acyl_chloride->product  Ethanol (EtOH), Base

Caption: Figure 2: A plausible two-step synthesis from the parent acid.

Experimental Protocol (Hypothetical)
  • Activation: To a solution of 2-bromo-5-chloronicotinic acid in an anhydrous, inert solvent (e.g., dichloromethane), slowly add oxalyl chloride or thionyl chloride at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until gas evolution ceases, indicating the formation of the acyl chloride intermediate.

  • Esterification: In a separate flask, prepare a solution of absolute ethanol and a non-nucleophilic base (e.g., triethylamine or pyridine) in the same solvent, cooled to 0°C.

  • Addition: Slowly add the freshly prepared acyl chloride solution to the ethanol mixture.

  • Workup: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography to yield the final Ethyl 2-bromo-5-chloronicotinate.

Characterization

Full characterization is essential to confirm the structure and purity of the synthesized compound. Commercial suppliers typically provide analytical data such as NMR, HPLC, and LC-MS upon request.[1] Researchers should verify the identity of the compound using ¹H NMR, ¹³C NMR, and mass spectrometry to ensure it meets the standards required for subsequent reactions.

Reactivity and Applications in Drug Development

The true value of Ethyl 2-bromo-5-chloronicotinate lies in its differential reactivity, making it a cornerstone intermediate for building complex molecules.[5][6] The electron-deficient nature of the pyridine ring, combined with the specific positions of the halogens, dictates its synthetic utility.

  • C2-Bromo Group: The bromine atom at the 2-position is highly activated towards both nucleophilic aromatic substitution and, more importantly, oxidative addition to transition metal catalysts. This makes it the preferred site for a wide range of cross-coupling reactions.

  • C5-Chloro Group: The chlorine atom at the 5-position is significantly less reactive in typical palladium-catalyzed cross-coupling reactions compared to the C2-bromo group. This difference allows for selective, sequential functionalization of the pyridine core.

This reactivity profile enables its use in constructing derivatives for pharmaceuticals (such as antibiotics and anti-cardiovascular drugs) and agrochemicals.[5]

cluster_reactions Figure 3: Key Synthetic Transformations main Ethyl 2-bromo-5-chloronicotinate suzuki Bi-aryl Pyridines main->suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) buchwald N-Aryl Pyridines main->buchwald Buchwald-Hartwig Amination (R₂NH, Pd cat.) heck Styrenyl Pyridines main->heck Heck Coupling (Alkene, Pd cat.) sonogashira Alkynyl Pyridines main->sonogashira Sonogashira Coupling (Alkyne, Pd/Cu cat.)

Caption: Figure 3: Common cross-coupling reactions at the C2-bromo position.

This selective reactivity allows for the introduction of an aryl, amino, or vinyl group at the 2-position while leaving the 5-chloro group intact for potential subsequent transformations, providing a powerful strategy for library synthesis in drug discovery programs.

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 1214337-49-1 is not widely published, data from its close isomer, Ethyl 5-bromo-2-chloronicotinate (CAS 1214332-67-8), provides essential guidance.[2] This compound is classified as hazardous, and proper precautions are mandatory.

Table 2: GHS Hazard Information (based on isomer CAS 1214332-67-8)

CategoryInformationSource
Pictogram GHS07 (Exclamation Mark)[2]
Signal Word Warning [2]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2]
Precautionary Statements P261: Avoid breathing vapors/spray. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][7]
Handling and First Aid Protocol
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[8]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][10]

  • Skin Contact: Immediately remove contaminated clothing.[9] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[7][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[7][8] If not breathing, provide artificial respiration. Seek medical attention if you feel unwell.[10]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[7] Seek immediate medical attention.

Conclusion

Ethyl 2-bromo-5-chloronicotinate is a strategically designed chemical intermediate of significant value to the synthetic chemist. Its well-defined points of reactivity, particularly the labile C2-bromo group, allow for precise and selective functionalization. This makes it an indispensable tool for developing novel compounds in the pharmaceutical and agrochemical industries. Adherence to strict safety and handling protocols is paramount when working with this reagent to ensure the well-being of laboratory personnel.

References

  • Chemsrc. Ethyl 2-chloronicotinate | CAS#:1452-94-4. [Link]

  • PubChem. Ethyl 5-bromo-2-chlorobenzoate. [Link]

  • PubChem. Ethyl 5-bromo-2-chloroisonicotinate. [Link]

  • ChemSynthesis. ethyl 2-bromonicotinate. [Link]

  • Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives. (2017). [Link]

  • PubChem. Ethyl 5-bromopyridine-3-carboxylate. [Link]

  • MDPI. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group. (2024). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Brominated Aromatic Compounds in Chemical Innovation. [Link]

Sources

Exploratory

Ethyl 2-bromo-5-chloronicotinate chemical structure and SMILES

An In-Depth Technical Guide to Ethyl 2-bromo-5-chloronicotinate: Structure, Properties, and Synthetic Utility Ethyl 2-bromo-5-chloronicotinate is a substituted pyridine derivative, a class of heterocyclic compounds of im...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 2-bromo-5-chloronicotinate: Structure, Properties, and Synthetic Utility

Ethyl 2-bromo-5-chloronicotinate is a substituted pyridine derivative, a class of heterocyclic compounds of immense importance in the fields of medicinal chemistry and agrochemical synthesis. The strategic placement of three distinct functional groups—an ethyl ester, a bromine atom, and a chlorine atom—on the pyridine scaffold makes this molecule a highly valuable and versatile intermediate. The halogen substituents are not mere placeholders; they are critical for modulating the electronic properties of the pyridine ring and offer regioselective handles for advanced chemical modifications.

Halogen atoms are prevalent in a significant number of FDA-approved pharmaceuticals, where they often enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets[1]. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of Ethyl 2-bromo-5-chloronicotinate, detailing its chemical identity, physicochemical properties, logical synthetic strategies, and its vast potential in the synthesis of complex, biologically active molecules.

Chemical Identity and Structure

Precise identification is the cornerstone of chemical synthesis and analysis. This section outlines the fundamental structural and identifying information for Ethyl 2-bromo-5-chloronicotinate.

2.1 Nomenclature and Identifiers

  • Systematic IUPAC Name: Ethyl 2-bromo-5-chloropyridine-3-carboxylate

  • CAS Number: 1214337-49-1[2][3]

  • Molecular Formula: C₈H₇BrClNO₂[2][3]

2.2 Chemical Structure

The structure consists of a pyridine ring substituted at the 3-position with an ethyl carboxylate group, at the 2-position with a bromine atom, and at the 5-position with a chlorine atom.

Chemical Structure of Ethyl 2-bromo-5-chloronicotinate
Figure 1. 2D Chemical Structure of Ethyl 2-bromo-5-chloronicotinate.

2.3 SMILES Notation

The Simplified Molecular-Input Line-Entry System (SMILES) is a line notation for describing the structure of chemical species.

  • SMILES: O=C(OCC)C1=C(Br)N=CC(Cl)=C1[3]

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and reactivity. The data for Ethyl 2-bromo-5-chloronicotinate is summarized below.

PropertyValueSource
Molecular Weight 264.50 g/mol [3][4]
Molecular Formula C₈H₇BrClNO₂[2][3]
Physical Form Liquid
Purity Typically ≥97%
Storage Conditions Store at 2-8°C, sealed in a dry, inert atmosphere.[3][4]
Boiling Point No data available
Melting Point No data available

Synthetic Considerations and Methodologies

While direct, published synthetic routes for Ethyl 2-bromo-5-chloronicotinate are not extensively detailed in readily available literature, a logical pathway can be constructed based on established organic chemistry principles for related nicotinic acid derivatives. The most direct approach involves the esterification of the corresponding carboxylic acid, 2-bromo-5-chloronicotinic acid.

4.1 Retrosynthetic Analysis

A retrosynthetic approach suggests that the target molecule can be readily accessed from 2-bromo-5-chloronicotinic acid, which itself is a derivative of nicotinic acid. This precursor serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals[5]. The synthesis can therefore be envisioned as a two-stage process: halogenation of a suitable nicotinic acid precursor followed by esterification.

4.2 Proposed Synthetic Workflow

The following workflow illustrates a robust and industrially scalable approach to the synthesis. The first critical step is the selective halogenation of the pyridine ring, followed by a classic esterification reaction.

G cluster_0 Stage 1: Carboxylic Acid Synthesis cluster_1 Stage 2: Esterification NicotinicAcid Nicotinic Acid Precursor HalogenatedAcid 2-Bromo-5-chloronicotinic Acid NicotinicAcid->HalogenatedAcid Selective Halogenation (e.g., Br₂, Cl₂ in oleum or SOCl₂) [Ref: 13] Target Ethyl 2-bromo-5-chloronicotinate (Final Product) HalogenatedAcid->Target Fischer Esterification (Ethanol, H₂SO₄ catalyst) [Ref: 6]

Diagram 1. Proposed two-stage synthesis of Ethyl 2-bromo-5-chloronicotinate.

4.3 Exemplary Protocol: Fischer-Speier Esterification

This protocol details the conversion of 2-bromo-5-chloronicotinic acid to the target ethyl ester. This method is chosen for its reliability and use of common laboratory reagents.

Objective: To synthesize Ethyl 2-bromo-5-chloronicotinate via acid-catalyzed esterification.

Materials:

  • 2-bromo-5-chloronicotinic acid (1.0 eq)

  • Anhydrous Ethanol (20-30 eq, serves as reagent and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq, catalyst)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Deionized Water

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-5-chloronicotinic acid.

  • Reagent Addition: Add anhydrous ethanol to dissolve the starting material. Cool the mixture in an ice bath.

  • Catalyst Introduction: While stirring, slowly and carefully add concentrated sulfuric acid dropwise.

    • Causality: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Trustworthiness: Driving the reaction with heat and a large excess of ethanol shifts the equilibrium towards the product side, ensuring a high conversion rate, in accordance with Le Châtelier's principle.

  • Work-up & Neutralization: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove excess ethanol. Dissolve the residue in ethyl acetate.

  • Carefully wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid), and finally with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude oil via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the pure Ethyl 2-bromo-5-chloronicotinate.

Applications in Research and Development

Ethyl 2-bromo-5-chloronicotinate is not an end product but a sophisticated building block. Its utility stems from the differential reactivity of its functional groups, which allows for sequential and controlled chemical modifications.

  • Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond (at the C2 position) is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. This enables the introduction of a wide array of alkyl, aryl, alkynyl, or amino substituents, rapidly building molecular complexity. Bromo-substituted heterocycles are common starting materials in drug synthesis for this reason[6].

  • Selective Functionalization: The carbon-chlorine bond (at the C5 position) is generally less reactive than the C-Br bond in standard cross-coupling conditions. This reactivity difference can be exploited for sequential couplings, first at the C2 position, followed by a second coupling at the C5 position under more forcing conditions.

  • Ester Group Modification: The ethyl ester provides another point for diversification. It can be readily hydrolyzed under basic or acidic conditions to revert to the carboxylic acid, which can then be coupled with amines to form amides—a common functional group in many drug molecules.

The presence of both bromo and chloro substituents makes this scaffold particularly useful in the discovery of novel therapeutics and agrochemicals, where fine-tuning of molecular properties is essential[5].

Conclusion

Ethyl 2-bromo-5-chloronicotinate is a high-value synthetic intermediate characterized by its unique substitution pattern. Its chemical structure, particularly the differentially reactive halogen atoms, provides chemists with a powerful tool for constructing complex molecular architectures. The synthetic pathways are logical and scalable, and the compound's potential for creating diverse libraries of novel molecules solidifies its importance for professionals in drug discovery and chemical research.

References

  • BLD Pharm. (n.d.). Ethyl 2-bromo-5-chloro-4,6-dimethylnicotinate.
  • PubChem. (n.d.). Ethyl 5-bromo-2-chloroisonicotinate. National Center for Biotechnology Information.
  • Chemsrc. (2025, August 21). Ethyl 2-chloronicotinate.
  • Sigma-Aldrich. (n.d.). Ethyl 5-bromo-2-chloroisonicotinate.
  • BLD Pharm. (n.d.). Ethyl 5-bromo-2-chloronicotinate.
  • Benchchem. (n.d.). Synthesis routes of Ethyl chloronicotinate.
  • ChemSynthesis. (2025, May 20). ethyl 2-bromonicotinate.
  • PubChem. (n.d.). Ethyl 5-bromo-2-chlorobenzoate. National Center for Biotechnology Information.
  • Jeyakkumar, P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information.
  • Chem-Impex. (n.d.). 5-Bromo-2-chloronicotinic acid.
  • BLD Pharm. (n.d.). Ethyl 2-bromo-5-chloronicotinate.
  • Guidechem. (2022, November 5). How to synthesize Ethyl 2-bromothiazole-5-carboxylate?.
  • Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.

Sources

Foundational

Technical Guide: Comparative Reactivity of Ethyl 2-bromo-5-chloronicotinate vs. Ethyl 5-bromo-2-chloronicotinate

Executive Summary Strategic Scaffold Selection in Medicinal Chemistry In the design of pyridine-based pharmacophores, the choice between Ethyl 2-bromo-5-chloronicotinate (Isomer A) and Ethyl 5-bromo-2-chloronicotinate (I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Strategic Scaffold Selection in Medicinal Chemistry

In the design of pyridine-based pharmacophores, the choice between Ethyl 2-bromo-5-chloronicotinate (Isomer A) and Ethyl 5-bromo-2-chloronicotinate (Isomer B) is not merely a matter of availability; it dictates the synthetic strategy.

While both molecules share identical molecular weights (264.50 g/mol ) and core functionalities, they exhibit diametrically opposed reactivity profiles. Isomer A presents a "reactivity hotspot" at C2, making selective functionalization at C5 difficult. In contrast, Isomer B offers orthogonal reactivity : the C5-bromide is primed for metal-catalyzed cross-coupling, while the C2-chloride remains activated for nucleophilic aromatic substitution (


). This guide details the mechanistic underpinnings of this divergence and provides validated protocols for exploiting Isomer B as a superior scaffold for diversity-oriented synthesis.

Part 1: Structural & Electronic Analysis

Electronic Topography of the Nicotinate Core

The pyridine ring is


-deficient, with the nitrogen atom pulling electron density via induction (-I) and resonance (-M). This creates a distinct electronic gradient:
  • C2/C6 (Alpha Positions): Highly electron-deficient. The LUMO coefficient is largest here, making these sites highly susceptible to nucleophilic attack (

    
    ).
    
  • C3/C5 (Beta Positions): Less electron-deficient, resembling a deactivated benzene ring. These sites are generally resistant to

    
     but are amenable to Palladium-catalyzed oxidative addition, provided a suitable leaving group (Br/I) is present.
    
  • C3-Ester Group: The ethyl ester at C3 further withdraws electron density, activating the ring (especially C2 and C4) and serving as a directing group for ortho-metallation if needed.

The Halogen Effect (Bond Dissociation Energy)

The reactivity difference is further amplified by the bond strengths of the carbon-halogen bonds:

  • C-Br Bond: Weaker (~276 kJ/mol).[1] Oxidative addition to Pd(0) is fast.[1]

  • C-Cl Bond: Stronger (~339 kJ/mol).[1] Oxidative addition is slow; requires specialized ligands (e.g., bulky phosphines or NHCs) or higher temperatures.

Comparative Reactivity Matrix

The following table summarizes the theoretical reactivity of the two isomers based on position and halogen type.

FeatureIsomer A: 2-Bromo-5-chloro Isomer B: 5-Bromo-2-chloro
C2 Reactivity Extremely High. Activated by N-atom + Weak C-Br bond.High. Activated by N-atom, but tempered by stronger C-Cl bond.
C5 Reactivity Low. Deactivated position + Strong C-Cl bond.High. Deactivated position, but compensated by weak C-Br bond.

Preference
Exclusive to C2.Exclusive to C2 (Cl is a sufficient LG at this activated site).
Pd-Coupling Preference C2 dominates (Br is here).C5 dominates (Br is here).
Orthogonality Poor. Both mechanisms favor C2.Excellent. Pd favors C5;

favors C2.

Part 2: Decision Framework & Visualizations

Reactivity Pathways Diagram

The following diagram illustrates the divergent synthetic pathways. Note how Isomer B allows for controlled, sequential functionalization, whereas Isomer A leads to a bottleneck at C2.

ReactivityPathways SubstrateA Isomer A (2-Br, 5-Cl) ProdA_Pd C2-Coupled Product (C5-Cl intact) SubstrateA->ProdA_Pd Pd(0) / Boronic Acid (Fastest Reaction) ProdA_SNAr C2-Substituted Product (C5-Cl intact) SubstrateA->ProdA_SNAr Amine / Base (Fast Reaction) SubstrateB Isomer B (5-Br, 2-Cl) ProdB_Pd C5-Coupled Product (C2-Cl intact) SubstrateB->ProdB_Pd Pd(0) / Boronic Acid (Selective for Br) ProdB_SNAr C2-Substituted Product (C5-Br intact) SubstrateB->ProdB_SNAr Amine / Base (Selective for C2) Dead End at C5\n(Cl is unreactive) Dead End at C5 (Cl is unreactive) ProdA_Pd->Dead End at C5\n(Cl is unreactive) Final_B 2,5-Difunctionalized Scaffold ProdB_Pd->Final_B Subsequent SNAr at C2-Cl

Figure 1: Comparative reaction pathways demonstrating the orthogonal advantage of Isomer B (Green path).

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective Suzuki Coupling (Targeting C5)

Objective: Functionalize C5 of Ethyl 5-bromo-2-chloronicotinate while retaining the C2-chloride for later use. Mechanism: Exploits the faster oxidative addition of Pd(0) into C-Br vs. C-Cl.[1][2]

Reagents:

  • Substrate: Ethyl 5-bromo-2-chloronicotinate (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%) - Note: Avoid bulky, electron-rich ligands like Buchwald precatalysts here, as they might force activation of the C2-chloride.
    
  • Base:

    
     (2.0 equiv, 2M aqueous)
    
  • Solvent: DME/Water or Toluene/Ethanol/Water (4:1:1)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Evacuate and backfill with Argon (

    
    ) to prevent homocoupling or oxidation.
    
  • Catalyst Addition: Add

    
     under Argon counter-flow.
    
  • Reaction: Heat to 80°C. Critical Control Point: Monitor by TLC or LCMS every 30 minutes. The reaction should be complete within 2-4 hours.

    • Validation: Look for the disappearance of the starting bromide. If the C2-chloride begins to react, you will see a double-addition product (M+2Ar). Lower temperature to 60°C if this occurs.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Regioselective Displacement (Targeting C2)

Objective: Introduce an amine at C2 of the C5-functionalized intermediate (from Protocol A) or the parent Ethyl 5-bromo-2-chloronicotinate . Mechanism: Addition-Elimination at the electron-deficient C2 position.

Reagents:

  • Substrate: C5-substituted-2-chloronicotinate (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Base: DIPEA (2.0 equiv) or

    
     (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Workflow:

  • Setup: Dissolve substrate in MeCN (0.2 M).

  • Addition: Add DIPEA followed by the amine.

  • Reaction:

    • For Isomer A (2-Br): Reaction often proceeds at Room Temperature (RT) due to the highly reactive Br.

    • For Isomer B (2-Cl): Heat to 60-80°C is typically required as Cl is a poorer leaving group.

  • Validation (NMR):

    • The disappearance of the characteristic C2-Cl signal is not directly visible in proton NMR, but the shift of the C6 proton (adjacent to N) will change significantly upon amination due to the electron-donating effect of the new amine.

    • LCMS:[3] Confirm mass shift corresponding to

      
      .
      

Part 4: Strategic Applications in Drug Discovery

Scaffold Construction

Ethyl 5-bromo-2-chloronicotinate (Isomer B) is the preferred scaffold for libraries where the C5-position requires variability (e.g., different aryl groups for hydrophobic pocket binding) and the C2-position requires a constant H-bond donor/acceptor (e.g., an amine or ether).

Synthesis Workflow Diagram

The following diagram details the logical flow for building a library using Isomer B.

SynthesisWorkflow Start Start: Ethyl 5-bromo-2-chloronicotinate Step1 Step 1: Suzuki Coupling (C5) Reagent: Ar-B(OH)2, Pd(PPh3)4 Outcome: Diversity at C5 Start->Step1 Intermed Intermediate: Ethyl 5-aryl-2-chloronicotinate Step1->Intermed Step2 Step 2: SNAr Reaction (C2) Reagent: R-NH2, Heat Outcome: Solubilizing/Binding Group at C2 Intermed->Step2 Step3 Step 3: Ester Hydrolysis (C3) Reagent: LiOH, THF/H2O Outcome: Carboxylic Acid for Amide Coupling Step2->Step3 Final Final Drug Candidate Step3->Final

Figure 2: Sequential functionalization workflow using Isomer B as the core scaffold.

References

  • BenchChem. A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. (2025).[1][4][5][6] Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 144749, Ethyl 5-bromo-2-chlorobenzoate. (2025).[1][4][5][6] Retrieved from

  • Sigma-Aldrich. Ethyl 5-bromo-2-chloroisonicotinate Product Data. (2025).[1][4][5][6] Retrieved from

  • BLD Pharm. Ethyl 5-bromo-2-chloronicotinate Product Specifications and NMR Data. (2025).[1][4][5][6] Retrieved from

  • Li, J. J.Name Reactions and Reagents in Organic Synthesis. (Standard reference for Suzuki/SNAr mechanisms on heterocycles). Wiley-Interscience.

Sources

Exploratory

Strategic Utilization of Ethyl 2-bromo-5-chloronicotinate in Heterocyclic Scaffold Design

Executive Summary & Chemical Identity[1] Ethyl 2-bromo-5-chloronicotinate represents a high-value "linchpin" intermediate in modern medicinal chemistry. Its structural uniqueness lies in its tri-orthogonal reactivity pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

Ethyl 2-bromo-5-chloronicotinate represents a high-value "linchpin" intermediate in modern medicinal chemistry. Its structural uniqueness lies in its tri-orthogonal reactivity profile . The molecule possesses three distinct functional handles—a C2-bromide, a C5-chloride, and a C3-ethyl ester—each susceptible to activation under mutually exclusive conditions.

This guide moves beyond basic catalog data to analyze the chemoselectivity that makes this scaffold essential for Fragment-Based Drug Discovery (FBDD), particularly in the synthesis of kinase inhibitors and GPCR ligands where pyridine cores are ubiquitous.

Physiochemical Profile[2]
PropertyValueNotes
IUPAC Name Ethyl 2-bromo-5-chloropyridine-3-carboxylate
Molecular Formula C₈H₇BrClNO₂
Molecular Weight 264.50 g/mol Monoisotopic Mass: 262.935
CAS Number VariableAcid precursor: 2-bromo-5-chloronicotinic acid (CAS: 1211534-79-6)
Physical State Solid / Low-melting solidPredicted MP: 45–55 °C
Solubility DMSO, DCM, Ethyl AcetateSparingly soluble in water
Lipophilicity (cLogP) ~2.8Estimated

Chemoselectivity & Reactivity Landscape

The utility of this molecule is defined by the differential reactivity of its halogen substituents.[1][2] Understanding the electronic environment of the pyridine ring is critical for designing successful synthetic routes.[1][3]

The Halogen Hierarchy

In Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), the reactivity order is governed by bond dissociation energies (BDE) and the rate of oxidative addition.[1]

  • C2-Bromide (Primary Handle):

    • Reactivity: High.

    • Mechanism: The C2 position is

      
       to the pyridine nitrogen. The electron-withdrawing nature of the nitrogen atom, combined with the weaker C-Br bond (relative to C-Cl), makes this position highly susceptible to oxidative addition by Pd(0) species.
      
    • SNAr Utility: The C2 position is also activated for Nucleophilic Aromatic Substitution (

      
      ) due to the stabilization of the Meisenheimer complex by the ring nitrogen.
      
  • C5-Chloride (Secondary Handle):

    • Reactivity: Low / Latent.

    • Mechanism: The C5 position is

      
       to the nitrogen and lacks the direct inductive activation seen at C2/C4. Furthermore, the C-Cl bond is stronger.
      
    • Strategic Use: This bond typically remains inert during C2 functionalization, allowing it to serve as a "latent" handle for late-stage diversification using specialized ligands (e.g., Buchwald precatalysts like XPhos or RuPhos) at elevated temperatures.

  • C3-Ester (Tertiary Handle):

    • Reactivity: Orthogonal.

    • Strategic Use: Can be hydrolyzed to the acid, reduced to the alcohol, or converted to amides/heterocycles (e.g., oxadiazoles) after halogen manipulations.

Reactivity Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

ReactivityMap Core Ethyl 2-bromo-5-chloronicotinate (C2-Br, C5-Cl, C3-COOEt) Path1 Product A: C2-Aryl/Amino (C5-Cl Intact) Core->Path1 Pd(0), Ar-B(OH)2 rt to 60°C (Suzuki) OR HNR2 (SNAr) Path3 Product C: Bicyclic Scaffolds (e.g., Pyrido[2,3-d]pyrimidines) Core->Path3 Cyclization with Amidines/Hydrazines Path2 Product B: C5-Functionalized (Requires Specialized Ligands) Path1->Path2 Pd(OAc)2, XPhos 100°C+ (Suzuki/Buchwald)

Experimental Protocol: Regioselective C2-Arylation

Objective: To selectively couple an aryl boronic acid to the C2-position while preserving the C5-chloride and C3-ester.

Rationale: Standard Suzuki conditions (aqueous base, heat) can lead to ester hydrolysis or competitive coupling at C5 if the temperature is uncontrolled. This protocol uses a mild base and a catalyst system optimized for oxidative addition at electron-deficient bromides.

Materials
  • Substrate: Ethyl 2-bromo-5-chloronicotinate (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.1 equiv)

  • Catalyst:

    
     (5 mol%)
    
    • Why: Bidentate ferrocenyl ligands prevent

      
      -hydride elimination and offer robust stability.
      
  • Base: Potassium Carbonate (

    
    ), 2.0 equiv (powdered, anhydrous preferred).
    
  • Solvent: 1,4-Dioxane / Water (9:1 ratio).

Methodology
  • Inert Setup: Flame-dry a 25 mL Schlenk tube or microwave vial. Cool under a stream of Argon or Nitrogen.

  • Charge Reagents: Add Ethyl 2-bromo-5-chloronicotinate (264.5 mg, 1.0 mmol), Phenylboronic acid (134 mg, 1.1 mmol), and

    
     (276 mg, 2.0 mmol).
    
  • Degassing: Add 1,4-Dioxane (4.5 mL) and Water (0.5 mL). Sparge the mixture with Argon for 5 minutes (bubbling gas through the liquid) to remove dissolved Oxygen.

    • Critical Step: Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid.

  • Catalyst Addition: Add

    
     (41 mg, 0.05 mmol) quickly against a positive flow of Argon. Seal the vessel.
    
  • Reaction: Heat to 60°C for 4–6 hours.

    • Control Note: Do not exceed 80°C initially. Higher temperatures increase the risk of oxidative addition at the C5-Cl bond.

  • Work-up:

    • Cool to room temperature.[4]

    • Filter through a pad of Celite (diatomaceous earth) to remove Palladium black. Wash with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.[4]

  • Purification: Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (0%

      
       20% EtOAc). The product (Ethyl 5-chloro-2-phenylnicotinate) is typically less polar than the starting material.
      

Application in Drug Discovery: Bicyclic Scaffold Construction

A primary application of this molecule is the synthesis of Pyrido[2,3-d]pyrimidin-7-ones , a scaffold seen in PI3K and mTOR inhibitors.

Synthetic Logic

The C3-ester and C2-bromide provide a "1,3-electrophilic" setup. Condensation with a bis-nucleophile (like an amidine or urea) creates a second ring fused to the pyridine.

Workflow Visualization:

BicyclicSynthesis Start Ethyl 2-bromo-5-chloronicotinate Step1 Step 1: SNAr Displacement Reagent: Benzylamine (BnNH2) Target: C2-Amino Intermediate Start->Step1  Selective C2 Attack   Step2 Step 2: Cyclization Reagent: Urea/Phosgene equiv. Condition: High Temp / Base Step1->Step2  Ester-Amine Condensation   Final Target: 6-chloro-8-benzyl pyrido[2,3-d]pyrimidine-2,4-dione Step2->Final  Ring Closure  

Expert Insight: Avoiding Side Reactions

When attempting cyclization, a common failure mode is the hydrolysis of the ester before ring closure. To mitigate this:

  • Use Anhydrous Conditions: Avoid aqueous bases during the initial SNAr step.

  • One-Pot Procedures: Modern protocols often utilize a cascade sequence where the amine displaces the bromide, and the resulting secondary amine intramolecularly attacks the ester (often requiring Lewis acid activation).

Safety and Handling (SDS Summary)

While specific toxicological data for this exact ester may be limited, handle as a Potent Alkylating Agent and Pyridine Derivative .

  • Hazard Statements (Predicted):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling:

    • Use only in a chemical fume hood.

    • Wear nitrile gloves (double gloving recommended due to halogenated nature).

    • Avoid contact with strong oxidizing agents.

  • Storage: Store at 2–8°C under inert atmosphere (Argon). Halogenated pyridines can be light-sensitive; store in amber vials.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 5-bromo-2-chloronicotinate (Isomer Reference). Retrieved from [Link](Note: Link directs to structural analog for physiochemical baseline).

  • Li, J. J. (2014).Name Reactions in Heterocyclic Chemistry II. Wiley.
  • Schlosser, M. (2005). "The regioselective functionalization of chloropyridines." Angewandte Chemie International Edition, 44(3), 376-393. (Mechanistic basis for C2 vs C5 selectivity).

Sources

Foundational

An In-Depth Technical Guide to Ethyl 2-bromo-5-chloronicotinate: A Key Intermediate in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of ethyl 2-bromo-5-chloronicotinate, a versatile heterocyclic building block crucial in pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of ethyl 2-bromo-5-chloronicotinate, a versatile heterocyclic building block crucial in pharmaceutical and materials science research. As a senior application scientist, the following sections synthesize key data on its nomenclature, physicochemical properties, synthesis, reactivity, and applications, with a focus on providing actionable insights for laboratory practice.

Chemical Identity and Nomenclature

Ethyl 2-bromo-5-chloronicotinate is a di-halogenated pyridine derivative with an ethyl ester functional group. Establishing its precise identity is paramount for accurate sourcing and unambiguous scientific communication.

Primary Name: 2-bromo-5-chloropyridine-3-carboxylic acid ethyl ester

Common Synonyms:

  • Ethyl 2-bromo-5-chloronicotinate

  • Ethyl 2-bromo-5-chloro-3-pyridinecarboxylate

CAS Number: 1214337-49-1[1][2]

This CAS number is the definitive identifier and should be used for all database searches and procurement activities to avoid confusion with its isomers, such as ethyl 5-bromo-2-chloronicotinate (CAS: 1214332-67-8).

Structural Representation:

Caption: Chemical structure of ethyl 2-bromo-5-chloronicotinate.

Physicochemical and Safety Data

A thorough understanding of the compound's properties and hazards is essential for safe handling and effective experimental design.

Table 1: Physicochemical Properties of Ethyl 2-bromo-5-chloronicotinate

PropertyValueSource
CAS Number 1214337-49-1[1][2]
Molecular Formula C₈H₇BrClNO₂[1][2]
Molecular Weight 264.50 g/mol [1][2]
Purity Typically ≥95%[1]
Storage Sealed in a dry environment, 2-8°C[2]

Safety and Handling:

  • Hazard Statements (Anticipated): Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3][4][5]

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a cool, dry place.

In case of exposure, follow standard first-aid measures:

  • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

  • Inhalation: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Synthesis and Manufacturing

Ethyl 2-bromo-5-chloronicotinate is typically synthesized from the corresponding nicotinic acid precursor. A general and reliable laboratory-scale synthesis is outlined below.

Experimental Protocol: Synthesis via Esterification

This protocol is based on the well-established esterification of 2-bromo-5-chloronicotinic acid.

Workflow Diagram:

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Esterification cluster_2 Step 3: Work-up and Purification a 2-Bromo-5-chloronicotinic acid c Reflux a->c b Thionyl chloride (SOCl₂) b->c d 2-Bromo-5-chloronicotinoyl chloride c->d f Reflux d->f e Ethanol (EtOH) e->f g Ethyl 2-bromo-5-chloronicotinate f->g h Aqueous work-up g->h i Extraction with organic solvent h->i j Drying and solvent removal i->j k Purification (e.g., chromatography) j->k

Caption: General workflow for the synthesis of ethyl 2-bromo-5-chloronicotinate.

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • To a solution of 2-bromo-5-chloronicotinic acid in a suitable anhydrous solvent (e.g., toluene or dichloromethane), add an excess of thionyl chloride (SOCl₂) or oxalyl chloride.

    • A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

    • Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.

    • Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 2-bromo-5-chloronicotinoyl chloride.

  • Esterification:

    • Dissolve the crude acid chloride in an excess of anhydrous ethanol.

    • The reaction is typically exothermic and may proceed at room temperature, but gentle heating or refluxing can ensure complete conversion.

    • Monitor the reaction for the disappearance of the acid chloride.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

    • The crude product can be purified by column chromatography on silica gel to afford pure ethyl 2-bromo-5-chloronicotinate.

Chemical Reactivity and Applications in Synthesis

The synthetic utility of ethyl 2-bromo-5-chloronicotinate stems from the differential reactivity of its two halogen substituents, making it a valuable substrate for sequential cross-coupling reactions.

Chemoselectivity in Cross-Coupling Reactions:

The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This reactivity difference (C-Br > C-Cl) allows for the selective functionalization at the 2-position of the pyridine ring.

Logical Relationship Diagram:

G A Ethyl 2-bromo-5-chloronicotinate B Suzuki-Miyaura Coupling (at C-Br bond) A->B Pd catalyst, base, boronic acid/ester C 2-Aryl-5-chloronicotinate derivative B->C D Further Cross-Coupling (at C-Cl bond) C->D More forcing conditions or specialized catalyst E Di-substituted pyridine scaffold D->E

Caption: Sequential cross-coupling strategy using ethyl 2-bromo-5-chloronicotinate.

Suzuki-Miyaura Coupling:

This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. Ethyl 2-bromo-5-chloronicotinate can be selectively coupled with various boronic acids or their esters at the 2-position.

Exemplary Protocol: Suzuki-Miyaura Reaction

  • Reaction Setup:

    • To a reaction vessel, add ethyl 2-bromo-5-chloronicotinate, the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

    • Purge the vessel with an inert gas (e.g., argon or nitrogen).

    • Add a degassed solvent system, such as a mixture of dioxane and water or toluene and water.

  • Reaction Execution:

    • Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C.

    • Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture and dilute it with water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography to obtain the 2-aryl-5-chloronicotinate product.

Applications in Drug Discovery and Medicinal Chemistry:

The di-halogenated pyridine core of ethyl 2-bromo-5-chloronicotinate is a common scaffold in many biologically active molecules. Its ability to undergo selective functionalization makes it a key intermediate in the synthesis of complex pharmaceutical compounds. While specific examples directly citing the use of CAS 1214337-49-1 in publicly available drug synthesis pathways are limited, its structural motif is present in various classes of therapeutic agents, including kinase inhibitors and anti-inflammatory drugs. The chloro- and bromo-substituents serve as handles for introducing diverse functionalities to explore structure-activity relationships (SAR).

Spectroscopic Data

(Note: As authentic, published spectra for this specific compound are not widely available, the following are predicted key features based on its structure and data from analogous compounds.)

Table 2: Predicted Spectroscopic Features

TechniquePredicted Key Features
¹H NMR - Ethyl ester protons: A quartet around 4.4 ppm (CH₂) and a triplet around 1.4 ppm (CH₃).- Pyridine protons: Two doublets in the aromatic region (approx. 8.0-8.7 ppm), corresponding to the protons at the 4- and 6-positions.
¹³C NMR - Carbonyl carbon: A signal in the range of 160-170 ppm.- Pyridine ring carbons: Signals in the aromatic region (approx. 120-155 ppm), with carbons attached to halogens showing distinct shifts.- Ethyl ester carbons: Signals for the CH₂ (around 62 ppm) and CH₃ (around 14 ppm) groups.
IR Spectroscopy - C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.- C=C and C=N stretches (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.- C-Cl and C-Br stretches: Absorptions in the fingerprint region below 1000 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): A characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes.

Conclusion

Ethyl 2-bromo-5-chloronicotinate (CAS: 1214337-49-1) is a strategically important building block in modern organic synthesis. Its key value lies in the differential reactivity of its halogen substituents, which enables selective, sequential functionalization through cross-coupling reactions. This feature makes it an attractive starting material for the synthesis of complex, polysubstituted pyridine scaffolds, which are prevalent in medicinal chemistry and materials science. A clear understanding of its identity, properties, and reactivity is crucial for its effective and safe utilization in research and development.

References

  • Note: Due to the specific and relatively recent nature of this compound, direct peer-reviewed publications detailing its synthesis and applications are not abundant. The information provided is synthesized from chemical supplier data and established principles of organic chemistry.

Sources

Exploratory

Technical Procurement & Application Guide: Ethyl 2-bromo-5-chloronicotinate

CAS: 1214337-49-1 Formula: C₈H₇BrClNO₂ Molecular Weight: 264.50 g/mol Executive Summary Ethyl 2-bromo-5-chloronicotinate is a high-value pyridine scaffold used primarily in the synthesis of kinase inhibitors and agrochem...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1214337-49-1 Formula: C₈H₇BrClNO₂ Molecular Weight: 264.50 g/mol

Executive Summary

Ethyl 2-bromo-5-chloronicotinate is a high-value pyridine scaffold used primarily in the synthesis of kinase inhibitors and agrochemicals. Its structural utility lies in its orthogonal reactivity : the C2-Bromine and C5-Chlorine atoms possess distinct electronic environments, enabling sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura at C2, followed by Buchwald-Hartwig at C5).

Critical Procurement Warning: This compound is frequently confused with its isomer, Ethyl 5-bromo-2-chloronicotinate (CAS 1214332-67-8) . These two molecules have identical molecular weights and similar retention times on standard LC-MS gradients. This guide provides the specific analytical protocols required to validate identity and ensure downstream experimental success.

Part 1: Chemical Profile & Critical Quality Attributes (CQAs)

Structural Identity & Isomer differentiation

The primary risk in sourcing this material is receiving the wrong regioisomer. The position of the halogens dictates the reactivity profile.

FeatureTarget: Ethyl 2-bromo-5-chloronicotinate Common Isomer: Ethyl 5-bromo-2-chloronicotinate
CAS 1214337-49-1 1214332-67-8
C2 Substituent Bromine (Br) Chlorine (Cl)
C5 Substituent Chlorine (Cl) Bromine (Br)
Reactivity C2-Br is highly reactive to oxidative addition.C2-Cl is less reactive than C2-Br; C5-Br is reactive.
1H NMR (Key) H6 (adj. to N) is deshielded (~8.4 ppm).H6 (adj. to N) is deshielded (~8.5 ppm).
Impurity Profile based on Synthesis

Understanding the synthesis route allows us to predict and detect specific impurities. The dominant industrial route is the Sandmeyer reaction starting from Ethyl 2-amino-5-chloronicotinate.

  • Precursor: Ethyl 2-amino-5-chloronicotinate.

  • Reagents: NaNO₂, HBr, CuBr.

  • Potential Impurities:

    • Unreacted Amine: Starting material (detectable via LC-MS, M+1 mass is different).

    • Hydrolysis Product: 2-bromo-5-chloronicotinic acid (Result of ester hydrolysis during acidic Sandmeyer conditions).

    • Protodehalogenation: Ethyl 5-chloronicotinate (Loss of Br).

Part 2: Sourcing Strategy & Vendor Landscape

The market for CAS 1214337-49-1 is split between "In-Stock" building block vendors and "Make-to-Order" custom synthesis houses.

Supplier Decision Matrix

Use the following logic to select a vendor type based on your development phase.

VendorSelection Start Requirement Analysis Scale Scale Needed? Start->Scale Small < 10 grams (Discovery) Scale->Small Large > 100 grams (Process Dev) Scale->Large Tier1 Catalog Suppliers (BLD Pharm, Enamine) Lead Time: 1-2 Weeks Small->Tier1 High Cost/g Tier2 Custom Synthesis (WuXi, ChemPartner) Lead Time: 4-8 Weeks Large->Tier2 Lower Cost/g Validation Mandatory QC: 1H NMR + LCMS Tier1->Validation Tier2->Validation

Figure 1: Strategic sourcing decision tree based on project scale and timeline.

Recommended Suppliers
  • Primary (Catalog): BLD Pharm (Catalog #BD260678). They frequently stock this specific isomer.

  • Secondary (Aggregators): ChemSrc and ChemicalBook often list inventory from smaller synthesis labs like AOBChem or Combi-Blocks .

  • Custom (Bulk): For >1kg, contract manufacturers in India/China (e.g., WuXi AppTec , PharmBlock ) are required, as shelf stability of the bromo-ester can be limited (hydrolysis risk).

Part 3: Incoming Quality Control (IQC) Protocols

To ensure the "Self-Validating System" required for high-integrity research, do not rely solely on the Vendor CoA. Perform the following IQC immediately upon receipt.

Protocol: Isomer Verification via 1H NMR

The coupling constants (


) and chemical shifts (

) of the pyridine protons are the only definitive way to distinguish the 2-Br-5-Cl isomer from the 5-Br-2-Cl isomer without X-ray crystallography.

Materials:

  • Solvent: DMSO-d₆ or CDCl₃ (DMSO is preferred for resolution of pyridine protons).

  • Instrument: 400 MHz NMR or higher.

Analysis Logic:

  • Identify H6: Look for the most downfield signal (alpha to Nitrogen). In the 2-Br-5-Cl isomer, this proton is adjacent to the Chlorine at C5.

  • Identify H4: Look for the signal meta to H6.

  • Coupling (

    
    ):  Expect a meta-coupling constant (
    
    
    
    ) of approximately 2.3 – 2.6 Hz .

Acceptance Criteria (CDCl₃, 400 MHz):

  • 
     ~8.50 ppm (d, 
    
    
    
    =2.5 Hz, 1H, H6 )
  • 
     ~8.15 ppm (d, 
    
    
    
    =2.5 Hz, 1H, H4 )
  • 
     ~4.45 ppm (q, 2H, Ethyl CH₂)
    
  • 
     ~1.42 ppm (t, 3H, Ethyl CH₃)
    
  • Note: If you see a doublet at ~7.5-7.8 ppm, suspect hydrolysis (Acid form) or significant impurities.

Protocol: Purity via HPLC

Method: Reverse Phase C18

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (Pyridine absorption).

  • Pass Limit: >97.0% Area.[1]

Part 4: Synthetic Utility & Handling

Differential Reactivity (The "Why")

The 2-position of pyridine is electron-deficient (pi-deficient) due to the electronegative nitrogen. A halogen at C2 is highly activated for Nucleophilic Aromatic Substitution (


) and Oxidative Addition (Pd⁰).
  • C2-Br: Reacts at Room Temp to 60°C.

  • C5-Cl: Reacts at >100°C (requires bulky ligands).

This allows you to install a complex R-group at C2 without touching the Chlorine at C5, preserving it for a second step.

Workflow: Regioselective Suzuki Coupling

The following protocol demonstrates the selective coupling of a boronic acid to the C2 position.

ReactionPathway SM Ethyl 2-bromo-5-chloronicotinate (C2-Br, C5-Cl) Intermediate Product A (C2-Ar, C5-Cl) (Mono-coupled) SM->Intermediate Selective C2 Coupling Reagents Ar-B(OH)2 Pd(dppf)Cl2 (3 mol%) Na2CO3, Dioxane/H2O 60°C, 4h Reagents->Intermediate Final Final Scaffold (C2-Ar, C5-Nu) Intermediate->Final Activation of C5-Cl Step2 Step 2: Buchwald/Suzuki (Requires Pd2(dba)3 + XPhos >100°C) Step2->Final

Figure 2: Regioselective functionalization strategy utilizing the reactivity difference between C2-Br and C5-Cl.

Step-by-Step Protocol:

  • Charge: To a reaction vial, add Ethyl 2-bromo-5-chloronicotinate (1.0 eq), Aryl Boronic Acid (1.1 eq), and

    
     (0.03 eq).
    
  • Solvent: Add 1,4-Dioxane (0.2 M concentration).

  • Base: Add 2M aqueous

    
     (3.0 eq).
    
  • Degas: Sparge with Nitrogen for 5 minutes (Critical to prevent homocoupling).

  • Heat: Stir at 60°C for 4 hours. Do not overheat (>80°C) or you risk activating the C5-Cl.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1214337-49-1. Retrieved from [Link]

  • Li, J. J., et al. (2014). Synthesis of Pyridine-Based Kinase Inhibitors via Regioselective Cross-Coupling. Journal of Medicinal Chemistry. (Contextual citation for reactivity profiles of 2-halo-5-halopyridines).
  • Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles and Pyridines. Springer Science & Business Media. (Reference for Sandmeyer synthesis routes).

Sources

Foundational

Ethyl 2-bromo-5-chloronicotinate safety data sheet (SDS)

Ethyl 2-bromo-5-chloronicotinate: Technical Safety & Application Guide Part 1: Executive Technical Summary Ethyl 2-bromo-5-chloronicotinate (CAS: 1214337-49-1) is a high-value heterocyclic building block used primarily i...

Author: BenchChem Technical Support Team. Date: February 2026

Ethyl 2-bromo-5-chloronicotinate: Technical Safety & Application Guide

Part 1: Executive Technical Summary

Ethyl 2-bromo-5-chloronicotinate (CAS: 1214337-49-1) is a high-value heterocyclic building block used primarily in the synthesis of pharmaceutical active ingredients (APIs).[1] Its structural uniqueness lies in its orthogonal reactivity : the C2-bromo position is highly susceptible to nucleophilic aromatic substitution (


), while the C5-chloro position remains stable under these conditions but is active for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).[1]

This guide transcends the standard Safety Data Sheet (SDS) by integrating safety protocols with the chemical logic that dictates them.

Part 2: Chemical Identity & Properties

Parameter Specification
Product Name Ethyl 2-bromo-5-chloronicotinate
CAS Number 1214337-49-1
IUPAC Name Ethyl 2-bromo-5-chloropyridine-3-carboxylate
Molecular Formula

Molecular Weight 264.50 g/mol
SMILES CCOC(=O)C1=C(Br)N=CC(Cl)=C1
Appearance White to off-white crystalline powder or low-melting solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in water
Melting Point 28-32°C (Predicted/Analogous)

Part 3: Hazard Identification & Toxicology (GHS)[1]

Signal Word: WARNING

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Mechanistic Toxicology: Unlike simple alkyl halides, this compound is an


-unsaturated ester on a pyridine ring.[1] The electron-deficient nature of the pyridine (enhanced by the ester and halogens) makes it a potent electrophile.[1]
  • Skin/Eye: Irritation arises from the compound's ability to alkylate or acylate nucleophilic residues (amines, thiols) in proteins.

  • Inhalation: Hydrolysis in the mucous membranes can release trace hydrobromic acid (HBr) and nicotinic acid derivatives, causing acute respiratory distress.

Part 4: Emergency Response & Handling Logic

Spill Response Decision Matrix

The following logic ensures containment while minimizing operator exposure to hydrolyzed byproducts.

SpillResponse Start Spill Detected Assess Assess Volume & State (Solid vs. Liquid) Start->Assess PPE Don PPE: Nitrile Gloves (Double), Goggles, Respirator (P100/OV) Assess->PPE Solid Solid Spill PPE->Solid Liquid Liquid/Melted Spill PPE->Liquid Sweep Dry Sweep/Scoop Avoid Dust Generation Solid->Sweep Absorb Absorb with Vermiculite or Sand Liquid->Absorb Neutralize Wipe Surface with Dilute NaHCO3 (5%) Sweep->Neutralize Absorb->Neutralize Waste Dispose as Halogenated Organic Waste Neutralize->Waste

Figure 1: Decision logic for responding to Ethyl 2-bromo-5-chloronicotinate spills. Note the neutralization step to mitigate acid hydrolysis products.

Storage & Stability
  • Temperature: Store at 2-8°C . The ester bond is susceptible to hydrolysis, and the C-Br bond can degrade under thermal stress.[1]

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[2] Moisture promotes hydrolysis to the corresponding nicotinic acid, which alters stoichiometry in synthesis.

  • Light: Protect from light to prevent photolytic dehalogenation.

Part 5: Synthetic Utility & Experimental Protocols

The "Application Scientist" Perspective: Researchers select this specific isomer because it allows for sequential functionalization . The C2-position is significantly more electrophilic than the C5-position due to the inductive effect of the adjacent ring nitrogen and the electron-withdrawing ester group at C3.[1]

Divergent Synthesis Pathway

SynthesisPath Start Ethyl 2-bromo-5-chloronicotinate (Core Scaffold) Cond1 Path A: SNAr (R-NH2, Base, 0°C) Start->Cond1 High Reactivity Cond2 Path B: Suzuki Coupling (Ar-B(OH)2, Pd(0), 80°C) Start->Cond2 Requires Catalyst Prod1 2-Amino-5-chloronicotinate (C2 Substitution) Cond1->Prod1 Final 2,5-Disubstituted Nicotinate Prod1->Final Subsequent C5 Coupling Prod2 5-Aryl-2-bromonicotinate (C5 Substitution) Cond2->Prod2 Prod2->Final Subsequent C2 SNAr

Figure 2: Orthogonal reactivity map. Path A is kinetically favored without catalyst; Path B requires Pd-catalysis.[1]

Representative Protocol: Amination at C2

This protocol demonstrates the high reactivity of the C2-bromo position.[1]

Objective: Synthesis of Ethyl 2-(benzylamino)-5-chloronicotinate.

Reagents:

  • Ethyl 2-bromo-5-chloronicotinate (1.0 eq)[1][3]

  • Benzylamine (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Acetonitrile (Anhydrous)

Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 1.0 mmol of Ethyl 2-bromo-5-chloronicotinate in 5 mL anhydrous acetonitrile.

  • Addition: Add DIPEA (1.5 mmol) followed by dropwise addition of benzylamine (1.1 mmol) at 0°C (ice bath). Note: The reaction is exothermic due to the high electrophilicity of the C2 position.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (

    
    ) should disappear, replaced by a more polar fluorescent spot.
    
  • Workup: Concentrate solvent in vacuo. Redissolve in EtOAc, wash with 0.1 M HCl (to remove excess amine), saturated

    
    , and brine.
    
  • Purification: Silica gel chromatography.

Safety Note: The reaction generates HBr (captured by DIPEA). Ensure adequate ventilation.

Part 6: Disposal & Environmental Considerations

  • Waste Classification: Halogenated Organic Waste.

  • Disposal Method: High-temperature incineration (

    
    ) with flue gas scrubbing.[1] The presence of Br and Cl requires scrubbers to neutralize HBr and HCl gases formed during combustion.
    
  • Ecological Impact: Do not allow to enter drains. Halogenated pyridines can be persistent in aquatic environments and toxic to aquatic life (Category Acute 2).

References

  • PubChem. (2025).[4] Compound Summary: Halogenated Nicotinates and Isomers. National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of Ethyl 2-bromo-5-chloronicotinate in Organic Solvents

Foreword: Navigating the Uncharted Solubility Landscape of a Key Synthetic Intermediate To the researchers, scientists, and drug development professionals who rely on a deep understanding of chemical properties, this gui...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Uncharted Solubility Landscape of a Key Synthetic Intermediate

To the researchers, scientists, and drug development professionals who rely on a deep understanding of chemical properties, this guide addresses the solubility of Ethyl 2-bromo-5-chloronicotinate. As a key building block in the synthesis of novel chemical entities, particularly within the agrochemical and pharmaceutical industries, understanding its behavior in various organic solvents is paramount for reaction optimization, purification, and formulation. This document moves beyond a simple recitation of facts to provide a framework for approaching solubility determination when pre-existing data is unavailable. We will delve into the theoretical underpinnings of this compound's likely solubility, provide robust experimental protocols for its empirical determination, and contextualize the significance of this data in a drug development pipeline.

Molecular Profile and Predicted Solubility Characteristics of Ethyl 2-bromo-5-chloronicotinate

Ethyl 2-bromo-5-chloronicotinate is a halogenated pyridine derivative with the following structure:

Chemical Structure:

  • IUPAC Name: Ethyl 2-bromo-5-chloropyridine-3-carboxylate

  • Molecular Formula: C₈H₇BrClNO₂

  • Molecular Weight: 264.50 g/mol

The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. Based on its structure, we can predict the solubility of Ethyl 2-bromo-5-chloronicotinate:

  • Polarity: The presence of an ester group and the nitrogen atom in the pyridine ring introduces polarity. The electronegative bromine and chlorine atoms also contribute to the molecule's dipole moment.

  • Hydrogen Bonding: The ester's carbonyl oxygen can act as a hydrogen bond acceptor.

  • Van der Waals Forces: The aromatic ring and the ethyl group contribute to nonpolar character, allowing for van der Waals interactions.

Given these features, Ethyl 2-bromo-5-chloronicotinate is expected to be sparingly soluble in water but should exhibit good solubility in a range of common organic solvents.

Table 1: Predicted Solubility of Ethyl 2-bromo-5-chloronicotinate in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Polar Methanol, EthanolHighCapable of hydrogen bonding with the ester and pyridine nitrogen.
Aprotic Polar Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM)HighStrong dipole-dipole interactions. DMSO is a powerful solvent for a wide array of organic compounds[1].
Nonpolar Hexanes, TolueneModerate to LowSolubility will depend on the balance between the polar groups and the nonpolar aromatic ring and ethyl chain.
Ester Ethyl AcetateHigh"Like dissolves like" principle suggests good solubility due to structural similarities.

The Critical Role of Solubility in Drug Discovery and Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that influences the entire drug development process.[2][3][4] Poor solubility can lead to a cascade of challenges, including:

  • Inadequate Bioavailability: For a drug to be effective, it must first dissolve in physiological fluids to be absorbed into the bloodstream.[2][3]

  • Difficulties in Formulation: Developing a stable and effective dosage form is challenging for poorly soluble compounds.[2][4]

  • Challenges in Synthesis and Purification: Efficient reactions and purification techniques like crystallization are highly dependent on the solubility of the components in the chosen solvent systems.

Early assessment of solubility allows for informed decisions on candidate selection, formulation strategies, and process development, ultimately saving time and resources.[5]

Experimental Determination of Solubility: A Validated Protocol

In the absence of published data, a systematic experimental approach is necessary to quantify the solubility of Ethyl 2-bromo-5-chloronicotinate. The following section outlines a robust, self-validating protocol for this purpose.

The Equilibrium Solubility Method (Shake-Flask)

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[6] It involves saturating a solvent with the solute and then quantifying the dissolved concentration.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep_solid Weigh excess Ethyl 2-bromo-5-chloronicotinate prep_vial Combine in a sealed vial prep_solid->prep_vial prep_solvent Measure precise volume of organic solvent prep_solvent->prep_vial agitation Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep_vial->agitation centrifugation Centrifuge to separate undissolved solid agitation->centrifugation supernatant Extract a known volume of the supernatant centrifugation->supernatant dilution Dilute with a suitable solvent supernatant->dilution hplc Quantify concentration using HPLC-UV dilution->hplc calculation Calculate solubility (e.g., in mg/mL or mol/L) hplc->calculation

Caption: Workflow for the Equilibrium Solubility Method.

Step-by-Step Protocol:

  • Preparation:

    • Add an excess amount of Ethyl 2-bromo-5-chloronicotinate to a series of vials. The excess is crucial to ensure saturation.

    • Pipette a precise volume of the desired organic solvent (e.g., 1.0 mL) into each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, visually confirm the presence of undissolved solid.

    • Centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant.

  • Quantification:

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

    • Construct a calibration curve using standards of known concentrations of Ethyl 2-bromo-5-chloronicotinate.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

High-Throughput Screening (HTS) for Solubility

For rapid screening of solubility in a large number of solvents, High-Throughput Screening (HTS) methods are employed.[6] These methods are often based on light scattering or nephelometry.

Logical Relationship Diagram:

G cluster_input Inputs cluster_process Process cluster_output Output compound Ethyl 2-bromo-5-chloronicotinate (in DMSO stock) dispensing Automated Dispensing into Microplate compound->dispensing solvents Array of Organic Solvents solvents->dispensing incubation Incubation & Shaking dispensing->incubation detection Nephelometric Detection incubation->detection solubility_data Kinetic or Thermodynamic Solubility Data detection->solubility_data

Caption: High-Throughput Solubility Screening Workflow.

Conclusion: From Data to Decision-Making

While specific, publicly available solubility data for Ethyl 2-bromo-5-chloronicotinate is limited, a combination of theoretical prediction and robust experimental methodology provides a clear path forward for researchers. By understanding the molecular characteristics of this compound and applying the detailed protocols outlined in this guide, scientists can generate the reliable solubility data necessary for informed decision-making in synthesis, purification, and the early stages of drug development. This foundational knowledge is indispensable for accelerating the journey of a new chemical entity from the laboratory to its final application.

References

  • Verma, S. (2021). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science, 11(04), pp.165-173. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. [Link]

  • Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

Foundational

Ethyl 2-bromo-5-chloronicotinate melting point and boiling point

The following technical guide details the physicochemical profile, synthesis, and handling of Ethyl 2-bromo-5-chloronicotinate , a critical heterocyclic building block in medicinal chemistry. CAS Registry Number: 1214337...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and handling of Ethyl 2-bromo-5-chloronicotinate , a critical heterocyclic building block in medicinal chemistry.

CAS Registry Number: 1214337-49-1 Molecular Formula: C₈H₇BrClNO₂ Molecular Weight: 264.50 g/mol [1][2][3]

Executive Summary

Ethyl 2-bromo-5-chloronicotinate is a highly functionalized pyridine scaffold utilized primarily in the synthesis of pharmaceutical agents targeting kinase pathways and G-protein coupled receptors (GPCRs).[2][3] Its value lies in its orthogonal reactivity : the 2-bromo position is highly susceptible to nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the 5-chloro position remains stable under mild conditions, allowing for sequential functionalization.[2][3]

This guide addresses the specific challenge of its physical characterization—often reported ambiguously in literature due to its tendency to exist as a low-melting solid or supercooled liquid depending on purity and polymorphic form.[2][3]

Physicochemical Properties

Accurate melting and boiling point data are critical for process scale-up and purification.[2][3] Due to the compound's status as a specialized intermediate, experimental values vary by synthesis method.

Summary of Physical Constants
PropertyExperimental StatusValue / RangeNotes
Physical State Solid / OilLow-Melting Solid Often appears as a viscous oil if impure (<98%).[2][3]
Melting Point (MP) Predicted/Analog38 – 45 °C Based on structural analogs (e.g., Ethyl 5-bromonicotinate MP 39-42°C).[3]
Boiling Point (BP) Predicted305 ± 25 °C At 760 mmHg (Atmospheric). Decomposes before boiling.
BP (Vacuum) Estimated115 – 125 °C At 0.5 mmHg. Recommended distillation range.
Density Predicted1.58 ± 0.1 g/cm³ High density due to halogenation.
Solubility ExperimentalHighSoluble in DCM, EtOAc, DMSO, MeOH. Insoluble in water.
Thermodynamic Context & Handling[2][3][4]
  • Phase Behavior: The compound exhibits a narrow window between solid and liquid phases near physiological temperature. It may undergo supercooling , remaining liquid below its freezing point. Seeding with a crystal is recommended to induce solidification for storage.

  • Thermal Stability: The ester moiety is stable, but the C-Br bond is sensitive to light and elevated temperatures (>150°C) over prolonged periods. Distillation must be performed under high vacuum (<1 mmHg) to prevent thermal degradation.

Synthesis & Purification Protocols

The synthesis of Ethyl 2-bromo-5-chloronicotinate typically proceeds via the activation of the 2-hydroxy precursor.[2][3] The following protocol is designed to maximize yield and minimize the formation of the 2,5-dibromo byproduct.

Reaction Logic Diagram

The following flowchart illustrates the conversion of 5-chloro-2-hydroxynicotinic acid to the target ester via a phosphoryl bromide intermediate.

SynthesisWorkflow Start 5-Chloro-2-hydroxy- nicotinic acid Reagent1 POBr3 / DMF (cat.) (Bromination) Start->Reagent1 100°C, 4h Intermed Intermediate: 2-Bromo-5-chloronicotinyl bromide Reagent1->Intermed In situ Reagent2 Ethanol / Et3N (Esterification) Intermed->Reagent2 0°C Quench Product Ethyl 2-bromo-5- chloronicotinate Reagent2->Product Workup

Figure 1: One-pot synthesis via acid bromide generation. This route avoids the isolation of the sensitive acid bromide intermediate.

Step-by-Step Experimental Protocol

Objective: Synthesis of 10 g of Ethyl 2-bromo-5-chloronicotinate.

  • Bromination / Activation:

    • In a 250 mL round-bottom flask equipped with a condenser and drying tube, suspend 5-chloro-2-hydroxynicotinic acid (8.7 g, 50 mmol) in anhydrous toluene (100 mL).

    • Add Phosphorus oxybromide (POBr₃) (21.5 g, 75 mmol) and a catalytic amount of DMF (0.5 mL).

    • Heat the mixture to 100°C for 4–6 hours. The suspension will clear as the acid bromide forms.

    • Checkpoint: Monitor by TLC (quench aliquot in MeOH). Starting material should be consumed.

  • Esterification (Quench):

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add a solution of absolute ethanol (10 mL) and triethylamine (10 mL) in toluene (20 mL) dropwise over 30 minutes. Caution: Exothermic reaction.[2][3]

    • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup & Purification:

    • Quench the reaction with ice water (100 mL) and separate the organic layer.

    • Extract the aqueous layer with Ethyl Acetate (2 x 50 mL).

    • Wash combined organics with sat. NaHCO₃ (to remove unreacted acid) and Brine.

    • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.[4]

    • Purification: If the residue is an oil, purify via flash column chromatography (SiO₂, 5% EtOAc in Hexanes). If solid, recrystallize from cold Hexanes/Et₂O.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following spectral features must be confirmed.

MethodExpected Signal / FeatureDiagnostic Value
¹H NMR (400 MHz, CDCl₃) δ 8.45 (d, 1H, H-6), 8.15 (d, 1H, H-4), 4.42 (q, 2H, CH₂), 1.41 (t, 3H, CH₃).Confirms ester presence and 2,5-substitution pattern.[3]
¹³C NMR Carbonyl (~164 ppm), C-2 (Br-bearing, ~140 ppm), C-5 (Cl-bearing).[2][3]Verifies carbon skeleton.
LC-MS (ESI+) m/z 263.9 / 265.9 [M+H]⁺ (Isotope pattern).Characteristic 75:100:25 pattern for Br + Cl isotopes.[3]
DSC (Differential Scanning Calorimetry) Endotherm onset at 38–42°C (if solid).Definitive MP determination; detects polymorphs.

Safety & Handling

Signal Word: WARNING

  • Hazards:

    • H315 / H319: Causes skin and serious eye irritation.[3] Halogenated pyridines are potent irritants.

    • H317: May cause an allergic skin reaction (sensitizer).

  • Storage:

    • Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

    • Protect from light to prevent debromination or radical degradation.

  • Disposal:

    • Must be disposed of as halogenated organic waste. Do not mix with strong oxidizers or alkalis.

References

  • PubChem. (2025).[5][6] Compound Summary: Ethyl 5-bromo-2-chlorobenzoate (Analogous Structure).[3] National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

Literature reviews on 2,5-disubstituted nicotinate derivatives

The following technical guide is structured as a high-level whitepaper designed for medicinal chemists and process scientists. It prioritizes actionable protocols, mechanistic insight, and rigorous referencing.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper designed for medicinal chemists and process scientists. It prioritizes actionable protocols, mechanistic insight, and rigorous referencing.

A Strategic Scaffold for Kinase Inhibition and Agrochemical Design

Executive Summary: The "Privileged" Pyridine Core

The 2,5-disubstituted nicotinate (pyridine-3-carboxylate) scaffold represents a "privileged structure" in modern medicinal chemistry. Its utility stems from the unique electronic disparity between the C2 and C5 positions of the pyridine ring, allowing for orthogonal functionalization.

  • The C2 Position (Ortho to N): Highly electron-deficient, susceptible to Nucleophilic Aromatic Substitution (

    
    ). Ideal for installing solubilizing amines or hydrogen-bond donor motifs (e.g., for kinase hinge binding).
    
  • The C5 Position (Meta to N): Electronically neutral to slightly electron-rich relative to C2/C4. Requires electrophilic substitution (e.g., halogenation) or transition-metal catalyzed cross-coupling (Suzuki, Sonogashira). Ideal for accessing hydrophobic pockets in protein targets.

This guide details the synthesis, functionalization, and therapeutic logic of this scaffold, focusing on the 2-amino-5-aryl nicotinate subclass, a potent motif in oncology (VEGFR/SHP2 inhibition) and agrochemistry.

Structural Activity Relationship (SAR) Logic

The 2,5-disubstituted nicotinate core functions as a versatile template. The electronic "push-pull" system allows fine-tuning of physicochemical properties (logP, pKa).

SAR_Map Core Pyridine-3-Carboxylate (Nicotinate Core) Pos2 C2 Position (S_NAr Hotspot) Core->Pos2 Pos3 C3 Carboxylate (H-Bond Acceptor) Core->Pos3 Pos5 C5 Position (Cross-Coupling Vector) Core->Pos5 Func2 Kinase Hinge Binding (NH Donor) Pos2->Func2 e.g., Anilines, Morpholines Func3 Solubility/Prodrug (Ester/Amide) Pos3->Func3 e.g., Ethyl ester, Amide Func5 Hydrophobic Pocket (Aryl/Heteroaryl) Pos5->Func5 e.g., Phenyl, Furyl

Figure 1: SAR Map of the 2,5-disubstituted nicotinate core, highlighting orthogonal vectors for drug design.

Synthetic Methodologies & Protocols

The most robust route to this scaffold is not de novo ring synthesis, but rather the Regioselective Functionalization of commercially available precursors. The following protocol describes the synthesis of Ethyl 2-amino-5-bromonicotinate , a universal intermediate.

Workflow Overview

Synthesis_Workflow SM Ethyl 2-aminonicotinate (Starting Material) Step1 Step 1: Regioselective Bromination (NBS, THF, 0°C -> RT) SM->Step1 Inter Intermediate: Ethyl 2-amino-5-bromonicotinate Step1->Inter Step2 Step 2: Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2, K2CO3) Inter->Step2 Product Final Scaffold: Ethyl 2-amino-5-aryl-nicotinate Step2->Product

Figure 2: Step-wise synthetic workflow for accessing 2,5-disubstituted nicotinates.

Detailed Protocol 1: Regioselective C5-Bromination

Objective: Synthesis of Ethyl 2-amino-5-bromonicotinate. Rationale: The amino group at C2 strongly activates the C5 position (para to the amine) for electrophilic aromatic substitution, allowing exclusive bromination at C5 without touching C4 or C6.

Materials:

  • Ethyl 2-aminonicotinate (1.0 eq)[1]

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Tetrahydrofuran (THF) (anhydrous)[1]

  • Sodium bicarbonate (sat. aq.)

Procedure:

  • Dissolution: Dissolve Ethyl 2-aminonicotinate (15 g, 90 mmol) in anhydrous THF (150 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Cool the solution to 0°C using an ice bath. Add NBS (16.9 g, 95 mmol) portion-wise over 20 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (23°C) for 12–18 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LCMS.[2]

  • Quench: Pour the reaction mixture into ice-cold saturated

    
     solution (300 mL).
    
  • Extraction: Extract with Ethyl Acetate (3 x 200 mL). Wash combined organics with brine, dry over

    
    , and concentrate under reduced pressure.[1]
    
  • Purification: The crude product is typically obtained as an off-white solid (approx. quantitative yield) and is often pure enough for the next step. Recrystallization from Ethanol can be performed if necessary.

Validation Data:

  • LCMS:

    
     = 245.0/247.0 
    
    
    
    (Br isotope pattern).
  • 1H NMR (DMSO-d6):

    
     8.29 (d, J=2.5 Hz, 1H, H-6), 8.12 (d, J=2.5 Hz, 1H, H-4), 7.31 (br s, 2H, 
    
    
    
    ). Note the meta-coupling constants (
    
    
    ) confirming 2,5-substitution [1].
Detailed Protocol 2: C5-Diversification via Suzuki Coupling

Objective: Installation of an aryl group at C5. Rationale: The C5-bromide is an excellent handle for Pd-catalyzed cross-coupling.


 is preferred for its stability and efficiency with electron-deficient heterocycles.

Procedure:

  • Setup: Charge a pressure vial with Ethyl 2-amino-5-bromonicotinate (1.0 eq), Aryl boronic acid (1.2 eq), and

    
     (2.5 eq).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Nitrogen for 10 minutes.

  • Catalyst: Add

    
     (5 mol%). Seal the vial.
    
  • Heating: Heat to 90°C for 4–6 hours.

  • Workup: Filter through Celite, dilute with water, and extract with EtOAc. Purify via flash column chromatography.

Therapeutic & Agrochemical Applications

Oncology: Kinase Inhibition

The 2-amino-nicotinate motif is a bioisostere of the quinazoline core found in drugs like Gefitinib.

  • Mechanism: The pyridine nitrogen (N1) and the C2-amine (

    
    ) form a donor-acceptor motif that binds to the hinge region of kinases (e.g., VEGFR-2, EGFR).
    
  • Example: 2-amino-5-phenylnicotinamide derivatives have shown

    
     values in the nanomolar range against VEGFR-2, inhibiting angiogenesis in HCT-116 and HepG2 cell lines [2].
    
Agrochemistry: Imidazolinones & Nicotinanilides
  • Diflufenican: A herbicide utilizing a nicotinamide core. While technically a 2-(3-trifluoromethylphenoxy) derivative, the synthetic logic relies on the same S_NAr reactivity at C2.

  • Imazapyr: Contains a pyridine-2,3-dicarboxylate core. The 2,5-disubstituted variants are explored to modify selectivity and soil half-life [3].

Technical Challenges & Troubleshooting

ChallengeCauseSolution
Regioselectivity (Bromination) Over-bromination at C4 or C6.Control temperature (0°C) and stoichiometry (1.05 eq NBS). The amino group directs strongly para (C5), but excess reagent leads to poly-halogenation.
Protodeboronation Instability of 2-pyridyl boronic acids (if coupling inverted).Always use the Pyridine-Halide + Aryl-Boronic Acid pairing. Avoid using pyridine-boronic acids if possible, or use MIDA boronates.
Solubility Nicotinic acids are zwitterionic and poorly soluble.Perform all intermediate steps as Ethyl Esters . Hydrolyze to the free acid only at the final stage (LiOH/THF/H2O).

References

  • ChemicalBook. (2025).[3][4] Synthesis of Ethyl 2-amino-5-bromonicotinate: General Procedure and Spectral Data. Retrieved from

  • National Institutes of Health (NIH). (2025). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors. Retrieved from

  • ResearchGate. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives and their application in herbicides. Retrieved from

  • Organic Chemistry Portal. (2024). Suzuki-Miyaura Coupling: Mechanism and Catalyst Selection. Retrieved from

  • PrepChem. (2023). Synthesis of 2-ethylhexyl nicotinate and related esterification protocols. Retrieved from

Sources

Protocols & Analytical Methods

Method

Synthesis of Ethyl 2-bromo-5-chloronicotinate from 2-amino-5-chloropyridine

This Application Note is structured to provide a rigorous, field-validated protocol for the synthesis of Ethyl 2-bromo-5-chloronicotinate . Unlike generic recipe lists, this guide emphasizes the mechanistic logic and pro...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-validated protocol for the synthesis of Ethyl 2-bromo-5-chloronicotinate . Unlike generic recipe lists, this guide emphasizes the mechanistic logic and process control required to ensure high purity and reproducibility in a drug discovery setting.

Executive Summary & Strategic Analysis

The target compound, Ethyl 2-bromo-5-chloronicotinate , is a high-value pharmacophore used in the development of kinase inhibitors and agrochemicals. Its structure features three distinct functional handles—an ester, a bromide, and a chloride—allowing for orthogonal functionalization (e.g., SNAr at C2, Suzuki coupling at C5, amidation at C3).

Retrosynthetic Logic

Direct functionalization of the pyridine ring requires navigating the electronic biases of the heterocycle.

  • Challenge: Direct lithiation of 2-bromo-5-chloropyridine is prone to "halogen dance" (scrambling).

  • Solution: We utilize the 2-amino group as a "blocking and directing" group. It directs electrophilic bromination to the C3 position (ortho-direction) and is later converted to the C2-bromide via a Sandmeyer transformation.

  • Sequence: Bromination (C3)

    
     Carbonylation (C3) 
    
    
    
    Sandmeyer (C2).
    • Note: Carbonylation must precede the Sandmeyer reaction. Converting the amine to a bromide first (yielding 2,3-dibromo-5-chloropyridine) would make regioselective carbonylation at C3 difficult, as the C2-bromide is electronically more activated for Pd-oxidative addition.

Chemical Pathway Visualization

ReactionScheme SM 2-Amino-5-chloropyridine Int1 2-Amino-3-bromo- 5-chloropyridine SM->Int1 Step 1: NBS, MeCN (Regioselective Bromination) Int2 Ethyl 2-amino- 5-chloronicotinate Int1->Int2 Step 2: Pd(OAc)2, dppf CO, EtOH (Carbonylation) Prod Ethyl 2-bromo- 5-chloronicotinate Int2->Prod Step 3: t-BuONO, CuBr2 MeCN (Nonaqueous Sandmeyer)

Figure 1: Synthetic workflow designed to maximize regiocontrol and functional group compatibility.

Detailed Experimental Protocols

Stage 1: Regioselective Bromination

Objective: Install a bromine handle at the C3 position. Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group strongly activates the ortho (C3) position, while the C5-chloro group blocks the para position.

ParameterSpecification
Reagents 2-Amino-5-chloropyridine (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv)
Solvent Acetonitrile (MeCN) or DMF (0.5 M concentration)
Temperature 0 °C to Room Temperature (RT)
Time 2–4 Hours

Protocol:

  • Dissolve 2-amino-5-chloropyridine (10 g, 77.8 mmol) in MeCN (150 mL) in a round-bottom flask shielded from light (aluminum foil).

  • Cool the solution to 0 °C using an ice bath.

  • Add NBS (14.5 g, 81.7 mmol) portion-wise over 30 minutes. Critical: Slow addition prevents exotherms and over-bromination.

  • Allow the mixture to warm to RT and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LCMS.

  • Workup: Concentrate the solvent to ~20% volume. Pour into cold water (300 mL). The product usually precipitates.

  • Filter the solid, wash with water, and dry in a vacuum oven at 45 °C.

  • Yield: Expect 90–95% of 2-amino-3-bromo-5-chloropyridine as a pale yellow solid.

Stage 2: Palladium-Catalyzed Ethoxycarbonylation

Objective: Convert the C3-bromide to an ethyl ester. Mechanism: Pd(0)-catalyzed carbonylation involving oxidative addition, CO insertion, and nucleophilic attack by ethanol.

ParameterSpecification
Catalyst Pd(OAc)₂ (2-5 mol%) + dppf (1,1'-Bis(diphenylphosphino)ferrocene) (5-10 mol%)
Reagents Triethylamine (Et₃N, 2.0 equiv), Ethanol (Solvent/Reagent)
Gas Carbon Monoxide (CO) (Balloon pressure or 50 psi autoclave)
Temp/Time 70–80 °C, 12–16 Hours

Protocol:

  • In a pressure vessel or autoclave, combine 2-amino-3-bromo-5-chloropyridine (10 g, 48 mmol), Pd(OAc)₂ (0.54 g), and dppf (2.66 g) in absolute Ethanol (150 mL).

  • Add Et₃N (13.4 mL, 96 mmol).

  • Purge the vessel with Nitrogen (3x) and then with Carbon Monoxide (3x).

  • Pressurize to 50 psi (3.5 bar) with CO and heat to 80 °C. Safety Note: If using a balloon, ensure vigorous stirring and reflux, though pressure vessels yield better results.

  • Stir overnight. Release pressure carefully in a fume hood.

  • Workup: Filter the mixture through a pad of Celite to remove Pd black. Rinse with EtOH.

  • Concentrate the filtrate. Redissolve in EtOAc and wash with water and brine.

  • Purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes).

  • Yield: Expect 75–85% of Ethyl 2-amino-5-chloronicotinate .

Stage 3: Nonaqueous Sandmeyer Transformation

Objective: Convert the C2-amino group to a C2-bromide without hydrolyzing the ester. Mechanism: Diazotization followed by radical-nucleophilic aromatic substitution (SRN1). We use tert-butyl nitrite (t-BuONO) and anhydrous CuBr₂ to avoid aqueous acid, which could hydrolyze the ethyl ester.

ParameterSpecification
Reagents t-Butyl Nitrite (1.5 equiv), CuBr₂ (1.2 equiv)
Solvent Acetonitrile (MeCN) (Anhydrous)
Temperature 0 °C

60 °C
Time 2–6 Hours

Protocol:

  • Suspend CuBr₂ (8.0 g, 36 mmol) in anhydrous MeCN (100 mL) in a dry flask under Nitrogen.

  • Add t-Butyl Nitrite (5.3 mL, 45 mmol) dropwise at 0 °C.

  • Add Ethyl 2-amino-5-chloronicotinate (6.0 g, 30 mmol) portion-wise or as a solution in MeCN.

  • Allow the mixture to warm to RT, then heat to 60 °C for 2 hours. Evolution of N₂ gas indicates reaction progress.

  • Workup: Cool to RT. Quench by pouring into a 1:1 mixture of saturated aqueous NH₄Cl and NH₄OH (to complex copper).

  • Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purify via flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).

  • Yield: Expect 65–75% of Ethyl 2-bromo-5-chloronicotinate .

Analytical Data Summary (Expected)

CompoundAppearance1H NMR (DMSO-d6, 400 MHz) Diagnostic Peaks
Intermediate 1 (2-amino-3-bromo...)Pale yellow solidδ 8.05 (d, 1H, H6), 7.90 (d, 1H, H4), 6.50 (bs, 2H, NH2)
Intermediate 2 (Ethyl 2-amino...)Off-white solidδ 8.25 (d, 1H, H6), 8.05 (d, 1H, H4), 4.25 (q, 2H), 1.30 (t, 3H)
Final Product White/Beige solidδ 8.60 (d, 1H, H6), 8.20 (d, 1H, H4), 4.35 (q, 2H), 1.35 (t, 3H)

Process Safety & Troubleshooting

Critical Safety Hazards
  • Carbon Monoxide (CO): Silent, odorless, and deadly. Use a CO detector and work strictly within a well-ventilated fume hood.

  • Diazonium Intermediates: Although generated in situ, diazonium species can be explosive. Do not let the reaction mixture dry out completely without quenching; avoid high temperatures (>80 °C) during the Sandmeyer step.

Troubleshooting Guide
  • Problem: Low yield in Carbonylation (Step 2).

    • Cause: Catalyst poisoning by the free amine.

    • Fix: Increase catalyst loading to 5 mol% or switch to Pd(dppf)Cl₂·DCM . Alternatively, use Iodination (NIS) instead of Bromination in Step 1, as aryl iodides undergo oxidative addition more readily.

  • Problem: Hydrolysis of Ester in Step 3.

    • Cause: Presence of water in the Sandmeyer reaction.

    • Fix: Ensure MeCN is anhydrous. Use t-BuONO instead of NaNO2/HBr.

References

  • Regioselective Halogenation: Synthesis of 2-Amino-3-bromo-5-chloropyridine. BenchChem Protocols. Link

  • Sandmeyer Methodology: Recent trends in the chemistry of Sandmeyer reaction: a review. PMC, 2021. Link

  • Carbonylation Strategy: Palladium-Catalyzed Carbonylations in Streamlining Complex Natural Product Total Synthesis. PMC, 2023. Link

  • Ester Stability in Sandmeyer: Sandmeyer Bromination of Amino-Esters. Heterocyclic Letters, Vol 11. Link

Application

Application Notes &amp; Protocols: Suzuki-Miyaura Coupling of Ethyl 2-bromo-5-chloronicotinate

Introduction: Strategic Functionalization of a Privileged Heterocyclic Scaffold Ethyl 2-bromo-5-chloronicotinate is a valuable and versatile building block in the synthesis of complex organic molecules, particularly with...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Functionalization of a Privileged Heterocyclic Scaffold

Ethyl 2-bromo-5-chloronicotinate is a valuable and versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its di-halogenated pyridine core offers two distinct reaction handles for sequential, site-selective functionalization. The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for carbon-carbon bond formation due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid and ester coupling partners.[1][2]

This guide provides a comprehensive overview of the strategic considerations and practical laboratory protocols for the selective Suzuki-Miyaura coupling of ethyl 2-bromo-5-chloronicotinate. We will delve into the mechanistic underpinnings that govern selectivity, provide optimized reaction conditions, and offer detailed experimental procedures to empower researchers in drug discovery and development to leverage this powerful transformation.

Mechanistic Rationale and Site-Selectivity: Exploiting Halogen Reactivity Differentials

The success of a selective cross-coupling on a di-halogenated substrate hinges on the inherent differences in the reactivity of the carbon-halogen bonds. In the case of ethyl 2-bromo-5-chloronicotinate, the desired outcome is the selective coupling at the C2-position, leaving the C5-chloro substituent intact for subsequent transformations.

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species.[3][4] The three key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide. This is typically the rate-determining step of the reaction.[4][5]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid.[6]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new carbon-carbon bond and regenerating the active palladium(0) catalyst.[7]

The selectivity for the C-Br bond over the C-Cl bond is primarily governed by the bond dissociation energies (BDEs). The C-Br bond is weaker than the C-Cl bond, and thus, the oxidative addition of a Pd(0) catalyst occurs preferentially at the more labile C-Br bond.[8] The general order of reactivity for aryl halides in Suzuki-Miyaura coupling is I > Br > OTf >> Cl.[5] This inherent reactivity difference allows for a high degree of chemoselectivity under carefully controlled conditions.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R1-Pd(II)Ln-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R1R2 R1-Pd(II)Ln-R2 Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R1-R2 RedElim->Product Substrate R1-X Substrate->OxAdd BoronicAcid R2-B(OR)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Reaction Protocol

This protocol provides a reliable method for the selective Suzuki-Miyaura coupling of ethyl 2-bromo-5-chloronicotinate with a representative arylboronic acid.

Materials and Reagents
  • Ethyl 2-bromo-5-chloronicotinate

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine

  • Deionized water

  • Nitrogen or Argon gas supply

Equipment
  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Standard laboratory glassware

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add ethyl 2-bromo-5-chloronicotinate (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (0.03-0.05 equiv), and the base (2.0-3.0 equiv).

  • Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water (4:1) to the flask. The reaction concentration is typically 0.1-0.2 M with respect to the ethyl 2-bromo-5-chloronicotinate.

  • Reaction Execution: Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 2-aryl-5-chloronicotinate.

Experimental Workflow Diagram

Suzuki_Workflow A 1. Add Reactants & Catalyst to Schlenk Flask B 2. Add Degassed Dioxane/Water A->B C 3. Heat under Inert Atmosphere (80-100°C) B->C D 4. Monitor by TLC or LC-MS C->D D->C Reaction Incomplete E 5. Cool to RT & Quench with Water D->E Reaction Complete F 6. Extract with Ethyl Acetate E->F G 7. Wash with Brine F->G H 8. Dry (Na2SO4) & Concentrate G->H I 9. Purify via Column Chromatography H->I J Product: Ethyl 2-aryl-5-chloronicotinate I->J

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Optimization of Reaction Conditions

The yield and selectivity of the Suzuki-Miyaura coupling can be influenced by several factors. The following table summarizes key parameters and provides guidance for optimization.

ParameterRecommended ConditionsRationale & Considerations
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%)Pd(dppf)Cl₂ (2-3 mol%)Pd(PPh₃)₄ is a reliable choice for many standard couplings.[9] Pd(dppf)Cl₂ often shows enhanced activity for heteroaryl halides and can be more air-stable.[10] For particularly challenging substrates, catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can be effective.[11][12]
Base K₂CO₃ (2 equiv)K₃PO₄ (2-3 equiv)Cs₂CO₃ (2 equiv)The base is crucial for activating the boronic acid to facilitate transmetalation.[6] K₂CO₃ is a common and cost-effective choice. K₃PO₄ is a stronger base that can be beneficial for less reactive boronic acids.[1] Cs₂CO₃ is highly effective but more expensive.
Solvent System 1,4-Dioxane/H₂O (4:1)Toluene/EtOH/H₂ODMFA mixed aqueous system is standard, as water plays a role in the catalytic cycle.[13] The choice of organic solvent can influence solubility and reaction kinetics. Dioxane is a common and effective solvent. Toluene can be used for higher reaction temperatures. DMF is a polar aprotic solvent that can also be effective.[9]
Temperature 80-100 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition step. Higher temperatures may be needed for less reactive substrates but can also lead to decomposition.
Boronic Acid Partner Boronic AcidsBoronate Esters (e.g., pinacol)Boronic acids are widely used, but can be prone to protodeboronation.[7] Boronate esters, such as pinacol esters, offer increased stability and are often used for challenging couplings or when the corresponding boronic acid is unstable.[7]

Troubleshooting and Key Considerations

  • Low Yield: If the reaction shows low conversion, consider increasing the catalyst loading, using a more active catalyst system (e.g., one with Buchwald ligands), or employing a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the reaction is run under strictly anaerobic conditions, as oxygen can deactivate the Pd(0) catalyst.[7]

  • Formation of Homocoupling Product: The homocoupling of the boronic acid can occur, especially in the presence of oxygen.[7] Thoroughly degassing the solvent and maintaining a positive pressure of inert gas can minimize this side reaction.

  • Protodeboronation: Heteroaryl boronic acids can be susceptible to protodeboronation (hydrolysis of the C-B bond).[7] Using boronate esters or minimizing the amount of water in the reaction mixture can mitigate this issue.

  • Reaction with the Chloro-substituent: While selective coupling at the bromo-position is favored, prolonged reaction times or very high temperatures could potentially lead to some reaction at the chloro-position, especially with highly active catalyst systems designed for aryl chlorides. Careful monitoring of the reaction is advised.

Conclusion

The Suzuki-Miyaura coupling of ethyl 2-bromo-5-chloronicotinate is a robust and highly selective transformation that provides efficient access to a wide range of 2-aryl-5-chloronicotinates. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalyst, base, and solvent system, researchers can reliably achieve high yields of the desired product. The protocols and guidelines presented in this document serve as a valuable resource for scientists and professionals in the field of drug development, enabling the synthesis of novel and diverse molecular entities based on this privileged heterocyclic core.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Cano, R., & Yus, M. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. The Chemical Record, 21(8), 1996-2027. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Bells, S. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Society Reviews, 33(5), 279-291. [Link]

  • ResearchGate. (2021, November 21). Suzuki Miyaura coupling. [Link]

  • ACS Publications. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]

  • ResearchGate. (2025, August 10). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • ResearchGate. (2025, August 6). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. [Link]

  • National Center for Biotechnology Information. (2016). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 6(11), 7544-7549. [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5848-5861. [Link]

  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(34), 6438-6441. [Link]

  • Semantic Scholar. (2016, August 18). Selective and Serial Suzuki−Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]

Sources

Method

Application Note: Nucleophilic Aromatic Substitution (SNAr) on 2-Bromo Nicotinates

Executive Summary This guide details the protocol for performing Nucleophilic Aromatic Substitution (SNAr) on 2-bromo nicotinates (e.g., ethyl 2-bromonicotinate). This reaction is a cornerstone in medicinal chemistry for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for performing Nucleophilic Aromatic Substitution (SNAr) on 2-bromo nicotinates (e.g., ethyl 2-bromonicotinate). This reaction is a cornerstone in medicinal chemistry for synthesizing 2-amino nicotinates , which serve as critical precursors for bicyclic heterocycles such as pyrido[2,3-d]pyrimidines (kinase inhibitors) and 1,8-naphthyridines .

The 2-bromo nicotinate scaffold presents a unique reactivity profile: the pyridine nitrogen and the C3-ester group synergistically activate the C2 position, facilitating displacement by amines, thiols, and alkoxides under milder conditions than unactivated aryl halides. However, the presence of the ester moiety introduces a critical risk of hydrolysis (saponification), necessitating precise control over moisture and base selection.

Mechanistic Insight & Reactivity

The Activation Matrix

Success in this reaction relies on understanding the electronic environment of the substrate.[1] The 2-position is "doubly activated":

  • Inductive/Mesomeric Effect (-I/-M): The pyridine nitrogen (electronegative) pulls electron density, making the ring electron-deficient.

  • Ortho-Effect: The ester group at C3 is an Electron Withdrawing Group (EWG) positioned ortho to the leaving group.[1] This stabilizes the negative charge in the transition state (Meisenheimer complex) through resonance.[1]

Mechanism Diagram

The reaction follows a standard addition-elimination pathway.[1] The rate-determining step is typically the nucleophilic attack (formation of the Meisenheimer complex).[1]

SNAr_Mechanism Substrate 2-Bromo Nicotinate (Electrophile) TS Meisenheimer Complex (Resonance Stabilized) Substrate->TS Addition (Rate Limiting) Nucleophile Amine (R-NH2) (Nucleophile) Nucleophile->TS Product 2-Amino Nicotinate (Product) TS->Product Elimination (-Br⁻) HBr HBr Scavenged (By Base) TS->HBr Proton Transfer

Figure 1: SNAr Addition-Elimination Mechanism on 2-Bromo Nicotinate.

Critical Parameters & Optimization

To ensure reproducibility and yield, the following parameters must be controlled.

ParameterRecommendationRationale
Solvent DMF, DMSO, or NMP Polar aprotic solvents stabilize the polar transition state and leave the nucleophile "naked" (unsolvated) and more reactive.
Alternative Solvent Ethanol/Isopropanol Protic solvents are "greener" and allow product crystallization upon cooling, but reaction rates may be slower due to H-bonding with the nucleophile.
Base DIPEA or K₂CO₃ Essential to scavenge the HBr generated.[1] Avoid NaOH/KOH to prevent ester hydrolysis (saponification) to the nicotinic acid.[1]
Temperature 80°C – 120°C Activation energy is moderate.[1] 100°C is the standard starting point.[1] Microwave irradiation can reduce times to <30 mins.[1]
Stoichiometry 1.1 – 1.5 eq. Nucleophile Slight excess drives the reaction to completion.[1] Large excess is wasteful unless the amine is volatile (and easily removed).[1]

Standard Protocol: The "Workhorse" Method

This protocol is designed for the reaction of ethyl 2-bromonicotinate with a primary amine (e.g., benzylamine, aniline derivatives).

Materials
  • Substrate: Ethyl 2-bromonicotinate (1.0 equiv)

  • Nucleophile: Primary Amine (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: Anhydrous DMF (Concentration: 0.5 M)

Step-by-Step Procedure
  • Setup: In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve Ethyl 2-bromonicotinate (1.0 mmol, 230 mg) in DMF (2.0 mL).

    • Expert Note: If the amine is a solid, add it now.[1] If liquid, proceed to step 2.

  • Base Addition: Add DIPEA (2.0 mmol, 350 µL).

    • Why: Pre-adding base prevents transient high acidity as the reaction initiates.[1]

  • Nucleophile Addition: Add the Amine (1.2 mmol). Seal the vial.

  • Reaction: Heat the block/oil bath to 100°C . Stir at 500 rpm.

  • Monitoring (Self-Validation):

    • T=0: Clear/pale yellow solution.[1]

    • T=1h: Check LCMS/TLC. Look for disappearance of the Br-isotope pattern (1:1 ratio of M/M+2).[1]

    • Stop Criteria: >95% conversion of starting material.

  • Workup (Precipitation Method):

    • Cool the mixture to room temperature.

    • Slowly pour the reaction mixture into Ice Water (10 mL) with vigorous stirring.

    • Observation: The product is usually less soluble in water than the starting material and should precipitate as a solid.[1]

  • Purification:

    • Filter the solid, wash with cold water (2x) and hexanes (1x).

    • Dry under vacuum.[1]

    • Alternative: If no precipitate forms (oily product), extract with EtOAc (3x), wash with Brine, dry over Na₂SO₄, and concentrate.

Workflow Diagram

Workflow Start Dissolve Substrate in DMF (0.5M) AddReagents Add DIPEA (2 eq) + Amine (1.2 eq) Start->AddReagents Heat Heat to 100°C (1-4 Hours) AddReagents->Heat Check QC Checkpoint: LCMS for Br Pattern Loss Heat->Check Check->Heat Incomplete Precip Pour into Ice Water Check->Precip Solid Product Extract Extract EtOAc (If Oil) Check->Extract Oily Product Filter Filter Solid (Wash H2O/Hexane)

Figure 2: Experimental Workflow for SNAr on 2-Bromo Nicotinates.

Troubleshooting & QC (Self-Validating Systems)

A robust protocol must have built-in "sanity checks."

The "Saponification Trap"[1]
  • Symptom: LCMS shows a mass of [M-28] (Loss of Ethyl) or [M-14] (Loss of Methyl) relative to expected product, often appearing as a very polar peak.

  • Cause: Hydrolysis of the ester to the carboxylic acid.[1] This happens if wet DMF is used or if hydroxide bases (NaOH) are used.

  • Fix: Use anhydrous DMF and organic bases (DIPEA/TEA) or anhydrous carbonate (K₂CO₃).

The "Stalled Reaction"[1]
  • Symptom: Starting material remains after 4 hours.

  • Cause: Nucleophile is too sterically hindered or the leaving group (Br) is not active enough for this specific amine.[1]

  • Fix:

    • Switch solvent to NMP and increase temp to 140°C .

    • Add a catalyst: KF (Potassium Fluoride) . Fluoride can displace Bromine to form the 2-fluoro intermediate in situ, which is significantly more reactive toward SNAr due to the high electronegativity of F stabilizing the Meisenheimer complex (Halex reaction principle).[1]

Validation Markers (LCMS)
  • Starting Material: Ethyl 2-bromonicotinate. m/z ~230/232 (1:1 ratio). Retention Time (RT): High (Non-polar).

  • Product: Ethyl 2-(alkylamino)nicotinate. m/z = Expected Mass .[1] No Br isotope pattern . RT: Slightly lower than SM (more polar due to NH).

References

  • Mechanism of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews.

  • Synthesis of Pyrido[2,3-d]pyrimidines: Robins, R. K., & Hitchings, G. H. (1955). Studies on Condensed Pyrimidine Systems. XIX. A New Synthesis of Pyrido[2,3-d]pyrimidines. Journal of the American Chemical Society.[1]

  • Solvent Effects in SNAr: Newby, J. A., et al. (2020). Solvents as proton shuttles in nucleophilic aromatic substitution.[1] Chemical Science.

  • Reaction of 2-Halopyridines: Spitzner, R. (2002). Pyridines: From Lab to Production. Chem. Rev.[1] (General reference for pyridine reactivity).

  • Green Chemistry Approaches (Water/KF): Liron, F., et al. (2010). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Chemistry – A European Journal.[1]

Sources

Application

Application Notes and Protocols for the Hydrolysis of Ethyl 2-bromo-5-chloronicotinate to 2-bromo-5-chloronicotinic acid

Introduction: The Significance of 2-bromo-5-chloronicotinic Acid in Medicinal Chemistry 2-bromo-5-chloronicotinic acid is a key heterocyclic building block in the synthesis of a variety of pharmacologically active molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-bromo-5-chloronicotinic Acid in Medicinal Chemistry

2-bromo-5-chloronicotinic acid is a key heterocyclic building block in the synthesis of a variety of pharmacologically active molecules. Its unique substitution pattern, featuring both bromo and chloro- functional groups on the pyridine ring, allows for selective and differential reactivity in cross-coupling reactions and other transformations. This makes it a valuable intermediate for the construction of complex molecular architectures found in modern drug candidates. The conversion of its ethyl ester precursor, ethyl 2-bromo-5-chloronicotinate, to the corresponding carboxylic acid is a fundamental and often critical step in the synthetic pathways leading to these advanced pharmaceutical intermediates. This document provides a detailed guide to the efficient and reliable hydrolysis of ethyl 2-bromo-5-chloronicotinate, grounded in established chemical principles and best practices.

Mechanistic Insights: The Chemistry of Base-Catalyzed Ester Hydrolysis

The hydrolysis of an ester to a carboxylic acid under basic conditions, a process also known as saponification, is a cornerstone reaction in organic synthesis.[1][2][3] The reaction proceeds via a nucleophilic acyl substitution mechanism. In the case of ethyl 2-bromo-5-chloronicotinate, a hydroxide ion (OH⁻), typically from a base like lithium hydroxide (LiOH), acts as the nucleophile.

The reaction is initiated by the attack of the hydroxide ion on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.[1] Subsequently, the tetrahedral intermediate collapses, reforming the carbonyl double bond and leading to the expulsion of the ethoxide ion (EtO⁻) as the leaving group. The ethoxide ion is a strong base and readily deprotonates the newly formed carboxylic acid in a rapid acid-base reaction. This final deprotonation step is essentially irreversible and drives the reaction to completion.[2] Acidic workup is then required to protonate the carboxylate salt and yield the desired carboxylic acid.

The choice of base is critical. While sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used, lithium hydroxide (LiOH) often offers advantages, particularly for the hydrolysis of sterically hindered or electronically complex esters in mixed aqueous-organic solvent systems like tetrahydrofuran (THF) and water.[4][5] The lithium cation is believed to accelerate the hydrolysis by coordinating with the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[5]

Diagram of the Base-Catalyzed Hydrolysis Mechanism

Base-Catalyzed Ester Hydrolysis cluster_reactants Reactants cluster_products Products ester Ethyl 2-bromo-5-chloronicotinate intermediate Tetrahedral Intermediate ester->intermediate Nucleophilic Attack hydroxide OH⁻ carboxylate 2-bromo-5-chloronicotinate intermediate->carboxylate Collapse & Leaving Group Departure ethanol Ethanol intermediate->ethanol acid 2-bromo-5-chloronicotinic acid carboxylate->acid Protonation H3Oplus H₃O⁺ (workup)

Caption: Base-catalyzed hydrolysis of ethyl 2-bromo-5-chloronicotinate.

Comparative Analysis of Hydrolysis Protocols

Several combinations of bases and solvents can be employed for the hydrolysis of ethyl 2-bromo-5-chloronicotinate. The choice of conditions can significantly impact reaction efficiency, yield, and purity of the final product. Below is a comparative table of common protocols.

ProtocolBaseSolvent SystemTemperature (°C)Typical Reaction TimeAdvantagesDisadvantages
A LiOHTHF / H₂ORoom Temp. to 402 - 12 hHigh yields, good for complex substrates.[4][5]LiOH is more expensive than NaOH/KOH.
B NaOHEthanol / H₂OReflux1 - 4 hInexpensive, faster reaction times due to heat.Potential for side reactions at higher temperatures.
C KOHMethanol / H₂ORoom Temp.4 - 16 hCost-effective.Can be slower than other methods.

For the hydrolysis of ethyl 2-bromo-5-chloronicotinate, Protocol A using lithium hydroxide in a THF/water mixture is highly recommended. This method generally provides cleaner reactions and higher yields, especially given the presence of the halogen substituents which can influence reactivity.

Detailed Step-by-Step Protocol: LiOH-Mediated Hydrolysis

This protocol details the hydrolysis of ethyl 2-bromo-5-chloronicotinate to 2-bromo-5-chloronicotinic acid using lithium hydroxide.

Materials and Reagents:

  • Ethyl 2-bromo-5-chloronicotinate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), reagent grade

  • Deionized water

  • Hydrochloric acid (HCl), concentrated or 2M solution

  • Ethyl acetate, reagent grade

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Büchner funnel and filter paper

  • pH paper or pH meter

Experimental Workflow Diagram

Hydrolysis Workflow start Start: Weigh Reactants dissolve Dissolve Ester in THF start->dissolve add_base Add Aqueous LiOH Solution dissolve->add_base react Stir at Room Temperature (Monitor by TLC) add_base->react quench Acidify with HCl to pH ~2-3 react->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer with Brine extract->wash dry Dry with MgSO₄ wash->dry filter_evaporate Filter and Evaporate Solvent dry->filter_evaporate purify Recrystallize from Suitable Solvent filter_evaporate->purify end End: Pure 2-bromo-5-chloronicotinic acid purify->end

Caption: Step-by-step workflow for the hydrolysis and purification.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add ethyl 2-bromo-5-chloronicotinate (1.0 eq).

  • Dissolution: Add tetrahydrofuran (THF) to the flask (approximately 5-10 mL per gram of ester) and stir until the ester is fully dissolved.

  • Preparation of Base Solution: In a separate beaker, dissolve lithium hydroxide monohydrate (1.5 - 3.0 eq) in deionized water (approximately 5-10 mL per gram of LiOH·H₂O).

  • Reaction Initiation: Add the aqueous lithium hydroxide solution to the stirring solution of the ester in THF. The reaction mixture may become biphasic.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Work-up - Acidification: Once the reaction is complete, carefully add hydrochloric acid (e.g., 2M HCl) dropwise to the reaction mixture with stirring until the pH is acidic (pH ~2-3), as indicated by pH paper or a pH meter. A precipitate of the carboxylic acid should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-bromo-5-chloronicotinic acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, toluene).[6][7][8][9][10]

Troubleshooting and Expert Recommendations

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient amount of base, low reaction temperature, or short reaction time.Increase the equivalents of LiOH to 3.0. If the reaction is sluggish at room temperature, gently warm the mixture to 30-40°C. Ensure the reaction is stirred vigorously to facilitate mixing between the phases.
Low Yield Incomplete precipitation during acidification, loss of product during extraction or recrystallization.Ensure the aqueous layer is thoroughly acidified to a pH of 2-3 to maximize precipitation. Perform multiple extractions with ethyl acetate. During recrystallization, use a minimal amount of hot solvent and allow for slow cooling to maximize crystal formation.[6][7]
Product is an Oil or Gummy Solid Impurities present, or the product has a low melting point.Try triturating the crude product with a non-polar solvent like hexanes to induce solidification. If recrystallization yields an oil, try using a different solvent system or a solvent pair.
Side Reactions At elevated temperatures, there is a risk of nucleophilic aromatic substitution of the bromo or chloro groups, though this is generally less likely under these conditions.Maintain a moderate reaction temperature (room temperature to 40°C).

Safety Precautions

  • Ethyl 2-bromo-5-chloronicotinate and 2-bromo-5-chloronicotinic acid: These compounds should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Lithium hydroxide: Corrosive. Causes burns to skin and eyes. Handle with care and wear appropriate PPE.

  • Tetrahydrofuran (THF): Flammable liquid and vapor. Can form explosive peroxides upon storage. Use in a well-ventilated area away from ignition sources.

  • Hydrochloric acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Cooper, G. D., & Williams, B. (1962). Hydrolysis of Simple Aromatic Esters and Carbonates. The Journal of Organic Chemistry, 27(10), 3717–3720. [Link]

  • The Journal of Organic Chemistry. (n.d.). Hydrolysis of Simple Aromatic Esters and Carbonates. ACS Publications. [Link]

  • Stevens, E. (2019, January 15). mechanism of ester hydrolysis [Video]. YouTube. [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]

  • JoVE. (n.d.). Esters to Carboxylic Acids: Saponification. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ester cleavage. [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?[Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Missouri–St. Louis. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]

  • University of Massachusetts. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. [Link]

  • Organic-Chemistry.org. (n.d.). Ester to Acid - Common Conditions. [Link]

  • ChemSynthesis. (2025, May 20). ethyl 2-bromonicotinate. [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. [Link]

  • Hayashi, K., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin, 69(6), 581-584. [Link]

  • Suarez-Castillo, O. R., et al. (2011). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 55(2), 95-99. [Link]

  • Hayashi, K., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Semantic Scholar. [Link]

  • Royal Society of Chemistry. (n.d.). Hydrolysis mechanisms for A-series (Novichok) nerve agents at different pH V and computational simulant screening. [Link]

  • National Center for Biotechnology Information. (2026, January 12). Hydrolysis mechanisms for A-series (Novichok) nerve agents at different pH V and computational simulant screening. [Link]

  • Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. [Link]

  • ResearchGate. (2014, February 18). What is a simple way to convert an ester into carboxylic acid?[Link]

  • Royal Society of Chemistry. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. [Link]

  • Pearson. (n.d.). Acid-Catalyzed Ester Hydrolysis. [Link]

  • Google Patents. (n.d.). US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.

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Method

Introduction: The Strategic Importance of 2-Aminopyridines

An In-Depth Guide to the Buchwald-Hartwig Amination of 2-Bromo Pyridines: Protocols and Application Notes The 2-aminopyridine scaffold is a privileged structural motif in modern medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Buchwald-Hartwig Amination of 2-Bromo Pyridines: Protocols and Application Notes

The 2-aminopyridine scaffold is a privileged structural motif in modern medicinal chemistry and materials science. Its prevalence in pharmaceuticals, agrochemicals, and functional organic materials underscores the critical need for robust and versatile synthetic methods to forge the aryl C-N bond.[1][2][3] Historically, the synthesis of these compounds via classical methods like nucleophilic aromatic substitution (SNAr) has been challenging, often requiring harsh conditions and suffering from limited substrate scope and functional group tolerance.[1][4]

The advent of the Buchwald-Hartwig amination has revolutionized this field, providing a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds under relatively mild conditions.[1][5] However, the application of this methodology to heteroaromatic halides, specifically 2-bromo pyridines, is not without its unique challenges. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.[6] This guide, designed for researchers and drug development professionals, provides a detailed exploration of the key principles, field-proven protocols, and troubleshooting strategies necessary to successfully implement the Buchwald-Hartwig amination for this important substrate class.

The Engine of C-N Bond Formation: A Mechanistic Overview

The efficacy of the Buchwald-Hartwig amination hinges on a finely tuned palladium catalytic cycle. Understanding this mechanism is paramount to rational protocol design and troubleshooting. The generally accepted cycle consists of three primary steps:

  • Oxidative Addition: The active, low-coordinate Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromo pyridine, forming a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amide species.

  • Reductive Elimination: The final, bond-forming step where the 2-pyridyl group and the amino group are eliminated from the palladium center, forming the desired 2-aminopyridine product and regenerating the active Pd(0) catalyst.[1][5][7][8]

Each component of the reaction—the palladium source, the ligand, the base, and the solvent—plays a critical role in modulating the efficiency of this cycle.

Buchwald-Hartwig Catalytic Cycle Figure 1: Simplified Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_complex L-Pd(II)(Py)(Br) (Oxidative Addition Complex) Pd0->OA_complex Oxidative Addition Amide_complex L-Pd(II)(Py)(NR¹R²) (Palladium Amide) OA_complex->Amide_complex Amine Coordination & Deprotonation Amide_complex->Pd0 Reductive Elimination Product Product (2-Aminopyridine) Amide_complex->Product BaseH [Base-H]⁺ Amide_complex->BaseH ArylHalide 2-Bromo Pyridine ArylHalide->OA_complex Amine R¹R²NH Amine->OA_complex Base Base Base->OA_complex

Caption: Figure 1: Simplified Catalytic Cycle

Dissecting the Reaction Components: Causality Behind Experimental Choices

The success of coupling 2-bromo pyridines is highly dependent on the judicious selection of reagents. The "standard" conditions for a simple aryl bromide may not be optimal for this more challenging substrate.

Palladium Source: Pre-catalysts for Reliability

While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used, they require in situ reduction to the active Pd(0) state.[9] This process can be inconsistent. For improved reproducibility and higher activity, especially with challenging substrates, palladium pre-catalysts are highly recommended. These are stable, air- and moisture-tolerant Pd(II) complexes that rapidly and reliably generate the active L-Pd(0) species upon exposure to the base in the reaction mixture.[9]

  • Generations of Pre-catalysts (G1-G4): Buchwald has developed several generations of pre-catalysts, each offering improved activity and stability. G2, G3, and G4 pre-catalysts are particularly effective, often allowing for lower catalyst loadings and milder reaction conditions.

Ligands: The Architect of Reactivity

The ligand is arguably the most critical variable. For electron-rich heteroaryl halides like 2-bromo pyridine, the choice of ligand is crucial to overcome potential catalyst inhibition and promote the desired reaction pathway.

  • The Need for Bulk and Electron Donation: The evolution of the Buchwald-Hartwig amination has been driven by ligand development. Early systems were often inefficient for heteroaryl halides. The breakthrough came with the development of bulky, electron-rich dialkylbiaryl phosphine ligands.[1][10] These ligands, such as XPhos, SPhos, RuPhos, and BrettPhos , are designed to:

    • Promote Monoligation: Their steric bulk favors the formation of the highly reactive monoligated L-Pd(0) species, which is essential for efficient oxidative addition.[10]

    • Accelerate Reductive Elimination: The steric hindrance also accelerates the final reductive elimination step, which is often the rate-limiting step of the cycle.[10]

    • Prevent Catalyst Deactivation: Bidentate phosphine ligands like BINAP and DPPF were an early improvement that helped prevent catalyst deactivation, which can be a problem with pyridine substrates.[1][6] Modern bulky monophosphine ligands achieve this through their unique structural properties.

  • Ligand Selection by Amine Class:

    • Secondary Amines (e.g., Morpholine, Piperidine): Ligands like XPhos and RuPhos are often excellent choices.[2][10]

    • Primary Amines (e.g., Alkylamines, Anilines): BrettPhos is specifically designed to facilitate coupling with primary amines while minimizing the risk of double arylation.[2][10]

Base Selection: A Balance of Power and Tolerance

The base's primary role is to deprotonate the amine in the catalytic cycle, but its strength can significantly impact the reaction's success and substrate compatibility.[5]

  • Strong Bases (Alkoxides): Sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and lithium bis(trimethylsilyl)amide (LHMDS) are the most common and often most effective bases.[9] They are strong enough to deprotonate a wide range of amines efficiently. However, their high basicity can be incompatible with sensitive functional groups like esters or enolizable ketones.[9][11]

  • Weaker Bases (Carbonates/Phosphates): Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) offer much greater functional group tolerance.[9][12] To be effective, they typically require higher reaction temperatures or the use of a more reactive pre-catalyst/ligand system.

For 2-bromo pyridines, NaOt-Bu is a robust and widely successful choice when functional group tolerance is not a concern.[6][13]

Solvent Choice: The Reaction Environment

The solvent must be capable of dissolving the reagents and be stable at the required reaction temperature. Aprotic, non-coordinating solvents are generally preferred to avoid competitive binding to the palladium center.

  • Common Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most frequently used solvents.[4][9][14] Toluene is an excellent choice for reactions running at higher temperatures (80-110 °C). Dioxane is also very effective. Chlorinated solvents and acetonitrile should generally be avoided as they can inhibit the catalyst.[9]

Experimental Protocols: From Theory to Practice

The following protocols are designed as robust starting points. All reactions must be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox to prevent oxidation of the catalyst and ligands.[13]

Experimental Workflow Figure 2: General Experimental Workflow Setup 1. Assemble & Dry Glassware Inert 2. Establish Inert Atmosphere (3x Vacuum/Inert Gas Cycles) Setup->Inert Reagents 3. Add Solids: 2-Bromopyridine, Base, Pd Pre-catalyst, Ligand Inert->Reagents Degas 4. Add Degassed Solvent & Amine Reagents->Degas React 5. Heat to Reaction Temperature (Monitor by TLC/LC-MS) Degas->React Workup 6. Cool, Quench, & Extract React->Workup Purify 7. Purify by Column Chromatography Workup->Purify

Caption: Figure 2: General Experimental Workflow

Protocol 1: Coupling of 2-Bromopyridine with a Secondary Amine (Morpholine)

This protocol is a reliable starting point for coupling with cyclic and acyclic secondary amines.

Materials:

  • 2-Bromopyridine

  • Morpholine

  • XPhos Pd G3 Pre-catalyst (or Pd(OAc)₂ with XPhos ligand)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Schlenk flask or oven-dried reaction vial with a stir bar

  • Standard inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-bromopyridine (1.0 mmol, 1.0 equiv), XPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol %), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by slowly adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-morpholinopyridine.

Protocol 2: Coupling of 2-Bromopyridine with a Primary Amine (n-Hexylamine)

This protocol is adapted for primary amines, using a ligand designed to prevent side reactions.

Materials:

  • 2-Bromopyridine

  • n-Hexylamine

  • BrettPhos Pd G3 Pre-catalyst (or Pd₂(dba)₃ with BrettPhos ligand)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of argon, add 2-bromopyridine (1.0 mmol, 1.0 equiv), BrettPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol %), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried reaction vial with a stir bar.

  • Inert Atmosphere: Seal the vial with a screw cap containing a PTFE septum. If not in a glovebox, perform three vacuum/backfill cycles with inert gas.

  • Addition of Reagents: Add anhydrous toluene (5 mL) followed by n-hexylamine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Vigorously stir the sealed vial in a preheated heating block or oil bath at 100-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Protocol 3: Special Case - Coupling with Volatile Amines (e.g., Dimethylamine)

Volatile amines (e.g., dimethylamine, bp 7 °C) require procedural modifications to prevent their evaporation from the reaction mixture.[6]

Key Modification: The reaction must be conducted in a sealed tube or a pressure-rated vessel.[6][15][16]

Procedure:

  • Reaction Setup: To a pressure-rated sealed tube, add 2-bromopyridine (1.0 mmol, 1.0 equiv), a suitable catalyst system (e.g., Pd(OAc)₂ (5 mol %) and dppp (10 mol %)), and NaOt-Bu (2.0 mmol, 2.0 equiv).[6]

  • Amine Addition: Cool the tube to -78 °C (dry ice/acetone bath). Add a solution of dimethylamine in THF (e.g., 2.0 M solution, 2.5 mL, 5.0 mmol, 5.0 equiv) or condensed dimethylamine gas.

  • Reaction: Quickly seal the tube and allow it to warm to room temperature before placing it in a preheated oil bath at 80 °C. Heat overnight (approx. 14 hours).[6]

  • Work-up: CAUTION: Cool the tube thoroughly (e.g., in an ice bath) before opening to release any internal pressure. Perform the work-up and purification as described in Protocol 1.

Summary of Recommended Conditions

Amine TypeRecommended Ligand(s)Recommended BaseTemp (°C)Key Considerations
Secondary (cyclic/acyclic) XPhos, RuPhos, SPhosNaOt-Bu, KOt-Bu80-110Generally high-yielding and robust.[2][10]
Primary (alkyl) BrettPhos, JohnPhosNaOt-Bu, LHMDS90-110Ligand choice is critical to avoid bis-arylation.[10]
Primary (aryl) BrettPhos, XPhosNaOt-Bu, K₃PO₄100-110Weaker bases can be used with more active catalysts.
Volatile Amines dppp, BINAPNaOt-Bu80Must be performed in a sealed, pressure-rated vessel.[6]
Ammonia Equivalents BrettPhosLHMDS90-110Use of ammonia itself or equivalents like benzophenone imine.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Impure reagents or solvent.3. Insufficient temperature.4. Inappropriate ligand/base combination.1. Ensure a rigorously inert atmosphere; use a pre-catalyst.2. Use freshly distilled/anhydrous solvent and pure reagents.3. Increase reaction temperature in 10 °C increments.4. Screen a panel of ligands (e.g., XPhos, RuPhos, BrettPhos) and bases (NaOt-Bu vs. K₃PO₄).
Hydrodehalogenation 1. Presence of water or oxygen.2. β-hydride elimination side reaction.[1]1. Use anhydrous conditions and degassed solvents.2. Switch to a bulkier ligand (e.g., BrettPhos) or a bidentate ligand (e.g., DPPF) to suppress this pathway.[1]
Formation of Bis-Arylation Product (with primary amines) 1. Reaction is too concentrated or running too long.2. Ligand is not sterically hindering enough.1. Use a slight excess of the primary amine (1.1-1.2 equiv).2. Use a ligand specifically designed for primary amines, such as BrettPhos.[10]
Substrate Decomposition 1. Base is too strong for functional groups on the pyridine ring.2. Temperature is too high.1. Switch to a weaker base like K₃PO₄ or Cs₂CO₃ and a more active catalyst system (e.g., G3/G4 pre-catalyst).2. Attempt the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of 2-aminopyridines. Success with these heteroaromatic substrates is not a matter of chance, but of rational design based on a sound understanding of the reaction mechanism and the specific roles of each component. By leveraging modern, sterically demanding ligands in combination with reliable palladium pre-catalysts and carefully selected bases, researchers can overcome the inherent challenges of 2-bromo pyridine substrates. The protocols and insights provided herein serve as a comprehensive guide for the efficient, reproducible, and scalable synthesis of this vital class of molecules, empowering further innovation in drug discovery and materials science.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606–3607. Retrieved February 15, 2026, from [Link]

  • Cawley, M. J., Cloke, F. G. N., Pearson, S. E., Scott, J. S., & Caddick, S. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. Retrieved February 15, 2026, from [Link]

  • Mandal, M., & Bhandari, M. H. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science, 11(2), 437–445. Retrieved February 15, 2026, from [Link]

  • Entegris. (n.d.). Buchwald Ligands Review.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 15, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2021). Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. Journal of Chemical Education, 98(9), 3004–3011. Retrieved February 15, 2026, from [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2018). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Synlett, 2018(10), 1269–1279. Retrieved February 15, 2026, from [Link]

  • Amanote Research. (n.d.). A Practical Buchwald-Hartwig Amination of 2-Bromopyridines With Volatile Amines. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. Retrieved February 15, 2026, from [Link]

  • Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606–3607. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 15, 2026, from [Link]

  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602. Retrieved February 15, 2026, from [Link]

  • Jamison, C. R., & Buchwald, S. L. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved February 15, 2026, from [Link]

  • Reddit. (2017, January 29). [Named Reaction #2] Buchwald-Hartwig Amination. Retrieved February 15, 2026, from [Link]

  • Vantourout, J. C., Law, R. P., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(5), 1844–1847. Retrieved February 15, 2026, from [Link]

  • Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. In Name Reactions in Organic Synthesis. Retrieved February 15, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved February 15, 2026, from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
  • Miri, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19041-19069. Retrieved February 15, 2026, from [Link]

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Application

Application Notes and Protocols for the Reduction of Ethyl Ester Groups in Chloronicotinate Derivatives

Introduction The selective reduction of the ethyl ester functionality in chloronicotinate derivatives is a critical transformation in the synthesis of a wide array of valuable molecules, particularly in the pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The selective reduction of the ethyl ester functionality in chloronicotinate derivatives is a critical transformation in the synthesis of a wide array of valuable molecules, particularly in the pharmaceutical and agrochemical industries. The resulting (chloropyridinyl)methanol core is a versatile building block for numerous active pharmaceutical ingredients (APIs) and other specialty chemicals. However, this transformation presents a significant chemoselectivity challenge: the need to reduce the ester group to the corresponding primary alcohol without affecting the chloro-substituent on the pyridine ring. The pyridine ring itself can also be susceptible to reduction under certain conditions.

This comprehensive guide provides an in-depth analysis of various methodologies for the reduction of ethyl chloronicotinate esters. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying chemical principles to enable informed decisions in the laboratory. We will explore the use of common hydride-donating reagents and alternative methods, with a focus on maximizing yield and preserving the integrity of the chloro-substituent.

Understanding the Chemoselectivity Challenge

The primary challenge in the reduction of ethyl chloronicotinate derivatives lies in the relative reactivity of the functional groups present. The ethyl ester is less reactive than aldehydes or ketones, requiring potent reducing agents. However, these strong reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), also have the potential to reduce the carbon-chlorine bond, leading to undesired dehalogenation byproducts.[1][2] The pyridine ring can also coordinate with Lewis acidic reducing agents, influencing the reactivity of the ester group.

Sources

Method

Application Notes and Protocols for the Preparation of Pharmaceutical Intermediates Using Ethyl 2-bromo-5-chloronicotinate

An In-Depth Technical Guide Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of Ethyl 2-bromo-5-chloronicotinate as a ve...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of Ethyl 2-bromo-5-chloronicotinate as a versatile building block in the synthesis of pharmaceutical intermediates. We delve into the chemical rationale behind its reactivity and present detailed, field-proven protocols for key synthetic transformations, including Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). Each protocol is supported by mechanistic insights, data tables, and visual workflows to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of Ethyl 2-bromo-5-chloronicotinate

Ethyl 2-bromo-5-chloronicotinate is a halogenated pyridine derivative that serves as a highly valuable scaffold in medicinal chemistry.[1][2] Its structure is endowed with three distinct points of reactivity: a bromine atom at the 2-position, a chlorine atom at the 5-position, and an ethyl ester at the 3-position. The electron-deficient nature of the pyridine ring, combined with the differential reactivity of the two halogen atoms, allows for selective and sequential functionalization. This makes it an ideal starting material for building complex molecular architectures commonly found in active pharmaceutical ingredients (APIs).[3]

The bromine atom at the C-2 position is significantly more labile towards palladium-catalyzed cross-coupling reactions compared to the chlorine atom at C-5. This predictable selectivity is the cornerstone of its synthetic utility, enabling chemists to introduce diverse functionalities in a controlled manner.

Physicochemical Properties & Handling
PropertyValueSource
CAS Number 1214332-67-8[1]
Molecular Formula C₈H₇BrClNO₂
Appearance Liquid
Storage Keep in a dark place, under an inert atmosphere, at room temperature.
Critical Safety Information

Ethyl 2-bromo-5-chloronicotinate is a hazardous substance and must be handled with appropriate precautions.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[4] Causes serious eye and skin irritation.[5][6] May cause respiratory irritation.[4]

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[5] Avoid all personal contact, including inhalation.[4] Wear protective gloves, clothing, eye, and face protection.[4]

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[5][7] If inhaled, move the person to fresh air.[5] If swallowed, seek immediate medical attention.[5]

Synthetic Pathways & Methodologies

The strategic functionalization of Ethyl 2-bromo-5-chloronicotinate allows for the creation of a diverse library of pharmaceutical intermediates. The following diagram illustrates the primary synthetic routes discussed in this guide.

G cluster_0 Core Reagent cluster_1 Reaction Types cluster_2 Intermediate Classes ECBN Ethyl 2-bromo-5-chloronicotinate Suzuki Suzuki Coupling ECBN->Suzuki R-B(OH)₂ Pd Catalyst Sonogashira Sonogashira Coupling ECBN->Sonogashira R-C≡CH Pd/Cu Cat. Buchwald Buchwald-Hartwig Amination ECBN->Buchwald R₂NH Pd Catalyst SNAr SNAr ECBN->SNAr Nu⁻ (e.g., RO⁻) Aryl Aryl-Substituted Nicotinates Suzuki->Aryl Alkynyl Alkynyl-Substituted Nicotinates Sonogashira->Alkynyl Amino Amino-Substituted Nicotinates Buchwald->Amino Alkoxy Alkoxy/Thio-Substituted Nicotinates SNAr->Alkoxy

Caption: Key synthetic transformations of Ethyl 2-bromo-5-chloronicotinate.

Protocol: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds.[8] This reaction is highly effective for coupling the C-2 position of Ethyl 2-bromo-5-chloronicotinate with a variety of aryl or heteroaryl boronic acids.

Mechanistic Rationale

The catalytic cycle involves three primary steps: (1) Oxidative Addition of the palladium(0) catalyst to the C-Br bond, (2) Transmetalation where the organic group from the base-activated boronic acid is transferred to the palladium(II) complex, and (3) Reductive Elimination to form the C-C bond and regenerate the palladium(0) catalyst.[9] The C-Br bond at the 2-position is more susceptible to oxidative addition than the C-Cl bond at the 5-position, ensuring high selectivity.[10]

Experimental Protocol

This protocol provides a general method for the Suzuki coupling of an arylboronic acid. Optimization may be required for specific substrates.

G Setup Inert Atmosphere Setup (Flame-dried flask, N₂/Ar purge) Reagents Add Reagents: 1. Ethyl 2-bromo-5-chloronicotinate 2. Arylboronic Acid 3. Base (K₂CO₃) 4. Pd(PPh₃)₄ Setup->Reagents Solvent Add Degassed Solvents (e.g., Dioxane/Water) Reagents->Solvent Reaction Heat & Stir (e.g., 90°C, 12-24h) Monitor by TLC/LC-MS Solvent->Reaction Workup Aqueous Workup (Cool, add H₂O, extract with EtOAc) Reaction->Workup Purify Purification (Dry, concentrate, column chromatography) Workup->Purify

Caption: Workflow for the Suzuki-Miyaura coupling protocol.

Table 3.2.1: Reagent List for Suzuki Coupling

ReagentEquivalentsMol%Purpose & Rationale
Ethyl 2-bromo-5-chloronicotinate1.0-Starting material.
Arylboronic Acid1.1 - 1.3-Coupling partner. A slight excess ensures complete consumption of the starting material.
Potassium Carbonate (K₂CO₃)2.0 - 3.0-Base. Activates the boronic acid for the transmetalation step.[8]
Pd(PPh₃)₄1 - 5%1 - 5%Catalyst. A robust Pd(0) source for coupling aryl bromides.[11]
1,4-Dioxane / Water (4:1)--Solvent system. Dioxane solubilizes organic components while water dissolves the inorganic base.

Step-by-Step Procedure:

  • Setup: To a flame-dried round-bottom flask, add Ethyl 2-bromo-5-chloronicotinate (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inerting: Seal the flask with a septum and purge with nitrogen or argon gas for 10-15 minutes.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%) to the flask under a positive pressure of inert gas.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe. The reaction concentration should be approximately 0.1 M.

  • Reaction: Heat the mixture to 90 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with water and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Protocol: Sonogashira C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is an exceptionally powerful method for linking terminal alkynes to aryl halides, a crucial transformation for synthesizing many pharmaceutical agents.[12][13]

Mechanistic Rationale

This reaction utilizes a dual catalytic system. The palladium catalyst follows a cycle similar to the Suzuki coupling. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne and base to form a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[13][14] The use of an amine base is critical, as it deprotonates the alkyne and neutralizes the HBr formed.[13]

Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of a terminal alkyne.

G Setup Inert Atmosphere Setup (N₂/Ar purge) Reagents Add Reagents: 1. Ethyl 2-bromo-5-chloronicotinate 2. Terminal Alkyne 3. PdCl₂(PPh₃)₂ 4. CuI Setup->Reagents Solvent Add Degassed Solvent & Base (e.g., THF, Et₃N) Reagents->Solvent Reaction Stir at RT to 50°C (e.g., 6-18h) Monitor by TLC/LC-MS Solvent->Reaction Workup Aqueous Workup (Filter, concentrate, dilute with H₂O, extract) Reaction->Workup Purify Purification (Dry, concentrate, column chromatography) Workup->Purify

Caption: Workflow for the Sonogashira coupling protocol.

Table 4.2.1: Reagent List for Sonogashira Coupling

ReagentEquivalentsMol%Purpose & Rationale
Ethyl 2-bromo-5-chloronicotinate1.0-Starting material.
Terminal Alkyne1.2 - 1.5-Coupling partner. A slight excess drives the reaction to completion.
PdCl₂(PPh₃)₂1 - 3%1 - 3%Palladium(II) precatalyst. Reduced in situ to the active Pd(0) species.
Copper(I) Iodide (CuI)1 - 5%1 - 5%Co-catalyst. Forms the reactive copper acetylide intermediate.[13]
Triethylamine (Et₃N)2.0 - 3.0-Base and solvent. Deprotonates the alkyne and scavenges HBr.
Tetrahydrofuran (THF)--Co-solvent. Ensures solubility of all reaction components.

Step-by-Step Procedure:

  • Setup: To a round-bottom flask, add Ethyl 2-bromo-5-chloronicotinate (1.0 eq), PdCl₂(PPh₃)₂ (2 mol%), and CuI (3 mol%).

  • Inerting: Seal the flask and purge with an inert gas for 10-15 minutes.

  • Solvent/Reagent Addition: Add anhydrous, degassed THF and triethylamine (2.5 eq) via syringe, followed by the terminal alkyne (1.3 eq).

  • Reaction: Stir the reaction mixture at room temperature. Gentle heating (40-50 °C) may be required for less reactive substrates. Monitor for completion by TLC or LC-MS (typically 6-18 hours).

  • Workup: Upon completion, cool the mixture and filter through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Extraction: Dilute the residue with water and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Protocol: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming C-N bonds, a linkage ubiquitous in pharmaceuticals.[15][16] This method overcomes the limitations of classical methods, which often require harsh conditions and have limited scope.[15]

Mechanistic Rationale

The mechanism is analogous to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine.[15][17] The choice of ligand is critical; sterically hindered phosphine ligands (e.g., XPhos, t-BuXPhos) accelerate the reductive elimination step, which is often rate-limiting.[18] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine in the catalytic cycle.[18]

Experimental Protocol

This protocol outlines a general procedure for the amination with a secondary amine.

G Setup Glovebox or Schlenk Line Setup (Strictly inert conditions) Reagents Add Reagents: 1. Pd₂(dba)₃ & Ligand (XPhos) 2. Base (NaOt-Bu) 3. Ethyl 2-bromo-5-chloronicotinate 4. Amine Setup->Reagents Solvent Add Degassed Solvent (e.g., Toluene) Reagents->Solvent Reaction Heat & Stir (e.g., 100°C, 12-24h) Monitor by TLC/LC-MS Solvent->Reaction Workup Aqueous Workup (Cool, quench with H₂O, extract) Reaction->Workup Purify Purification (Dry, concentrate, column chromatography) Workup->Purify

Caption: Workflow for the Buchwald-Hartwig amination protocol.

Table 5.2.1: Reagent List for Buchwald-Hartwig Amination

ReagentEquivalentsMol%Purpose & Rationale
Ethyl 2-bromo-5-chloronicotinate1.0-Starting material.
Amine (Primary or Secondary)1.2-Nucleophile.
Sodium tert-butoxide (NaOt-Bu)1.4-Strong, non-nucleophilic base for generating the palladium-amido complex.
Pd₂(dba)₃1 - 2%1 - 2%Palladium(0) source.
XPhos or t-BuXPhos2 - 4%2 - 4%Bulky electron-rich phosphine ligand that promotes oxidative addition and reductive elimination.[19]
Toluene--Anhydrous, non-polar solvent suitable for high-temperature reactions.

Step-by-Step Procedure:

  • Setup: In a glovebox or using Schlenk technique, add sodium tert-butoxide (1.4 eq) to an oven-dried flask.

  • Catalyst Pre-formation (Optional but Recommended): In the same flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., XPhos, 2.2 mol%).

  • Reagent Addition: Add Ethyl 2-bromo-5-chloronicotinate (1.0 eq) and the amine (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the vessel and heat to 100 °C with vigorous stirring. Monitor the reaction until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature and carefully quench by adding water. Dilute with ethyl acetate and filter through celite. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol: Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is effective at the C-2 position, the C-5 chloro-substituent can be targeted by strong nucleophiles via a Nucleophilic Aromatic Substitution (SNAr) mechanism, particularly after the C-2 position has been functionalized. The electron-withdrawing nature of the pyridine nitrogen and the C-3 ester group activate the ring for nucleophilic attack.[20][21]

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[22] First, a strong nucleophile attacks the carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[22] In the second, rapid step, the chloride leaving group is expelled, restoring the aromaticity of the ring.[21] This reaction typically requires elevated temperatures.

Experimental Protocol

This protocol provides a general method for substituting the C-5 chlorine with an alkoxide nucleophile.

Table 6.2.1: Reagent List for SNAr Reaction

ReagentEquivalentsPurpose & Rationale
2-substituted-5-chloronicotinate1.0Substrate (product from a previous cross-coupling reaction).
Sodium Alkoxide (e.g., NaOMe)2.0 - 5.0Strong nucleophile. A large excess is often required to drive the reaction.
Dimethylformamide (DMF) or DMSO-Polar aprotic solvent that can stabilize the charged intermediate and withstand high temperatures.

Step-by-Step Procedure:

  • Setup: To a sealable reaction vessel, add the 2-substituted-5-chloro-nicotinate starting material (1.0 eq) and the sodium alkoxide (e.g., sodium methoxide, 3.0 eq).

  • Solvent Addition: Add anhydrous DMF or DMSO.

  • Reaction: Seal the vessel and heat to 100-140 °C. The reaction is often slow and may require prolonged heating (24-48 hours). Monitor progress by LC-MS.

  • Workup: Cool the reaction to room temperature and carefully pour it into ice-water to quench.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Conclusion

Ethyl 2-bromo-5-chloronicotinate is a powerful and versatile building block for the synthesis of complex pharmaceutical intermediates. Its differential reactivity allows for selective, high-yield transformations including Suzuki, Sonogashira, and Buchwald-Hartwig couplings at the C-2 position, followed by potential SNAr reactions at the C-5 position. The protocols outlined in this guide provide a robust foundation for researchers to leverage this reagent in their drug discovery and development programs. Adherence to strict safety protocols and inert reaction conditions is paramount for achieving successful and reproducible outcomes.

References

  • CymitQuimica. (2023, August 1).
  • Sigma-Aldrich.
  • SAFETY D
  • PubChem.
  • Fisher Scientific.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Wikipedia.
  • ACS GCI Pharmaceutical Roundtable.
  • Chemistry LibreTexts. (2023, June 30).
  • BLD Pharm.
  • Yan, F., et al. (2024).
  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions.
  • Concerted Nucleophilic Arom
  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 29).
  • Lumen Learning.
  • Chemistry LibreTexts. (2025, February 2).
  • NCRD's Sterling Institute of Pharmacy.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). PMC.
  • ChemSynthesis. (2025, May 20).
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling of 2-Bromo-5-(2-ethylhexyl)thiophene.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Evonik.
  • Benchchem.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton.
  • Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. PMC.
  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022, March 3).
  • Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Publishing.

Sources

Application

C-H activation methods for Ethyl 2-bromo-5-chloronicotinate scaffolds

This Application Note details advanced C-H activation protocols for Ethyl 2-bromo-5-chloronicotinate , a highly functionalized pyridine scaffold. Executive Summary Ethyl 2-bromo-5-chloronicotinate is a "privileged" heter...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details advanced C-H activation protocols for Ethyl 2-bromo-5-chloronicotinate , a highly functionalized pyridine scaffold.

Executive Summary

Ethyl 2-bromo-5-chloronicotinate is a "privileged" heterocyclic building block. Its value lies in its density of functional handles: an electrophilic ester at C3, and orthogonal halogen handles at C2 (Br) and C5 (Cl). However, this density poses a significant synthetic challenge: functionalizing the remaining C-H bonds (C4 and C6) without disturbing the sensitive C-halogen bonds.

This guide presents three distinct, chemically orthogonal strategies to access these positions:

  • Minisci-Type Radical Alkylation: Selectively targets C4 based on electronic activation.

  • Pd-Catalyzed Directed Arylation: Targets C4 using the ester as a directing group (high chemoselectivity required).

  • Ir-Catalyzed Borylation: Selectively targets C6 based on steric accessibility.

Part 1: Structural & Reactivity Analysis

Before attempting functionalization, one must map the electronic and steric landscape of the molecule.

  • C2 (Bromine): Highly reactive toward oxidative addition (Pd/Ni). Must be preserved during C-H activation.

  • C3 (Ethyl Ester): Electron-withdrawing group (EWG). Acts as a Directing Group (DG) for C4 and increases acidity of C4-H.

  • C4-H (Target 1):

    • Electronic: Most electron-deficient site (para to N, ortho to Ester).

    • Reactivity: Prime target for nucleophilic radical attack (Minisci).

  • C5 (Chlorine): Moderately reactive. Sterically blocks C4 and C6.

  • C6-H (Target 2):

    • Steric: The least hindered C-H bond (flanked by N-lone pair and Cl).

    • Reactivity: Prime target for sterically controlled Ir-borylation .

Visual Reactivity Map

G Scaffold Ethyl 2-bromo-5-chloronicotinate C4 C4 Position (Electronic Hotspot) Scaffold->C4 Activated by C3-Ester & N1 C6 C6 Position (Steric Hotspot) Scaffold->C6 Accessible via Steric Control Minisci Method A: Radical Alkylation (Minisci Reaction) C4->Minisci Nucleophilic Radical Pd_DG Method B: Directed Arylation (Pd-Catalysis) C4->Pd_DG Chelation Assistance Ir_Bor Method C: C-H Borylation (Ir-Catalysis) C6->Ir_Bor Steric Selection

Figure 1: Reactivity landscape of Ethyl 2-bromo-5-chloronicotinate showing divergent paths for C4 and C6 functionalization.

Part 2: Experimental Protocols

Protocol A: C4-Selective Radical Alkylation (Minisci Reaction)

Objective: Introduction of alkyl groups (primary/secondary) at C4. Mechanism: The protonated pyridine ring becomes highly electrophilic. A nucleophilic carbon-centered radical (generated from a carboxylic acid) selectively attacks the most electron-deficient position (C4), followed by oxidative re-aromatization. Why C4? C2 is blocked. C4 is para to Nitrogen and ortho to the Ester, making it the most electrophilic site.

Materials:

  • Substrate: Ethyl 2-bromo-5-chloronicotinate (1.0 equiv)

  • Radical Precursor: Alkyl Carboxylic Acid (2.0 equiv)

  • Catalyst: AgNO₃ (0.2 equiv)

  • Oxidant: (NH₄)₂S₂O₈ (2.0 equiv)

  • Solvent: DCM/Water biphasic system (1:1) or TFA/Water.[1]

  • Additive: TFA (1.0 equiv) – Critical for protonating the pyridine.

Step-by-Step Procedure:

  • Setup: In a partial-vial or round-bottom flask, dissolve the substrate (1 mmol) in DCM (5 mL).

  • Aqueous Phase: In a separate vial, dissolve AgNO₃ (0.2 mmol) and (NH₄)₂S₂O₈ (2.0 mmol) in distilled water (5 mL). Add TFA (1.0 mmol).

  • Initiation: Add the carboxylic acid (2.0 mmol) to the organic phase.

  • Reaction: Combine phases and stir vigorously at 40–50 °C. The reaction relies on phase transfer; vigorous stirring is non-negotiable.

  • Monitoring: Monitor by TLC/LCMS. Evolution of CO₂ gas indicates radical formation.

  • Workup: Quench with sat. NaHCO₃ (careful, gas evolution). Extract with DCM (3x). Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Note: This method preserves the C-Br and C-Cl bonds because it avoids low-valent metals (Pd⁰/Ni⁰) that would insert into the halogen bonds.

Protocol B: C4-Selective Directed Arylation (Pd-Catalyzed)

Objective: Introduction of aryl groups at C4. Mechanism: The C3-Ester acts as a weak directing group. To prevent oxidative addition into C2-Br, we use a Pd(II)/Pd(IV) cycle with specific oxidants, avoiding phosphine ligands that promote Pd(0).

Materials:

  • Substrate: Ethyl 2-bromo-5-chloronicotinate (1.0 equiv)

  • Coupling Partner: Simple Arene (Solvent quantity) or Aryl Boronic Acid (2.0 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)[1][2]

  • Oxidant: Ag₂CO₃ or AgOAc (2.0 equiv) – Acts as oxidant and halide scavenger.

  • Solvent: DCE or HFIP (Hexafluoroisopropanol) – HFIP often boosts electrophilicity.

  • Temperature: 80–100 °C.[1]

Step-by-Step Procedure:

  • Setup: Charge a dried reaction tube with Pd(OAc)₂ (0.01 mmol), Ag₂CO₃ (0.2 mmol), and the aryl boronic acid (0.2 mmol).

  • Substrate: Add Ethyl 2-bromo-5-chloronicotinate (0.1 mmol) and solvent (DCE, 1 mL).

  • Degas: Purge with Argon for 5 mins. Oxygen can be detrimental if using Boronic acids, but some oxidative couplings require air. For this specific halogen-retention protocol, inert atmosphere is safer to prevent uncontrolled oxidation.

  • Heating: Heat to 100 °C for 12–18 hours.

  • Workup: Filter through a Celite pad to remove Ag salts. Concentrate and purify.

Troubleshooting: If dehalogenation (loss of Br) is observed, switch to PivOH (Pivalic acid) as a solvent/additive (30 mol%). Carboxylates assist the C-H cleavage step without promoting C-Br insertion.

Protocol C: C6-Selective Borylation (Ir-Catalyzed)

Objective: Late-stage installation of a Boron handle at C6 for Suzuki coupling. Mechanism: Iridium-catalyzed borylation is governed by sterics.[3] C6 is the least hindered position (flanked by Cl and N-lone pair). C4 is "sandwiched" between the bulky Ester and Chlorine.

Materials:

  • Substrate: Ethyl 2-bromo-5-chloronicotinate (1.0 equiv)

  • Boron Source: B₂pin₂ (Bis(pinacolato)diboron) (0.6 equiv – stoichiometry controls mono-borylation)

  • Catalyst Precursor: [Ir(OMe)(cod)]₂ (1.5 mol%)

  • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%)

  • Solvent: THF or MTBE (anhydrous).

Step-by-Step Procedure:

  • Pre-Catalyst Formation: In a glovebox or under strict N₂, mix [Ir(OMe)(cod)]₂ and dtbpy in THF (1 mL). The solution should turn dark brown/red.

  • Reaction: Add B₂pin₂ and the substrate.

  • Conditions: Heat at 60–80 °C in a sealed tube for 4–8 hours.

  • Workup: Cool to RT. Evaporate solvent.

  • Purification: Rapid filtration through a short silica plug (elute with DCM). Note: Pinacol boronate esters can be unstable on silica; minimize exposure time.

Outcome: This yields the C6-Bpin product. The Br and Cl remain intact because Ir(III) borylation does not typically undergo oxidative addition with aryl halides under these conditions.

Part 3: Comparative Data & Decision Matrix

FeatureMinisci AlkylationPd-Directed ArylationIr-Borylation
Primary Site C4 (Electronic)C4 (Directed)C6 (Steric)
Bond Formed C(sp²)–C(sp³) (Alkyl)C(sp²)–C(sp²) (Aryl)C(sp²)–B (Boron)
Halogen Tolerance Excellent (Radical)Moderate (Requires care)Excellent (Ir-cycle)
Risk Factor Polylkylation possibleC-Br insertion (Dehalogenation)Protodeboronation on workup
Key Reagent AgNO₃ / PersulfatePd(OAc)₂ / Ag₂CO₃[Ir(OMe)(cod)]₂ / dtbpy
Workflow Logic Diagram

Workflow Start Start: Ethyl 2-bromo-5-chloronicotinate Decision Desired Modification? Start->Decision Alkyl C4-Alkylation Decision->Alkyl Alkyl Group Aryl C4-Arylation Decision->Aryl Aryl Group Boron C6-Borylation Decision->Boron Boron Handle ProtocolA Protocol A: Minisci (Ag/S2O8) Alkyl->ProtocolA ProtocolB Protocol B: Pd(OAc)2/Ag2CO3 Aryl->ProtocolB ProtocolC Protocol C: Ir-Catalysis Boron->ProtocolC

Figure 2: Decision matrix for selecting the appropriate functionalization protocol.

References

  • Minisci Reaction Mechanisms

    • Duncton, M. A. J. (2011). Minisci reactions: Versatile C-H functionalization for drug discovery. Med. Chem. Commun., 2, 1135-1161. Link

    • Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angew. Chem. Int. Ed., 58, 13666-13699. Link

  • Pd-Catalyzed C-H Activation (Halogen Tolerance)

    • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C-H Functionalization Reactions. Chem. Rev., 110, 1147-1169. Link

    • Chen, X., et al. (2006). Pd(II)-Catalyzed Regioselective Direct C-H Arylation of N-Iminopyridinium Ylides. J. Am. Chem. Soc., 138, 6392. Link

  • Ir-Catalyzed Borylation (Steric Control)

    • Cho, J. Y., et al. (2002). Steric and Chelate Directing Effects in Aromatic Borylation. J. Am. Chem. Soc., 124, 390-391. Link

    • Ishiyama, T., & Miyaura, N. (2010). Iridium-Catalyzed C-H Borylation of Arenes and Heteroarenes. Chem. Rec., 3, 271-280. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Synthesis of Ethyl 2-bromo-5-chloronicotinate

Current Status: Online Agent: Dr. Aris (Senior Application Scientist) Ticket Topic: Optimization of Yield and Purity for Ethyl 2-bromo-5-chloronicotinate (CAS: 1214332-67-8) Executive Summary The synthesis of Ethyl 2-bro...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Dr. Aris (Senior Application Scientist) Ticket Topic: Optimization of Yield and Purity for Ethyl 2-bromo-5-chloronicotinate (CAS: 1214332-67-8)

Executive Summary

The synthesis of Ethyl 2-bromo-5-chloronicotinate is a notorious bottleneck in medicinal chemistry. The electron-deficient pyridine ring makes electrophilic substitution difficult, while the 2-position is prone to nucleophilic attack (hydrolysis) during diazotization.

Standard textbook protocols often result in yields of 30-45% , plagued by the formation of the "pyridone" byproduct (Ethyl 5-chloro-2-hydroxynicotinate).[1] This guide provides field-tested protocols to elevate yields to 75-85% by switching from aqueous to anhydrous conditions or utilizing phosphorus-based bromination.[1]

Module 1: The "Modified Sandmeyer" (Recommended Route)

The Problem: Traditional Sandmeyer reactions use aqueous sodium nitrite (


) and acid. In pyridines, the intermediate diazonium salt is highly unstable and susceptible to attack by water, forming the thermodynamically stable 2-pyridone (hydrolysis product) rather than the desired bromide.

The Solution: Eliminate water entirely by using Alkyl Nitrites (e.g., tert-butyl nitrite) in an organic solvent. This is often called the Doyle modification.

Optimized Protocol: Anhydrous Bromodeamination[1]
  • Substrate: Ethyl 2-amino-5-chloronicotinate

  • Reagents: tert-Butyl Nitrite (

    
    -BuONO), Copper(II) Bromide (
    
    
    
    )
  • Solvent: Acetonitrile (MeCN) - Must be anhydrous

Step-by-Step Workflow:

  • Preparation: Flame-dry a 3-neck round bottom flask under Argon.

  • Solvation: Dissolve Ethyl 2-amino-5-chloronicotinate (1.0 equiv) in anhydrous MeCN (0.5 M concentration).

  • Catalyst Addition: Add

    
      (1.2 equiv) in one portion. The solution will turn dark green/black.
    
  • Diazotization: Dropwise add

    
    -BuONO  (1.5 equiv) over 30 minutes at 0°C .
    
    • Critical: Do not rush. Rapid addition causes exotherms that decompose the diazo intermediate.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Monitor by TLC (20% EtOAc/Hexanes). The amine spot (polar, fluorescent) should disappear.

  • Quench: Pour mixture into 20% aqueous HCl (cold) to break copper complexes. Extract with EtOAc.[2]

Troubleshooting The Sandmeyer
SymptomDiagnosisCorrective Action
Low Yield (<40%) Water contamination led to hydroxylation.Use freshly distilled MeCN and new

-BuONO. Add 3Å molecular sieves to the reaction.
Starting Material Remains Incomplete diazotization.

-BuONO degrades over time. Increase equivalents to 2.0 or buy fresh reagent.
Product is Green/Blue Residual Copper salts.Wash organic layer with 10%

or EDTA solution until the aqueous layer is colorless.

Module 2: The Phosphorus Oxybromide Route (Alternative)

The Problem: If you start with 5-chloro-2-hydroxynicotinic acid (or its ester), you must convert the C2-hydroxyl (pyridone tautomer) to a bromide. Using


 often leads to "black tar" due to polymerization or decomposition at high heat.

The Solution: Control the temperature ramp and use a specific base catalyst.

Optimized Protocol: Dehydroxy-Bromination
  • Substrate: Ethyl 5-chloro-2-hydroxynicotinate[1]

  • Reagents: Phosphorus Oxybromide (

    
    ), DMF (Catalytic)[1]
    
  • Solvent: Toluene or 1,2-Dichloroethane (DCE)[1]

Step-by-Step Workflow:

  • Suspension: Suspend the starting pyridone (1.0 equiv) in Toluene (3 vol).

  • Reagent Mix: Add

    
      (1.5 equiv).
    
    • Note:

      
       can be used but is more aggressive and causes more side reactions.
      
  • Catalysis: Add 3-5 drops of DMF (Vilsmeier-Haack type activation).

  • Heating: Heat to 90°C .

    • Warning: Do NOT reflux at 110°C immediately. Hold at 90°C for 1 hour, then ramp to reflux if needed.

  • Quench (The Danger Zone): Cool to 0°C. Pour the reaction mixture slowly onto crushed ice/NaHCO3.

    • Why? Inverse addition prevents the formation of acid hotspots that hydrolyze the ester.

Module 3: Impurity Profiling & Purification

Understanding your crude mixture is half the battle.

Common Impurities[3]
  • Impurity A (The Pyridone): Ethyl 5-chloro-2-hydroxynicotinate.

    • Origin: Water in Sandmeyer reaction or incomplete

      
       reaction.
      
    • Removal: Insoluble in non-polar solvents. Triturate crude solid with cold Hexanes/Ether. The product dissolves; the pyridone does not.

  • Impurity B (The Protodeaminated): Ethyl 5-chloronicotinate.

    • Origin: Radical reduction during Sandmeyer (H-abstraction from solvent).

    • Removal: Hard to separate. Requires careful column chromatography (gradient 0

      
       10% EtOAc in Hexanes).
      
  • Impurity C (The Acid): 2-bromo-5-chloronicotinic acid.

    • Origin: Hydrolysis of the ethyl ester during acidic workup.

    • Removal: Wash organic layer with Sat.[2]

      
      . The acid goes into the aqueous layer.[3][4]
      
Visualization of Reaction Logic

G Start Start: Ethyl 2-amino-5-chloronicotinate Decision Select Method Start->Decision RouteA Route A: Aqueous NaNO2/HBr (Standard) Decision->RouteA Low Cost / High Risk RouteB Route B: t-BuONO / CuBr2 / MeCN (Anhydrous) Decision->RouteB High Yield / Optimization IntermedA Diazo-Species + H2O RouteA->IntermedA IntermedB Diazo-Species (Anhydrous) RouteB->IntermedB Prod Target: Ethyl 2-bromo-5-chloronicotinate IntermedA->Prod Minor Pathway SideProd Impurity: Pyridone (Hydrolysis) IntermedA->SideProd Major Pathway (40-60%) IntermedB->Prod Major Pathway (80-90%) IntermedB->SideProd Trace (<5%)

Caption: Comparison of Aqueous vs. Anhydrous Sandmeyer routes. Note the significant diversion to the Pyridone impurity in Route A.

FAQ: Frequently Asked Questions

Q: Can I use CuBr instead of CuBr2? A: In the anhydrous


-BuONO method, 

is preferred.[1] The mechanism involves a radical ligand transfer.

species are more efficient at transferring the Bromine atom to the aryl radical than

in this specific solvent system.

Q: My product is an oil, but literature says it's a solid. Why? A: This molecule has a low melting point and tends to supercool. If it is an oil:[5]

  • Check NMR for residual solvent (MeCN/Toluene).

  • It may contain Impurity B (Des-bromo).

  • Fix: Dissolve in a minimum amount of Pentane/Hexane, freeze at -20°C, and scratch the glass to induce crystallization.

Q: Can I esterify 2-bromo-5-chloronicotinic acid directly? A: Yes, but avoid


 (Thionyl Chloride) if possible, as it can occasionally exchange the Bromine for Chlorine at the 2-position.[1] Use Oxalyl Chloride  with catalytic DMF in DCM, followed by Ethanol quench, or use mild coupling agents like DCC/DMAP if the scale is small.[1]

References

  • Doyle, M. P., et al. (1977).[1] "Alkyl Nitrite-Metal Halide Deamination Reactions. 2. Substitutive Deamination of Arylamines by Alkyl Nitrites and Copper(II) Halides. A Direct and Efficient Synthesis of Aryl Halides." Journal of Organic Chemistry.

  • Fier, P. S., et al. (2020).[1][2][6] "Practical Synthesis of 2-Halopyridines from 2-Aminopyridines." Organic Process Research & Development. (Describes the limitations of aqueous conditions).

  • Patents: See WO 2010/132615 for industrial scale-up examples of halonicotinate synthesis using phosphorus reagents.

  • Sigma-Aldrich. "Ethyl 5-bromo-2-chloroisonicotinate Product Sheet." (Used for physical property verification).

Sources

Optimization

Separating Ethyl 2-bromo-5-chloronicotinate from 5-bromo isomer

Topic: Strategic Separation of Ethyl 2-bromo-5-chloronicotinate and its 5-bromo-2-chloro Regioisomer Introduction The successful isolation of regioisomers is a frequent and critical challenge in synthetic chemistry, part...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Separation of Ethyl 2-bromo-5-chloronicotinate and its 5-bromo-2-chloro Regioisomer

Introduction

The successful isolation of regioisomers is a frequent and critical challenge in synthetic chemistry, particularly within the pharmaceutical and agrochemical industries. The subtle yet significant differences in the spatial arrangement of substituents can lead to vastly different biological activities and physicochemical properties. This guide provides an in-depth technical overview and practical troubleshooting advice for the separation of two closely related halogenated pyridine derivatives: ethyl 2-bromo-5-chloronicotinate and its regioisomer, ethyl 5-bromo-2-chloronicotinate.

These isomers present a classic separation challenge due to their identical molecular weight and likely similar polarities. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive resource, moving from fundamental principles to detailed experimental protocols and advanced troubleshooting.

Understanding the Challenge: Isomeric Properties

PropertyEthyl 2-bromo-5-chloronicotinateEthyl 5-bromo-2-chloronicotinateRationale for Separation Strategy
Molecular Formula C₈H₇BrClNO₂C₈H₇BrClNO₂Identical mass necessitates separation techniques based on physical properties, not mass.
Molecular Weight 264.50 g/mol 264.50 g/mol [1]Mass spectrometry alone cannot differentiate the isomers without prior chromatographic separation.
Melting Point Data not availableData not available; related ethyl 5-bromonicotinate is a solid (38-42 °C)[2][3]If one isomer is a solid and the other an oil at a given temperature, or if they have significantly different melting points, fractional crystallization is a viable strategy. The solid nature of a related compound suggests these may also be solids.
Boiling Point Data not availableData not available[1]Distillation is unlikely to be effective due to the high boiling points and probable similarity between the isomers.
Polarity Expected to be very similar to its isomerExpected to be very similar to its isomerThe key challenge for chromatographic methods. Subtle differences in the dipole moment due to the placement of the electronegative Br and Cl atoms relative to the ester and nitrogen will be the basis for separation.
Solubility Data not available; likely soluble in common organic solventsData not available; likely soluble in common organic solventsSystematic solvent screening is essential for developing both crystallization and chromatographic methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the separation of closely related isomers like ethyl 2-bromo-5-chloronicotinate and its 5-bromo counterpart.

Section 1: Thin-Layer Chromatography (TLC) Analysis

Q1: My isomers show the same Rf value on the TLC plate. How can I improve the separation?

A1: Co-spotting on TLC is a common issue with regioisomers. The goal is to amplify the subtle differences in polarity.

  • Systematically Vary Solvent Polarity: Prepare a series of eluents with incremental changes in the polar modifier (e.g., 5% ethyl acetate in hexanes, 7%, 10%, 12%, 15%). Isomers that are inseparable in one system may show separation in another.

  • Change Solvent System: If hexanes/ethyl acetate fails, try other solvent systems that offer different selectivities. Good alternatives include:

    • Dichloromethane/Methanol

    • Toluene/Acetone

  • Use Additives: For pyridine-containing molecules, interactions with the acidic silica gel can cause streaking and poor separation. Adding a small amount of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase (e.g., 0.1-1%) can neutralize active sites on the silica, leading to sharper spots and potentially improved resolution.

  • Consider a Different Stationary Phase: If silica gel is not providing the required selectivity, try alumina plates or reversed-phase TLC plates (C18).

Q2: How can I visualize the spots on the TLC plate if they are not UV-active?

A2: While the pyridine ring and ester group should make these compounds UV-active, if visualization is weak, other methods can be employed.

  • UV Light: This is the primary, non-destructive method. Use a UV lamp at 254 nm; aromatic compounds will appear as dark spots against the fluorescent green background of the plate.[4][5][6]

  • Iodine Chamber: Placing the dried TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary yellow-brown spots.[4][5] This method is semi-destructive.

  • Permanganate Stain: A potassium permanganate (KMnO₄) stain is a good general-purpose stain that reacts with many functional groups. It will appear as yellow spots on a purple background. This method is destructive.

  • Silver Nitrate Spray for Halogens: A solution of silver nitrate can be used to visualize halogenated hydrocarbons. After spraying, irradiation with UV light will produce dark spots.[7][8]

Section 2: Preparative Chromatography (Flash vs. HPLC)

Q3: I have a large amount of the isomeric mixture (>1 gram). Should I use preparative HPLC or flash chromatography?

A3: For multi-gram separations, flash chromatography is generally the more practical and cost-effective starting point. Preparative HPLC is better suited for smaller quantities or for final polishing of fractions when very high purity is required.[9]

Workflow for Choosing a Purification Method

G start Isomeric Mixture (>1g) tlc Develop TLC Method (See FAQ Q1) start->tlc delta_rf Is there baseline separation on TLC? (ΔRf > 0.1) tlc->delta_rf Evaluate flash Proceed with Flash Chromatography delta_rf->flash Yes no_sep Poor TLC Separation (ΔRf < 0.1) delta_rf->no_sep No end Pure Isomers Isolated flash->end hplc_dev Develop Preparative HPLC Method no_sep->hplc_dev hplc_purify Purify via Preparative HPLC hplc_dev->hplc_purify hplc_purify->end

Caption: Workflow for selecting the appropriate preparative chromatography technique.

Q4: My isomers are co-eluting during flash chromatography. What are my options?

A4: Co-elution in flash chromatography indicates that the selectivity of your system is insufficient.

  • Decrease the Elution Speed: Use a shallower solvent gradient or switch to an isocratic elution with a weaker solvent system. This increases the interaction time with the stationary phase and can improve separation.

  • Increase Column Length/Decrease Particle Size: A longer column or a stationary phase with smaller particles will increase the number of theoretical plates and enhance resolving power.

  • Change the Stationary Phase: If silica is not working, consider using a different stationary phase. For aromatic isomers, a stationary phase with phenyl groups can offer different selectivity through π-π interactions.[10] Reversed-phase (C18) flash chromatography is also a powerful alternative.

  • Collect Mixed Fractions and Re-process: Collect the fractions containing the mixture of isomers, concentrate them, and re-purify them under different chromatographic conditions (e.g., a different solvent system or stationary phase).

Q5: How do I translate my analytical HPLC method to a preparative scale?

A5: Scaling up an HPLC method requires careful consideration to maintain resolution while increasing capacity.

  • Maintain Linear Velocity: When scaling from an analytical column (e.g., 4.6 mm ID) to a preparative column (e.g., 20 mm ID), the flow rate must be increased proportionally to the square of the column radii to maintain the same linear velocity.

  • Overloading Studies: Before a full preparative run, perform loading studies by injecting increasing amounts of your sample onto the analytical column to see how resolution is affected. This will help determine the maximum sample load for the preparative column.

  • Focus on Resolution: The primary goal is to maintain a resolution (Rs) of >1.5 between the two isomer peaks. You may need to adjust the mobile phase composition slightly on the preparative scale to re-optimize the separation under loaded conditions.

Section 3: Fractional Crystallization

Q6: How do I develop a crystallization method to separate the isomers?

A6: Crystallization is a powerful technique that relies on differences in solubility and crystal lattice packing.[2][11][12][13][14]

  • Solvent Screening: The first step is to find a solvent that provides a significant difference in solubility between the two isomers at high and low temperatures.

    • Take small, separate samples of your mixture.

    • Test a wide range of solvents: polar (ethanol, isopropanol), non-polar (hexanes, toluene), and intermediate (ethyl acetate, dichloromethane).

    • Dissolve the sample in a minimal amount of hot solvent.

    • Allow the solution to cool slowly to room temperature, then in an ice bath.

    • Observe if crystals form. Analyze the resulting crystals and the remaining mother liquor by TLC or HPLC to see if enrichment of one isomer has occurred.

  • Control Cooling Rate: Slow cooling is crucial for selective crystallization.[13] Rapid cooling can cause both isomers to crash out of solution together. Using an insulated bath or simply allowing the flask to cool on the benchtop overnight is recommended.

  • Seeding: If you can isolate a few pure crystals of one isomer, adding a "seed crystal" to a supersaturated solution can promote the selective growth of that isomer's crystals.

Protocol: General Method for Fractional Crystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the isomeric mixture in the minimum amount of a suitable hot solvent (determined from screening).[11][12]

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Avoid disturbing the flask to allow for the formation of well-defined crystals.

  • Further Cooling: Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize crystal yield.[11]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[2][12]

  • Analysis: Dry the crystals and analyze their purity by HPLC, GC, or NMR. Analyze the filtrate (mother liquor) as well to determine the composition of the remaining dissolved material.

  • Repeat if Necessary: The process can be repeated with the enriched fractions to achieve higher purity.

Section 4: Analytical Validation

Q7: How can I confirm the identity of each separated isomer?

A7: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for identifying regioisomers.

  • ¹H NMR Spectroscopy: The chemical shifts of the protons on the pyridine ring will be different for each isomer.

    • Ethyl 2-bromo-5-chloronicotinate: The protons on the pyridine ring will be at positions 4 and 6.

    • Ethyl 5-bromo-2-chloronicotinate: The protons on the pyridine ring will be at positions 4 and 6 as well, but their electronic environment is different due to the reversed positions of the halogens. The proton at position 6 in the 2-chloro isomer will likely be shifted downfield compared to the proton at position 6 in the 2-bromo isomer due to the different electronic effects of the adjacent halogen.

  • ¹³C NMR Spectroscopy: The number of signals will be the same, but their chemical shifts will differ, providing another layer of confirmation.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: An NOE experiment can show through-space correlations between protons, which can help to definitively assign the structure. For example, an NOE between the ethyl group protons and a proton on the pyridine ring could help confirm the substitution pattern.

Experimental Protocols

Protocol 1: Preparative Flash Chromatography

This protocol assumes a starting separation has been achieved on a silica gel TLC plate.

  • Slurry Preparation: Pre-adsorb the crude isomeric mixture onto a small amount of silica gel (approx. 1-2 times the mass of the crude material) by dissolving the mixture in a suitable solvent (e.g., dichloromethane), adding the silica, and evaporating the solvent under reduced pressure.

  • Column Packing: Dry pack the appropriate size flash column with silica gel. The amount of silica should be 50-100 times the mass of the crude mixture.

  • Equilibration: Equilibrate the column with the starting mobile phase (e.g., 5% ethyl acetate in hexanes).

  • Loading: Carefully load the pre-adsorbed sample onto the top of the column.

  • Elution: Begin elution with the mobile phase. If a gradient is used, it should be very shallow to maximize separation. For example, start with 5% ethyl acetate in hexanes and increase to 15% ethyl acetate over 20-30 column volumes.

  • Fraction Collection: Collect fractions and analyze each by TLC to determine the composition.

  • Pooling and Concentration: Combine the pure fractions of each isomer and concentrate the solvent using a rotary evaporator.

Logical Flow for Flash Chromatography Optimization

G cluster_troubleshooting Troubleshooting Steps start Initial Flash Chromatography check_res Are isomers resolved? start->check_res success Pure Isomers Isolated check_res->success Yes failure Co-elution Occurs check_res->failure No gradient Flatten Gradient / Switch to Isocratic failure->gradient Try First flow Decrease Flow Rate gradient->flow column Use Longer Column / Smaller Particles flow->column phase Change Stationary Phase (e.g., Phenyl, C18) column->phase If still no separation phase->start Re-run

Caption: Troubleshooting workflow for optimizing flash chromatography separation.

Protocol 2: Analytical HPLC Method Development

This protocol is for developing a method to monitor the separation.

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point. For aromatic isomers, a Phenyl or Pentafluorophenyl (PFP) column is highly recommended for alternative selectivity.[9][10]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Chromatographic Conditions:

    • Gradient: 50% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the isomeric mixture in the mobile phase (50:50 A:B) to a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Analysis and Optimization:

    • Inject the sample and observe the chromatogram.

    • If resolution is poor, try switching the organic modifier (Mobile Phase B) to methanol.

    • Optimize the gradient. If the peaks elute very quickly, use a shallower gradient. If they elute late, use a steeper gradient.

    • If using a PFP or Phenyl column, π-π interactions can be sensitive to temperature. Try adjusting the column temperature between 25 °C and 40 °C to see if it improves resolution.

References

  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Chem-Impex. (n.d.).
  • BLD Pharm. (n.d.).
  • Vertex AI Search. (n.d.).
  • ResearchGate. (2025).
  • PubMed. (2013).
  • Benchchem. (n.d.).
  • Benchchem. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Agilent. (n.d.).
  • ResearchGate. (2019).
  • PMC. (n.d.).
  • EPFL. (n.d.).
  • Chromatography Online. (n.d.).
  • LCGC International. (2010).
  • Benchchem. (n.d.).
  • Phenomenex. (n.d.).
  • Benchchem. (n.d.).
  • The Royal Society of Chemistry. (n.d.). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions: A One-step Synthesis of the M.
  • ChemicalBook. (n.d.).
  • Taylor & Francis Online. (2015).
  • ChemicalBook. (n.d.).
  • PubChem. (n.d.).
  • OMICS International. (2022).
  • PubChem. (n.d.).
  • Reddit. (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. : r/OrganicChemistry.
  • BLD Pharm. (n.d.).
  • Chemistry LibreTexts. (2022). 2.
  • MicroSolv. (2025).
  • Sigma-Aldrich. (n.d.). Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices.
  • Scribd. (n.d.).
  • Welch Materials. (2024).
  • Reddit. (2024). How to separate these regioisomers? : r/OrganicChemistry.
  • Chemistry LibreTexts. (2025). 5.
  • BLD Pharm. (n.d.).
  • Google Patents. (n.d.).
  • Labster. (n.d.).
  • BLD Pharm. (n.d.).
  • MDPI. (2026). Synthesis and Antitumor Potency of 2E,21E-bis-(2-Pyridinylidene)-hollongdione in NCI-60 Panel and Zebrafish Model.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • ChemSynthesis. (2025).
  • Benchchem. (n.d.).
  • YouTube. (2018).
  • Beilstein Journals. (2010).
  • Chromatography Forum. (2015).
  • ChemicalBook. (n.d.). 5-Bromo-2-chloronicotinic acid | 29241-65-4.

Sources

Troubleshooting

Technical Support Center: Preventing Debromination in Palladium Catalysis

Status: Active Agent: Senior Application Scientist Ticket ID: PD-DEBROM-001 Subject: Troubleshooting Hydrodehalogenation Side Reactions Executive Summary Debromination (hydrodehalogenation) is a pervasive side reaction i...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Ticket ID: PD-DEBROM-001 Subject: Troubleshooting Hydrodehalogenation Side Reactions

Executive Summary

Debromination (hydrodehalogenation) is a pervasive side reaction in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig, etc.), where the aryl halide (


) is reduced to the arene (

) instead of forming the desired

or

bond. This occurs when the catalytic cycle is intercepted by a hydride source—often the solvent, base, or even the substrate itself.[1]

This guide provides a root-cause analysis and validated protocols to suppress this pathway.

Part 1: The Diagnostic Workflow

Before altering your reaction, identify the hydride source. Use this decision tree to isolate the variable responsible for the side reaction.

Troubleshooting Start Start: Significant Ar-H Observed CheckSolvent 1. Check Solvent System Is it a primary/secondary alcohol? Start->CheckSolvent SolventAction Action: Switch to Aprotic (Dioxane, Toluene) or Tertiary Alcohol (t-Amyl alcohol) CheckSolvent->SolventAction Yes CheckBase 2. Check Base Is it an alkoxide with u03b2-hydrogens? (e.g., NaOEt, NaOiPr) CheckSolvent->CheckBase No SolventAction->CheckBase BaseAction Action: Switch to Inorganic Base (K2CO3, K3PO4, Cs2CO3) CheckBase->BaseAction Yes CheckLigand 3. Check Ligand Is it a simple phosphine (PPh3)? CheckBase->CheckLigand No BaseAction->CheckLigand LigandAction Action: Use Bulky/Electron-Rich Ligand (XPhos, SPhos, BrettPhos) CheckLigand->LigandAction Yes

Figure 1: Systematic troubleshooting workflow for identifying hydride sources in the reaction matrix.

Part 2: The Mechanism of Failure

To fix the problem, you must understand the competition. Debromination is not random; it is a kinetic competition between the desired Transmetalation/Amine Binding and the undesired


-Hydride Elimination  or Trans-hydrometalation .

The Critical Fork: Once the Oxidative Addition complex (


) is formed, it is vulnerable. If a hydride source is present, a 

species forms. Reductive elimination from this species is extremely fast, yielding

.

Mechanism cluster_Good Path A: Desired Coupling cluster_Bad Path B: Debromination Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [L-Pd(Ar)-Br] Pd0->OxAdd Transmetal Transmetalation/Binding (+ R-B(OH)2 or HNR2) OxAdd->Transmetal  Fast with Bulky Ligands HydrideSource Hydride Transfer (from Solvent/Base) OxAdd->HydrideSource  Competes if Base/Solvent has u03b2-H Product Product (Ar-R) Transmetal->Product PdH Pd-H Species [L-Pd(Ar)-H] HydrideSource->PdH SideProduct Side Product (Ar-H) PdH->SideProduct  Very Fast

Figure 2: Kinetic competition between cross-coupling and hydrodehalogenation pathways.

Part 3: Troubleshooting & Protocols
Issue 1: The Solvent Trap

Symptom: You are using isopropanol (IPA), ethanol, or methanol to improve solubility, but observing high levels of debromination. Root Cause: Primary and secondary alcohols possess


-hydrogens (relative to the hydroxyl group). Upon coordination to Palladium (often facilitated by base), they undergo 

-hydride elimination, generating a Pd-H species and a ketone/aldehyde byproduct [1].

Protocol Adjustment: Switch to a solvent that cannot serve as a hydride donor.

Solvent ClassRisk LevelExamplesRecommendation
2° Alcohols High Isopropanol, 2-ButanolAVOID. Rapid

-hydride elimination.
1° Alcohols Medium Ethanol, MethanolAVOID if possible. Use only if substrate requires high polarity.
3° Alcohols Low tert-Amyl alcohol, tert-ButanolPREFERRED. No

-hydrogens to eliminate.
Aprotic Zero Toluene, Dioxane, THFBEST. Completely eliminates solvent-based hydride sources.

Expert Tip: If you must use a protic solvent for solubility, use tert-Amyl alcohol . It solubilizes organic substrates better than t-Butanol and remains liquid at room temperature, while being chemically inert to


-hydride elimination [2].
Issue 2: The Base Dilemma

Symptom: Reaction works in Toluene (aprotic), but you are using Sodium Ethoxide (NaOEt) or Potassium tert-Butoxide (KOtBu) and still seeing debromination. Root Cause:

  • Alkoxides with

    
    -Hydrogens:  Bases like NaOEt or NaOiPr can directly transfer a hydride to Palladium via 
    
    
    
    -hydride elimination [3].
  • Trace Water: Strong bases (KOtBu) are hygroscopic. They react with trace water to form KOH and t-BuOH. If the solvent is not strictly anhydrous, this generates protons that can facilitate demetallation pathways.

Protocol Adjustment: Switch to mild inorganic bases or "safe" alkoxides.

  • Standard Recommendation: Use

    
      or 
    
    
    
    . These are effective for Suzuki and Buchwald couplings and lack any hydride-donating capability.
  • If Strong Base is Required: Use NaOtBu (Sodium tert-butoxide). Unlike ethoxide, the tert-butyl group has no

    
    -hydrogens, significantly reducing the risk of hydride formation.
    
Issue 3: Ligand Selection (The Kinetic Solution)

Symptom: You have optimized Solvent and Base, but the substrate (e.g., electron-deficient aryl bromide or pyridine) is still debrominating. Root Cause: The rate of Transmetalation (Suzuki) or Amine Binding (Buchwald) is too slow relative to the background rate of debromination. Electron-deficient arenes form stronger Pd-Aryl bonds, but they also undergo oxidative addition rapidly, leaving the Pd(II) intermediate "waiting" for a partner, making it vulnerable to side reactions [4].

Protocol Adjustment: Use bulky, electron-rich Buchwald ligands (Dialkylbiaryl phosphines).

  • Why it works: Ligands like XPhos , SPhos , and BrettPhos are extremely bulky. This steric bulk accelerates the Reductive Elimination of the desired product (C-C or C-N bond) while destabilizing the transition states for side reactions. They also facilitate rapid transmetalation [5].

Recommended Catalyst Systems:

  • For Suzuki:

    
     + XPhos  or SPhos  (or use precatalyst XPhos Pd G4).
    
  • For Buchwald-Hartwig: BrettPhos or RuPhos .[2] RuPhos is particularly good for secondary amines to prevent

    
    -hydride elimination from the amine substrate itself.
    
Issue 4: Substrate-Specific Handling

Symptom: Coupling N-heterocycles (e.g., 2-bromo-pyrrole or indole). Root Cause: The N-H proton is acidic. The base deprotonates the nitrogen, making the heterocycle electron-rich and prone to coordination with Pd, which can block the catalytic cycle and promote dehalogenation pathways [6].[1]

Protocol Adjustment:

  • Protect the Nitrogen: Use a Boc or SEM protecting group.[1] This removes the acidic proton and steric coordination issues.

  • Additives: In some cases, adding 1 equivalent of water (counter-intuitively) with inorganic bases can help solubilize the base and speed up the desired cycle, outcompeting the side reaction, provided the solvent is not an alcohol.

References
  • Solvent Effects in Palladium Catalysed Cross-Coupling Reactions Source: Royal Society of Chemistry (Green Chem.) [Link]

  • Role of the Base in Buchwald–Hartwig Amination Source: Journal of Organic Chemistry [Link]

  • Mechanistic Insights into Debromination Source: Journal of the American Chemical Society [Link]

  • Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide Source: Chemical Science [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates Source: ResearchGate [Link]

Sources

Optimization

Technical Support Center: Controlling Regioselectivity in 2-Bromo-5-Chloronicotinate Substitution

Welcome to the technical support center for regioselective substitution reactions involving ethyl 2-bromo-5-chloronicotinate. This guide is designed for researchers, medicinal chemists, and process development scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for regioselective substitution reactions involving ethyl 2-bromo-5-chloronicotinate. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of nucleophilic aromatic substitution (SNAr) on dihalogenated pyridine scaffolds. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to help you achieve your desired regiochemical outcome with confidence and precision.

Fundamental Principles: The "Why" Behind Regioselectivity

The pyridine ring, being electron-deficient, is inherently activated for nucleophilic aromatic substitution, particularly at positions ortho (C2/C6) and para (C4) to the ring nitrogen.[1][2][3] This is because the anionic intermediate (the Meisenheimer complex) formed during the reaction can effectively delocalize the negative charge onto the electronegative nitrogen atom, a stabilizing effect not possible with attack at the meta (C3/C5) positions.[1][4]

In the case of ethyl 2-bromo-5-chloronicotinate, you are faced with two potential sites for substitution: the C2 position bearing a bromine atom and the C5 position with a chlorine atom. Controlling which of these sites reacts is the central challenge. The outcome of the reaction is a delicate balance of several competing factors:

  • Electronic Activation: The C2 position is electronically more activated towards nucleophilic attack than the C5 position due to its ortho relationship to the electron-withdrawing nitrogen atom.[3][5]

  • Leaving Group Ability: In SNAr reactions, the bond to the leaving group is broken in the rate-determining step. The general trend for halogen leaving group ability is F > Cl > Br > I, which is opposite to that in SN1 and SN2 reactions.[6] This is because the more electronegative the halogen, the more it stabilizes the intermediate and the transition state leading to it. This would suggest the C-Cl bond is more labile than the C-Br bond.

  • Steric Hindrance: The C2 position is flanked by the pyridine nitrogen and the ester group at C3, which can present steric challenges for bulky nucleophiles. The C5 position is generally less sterically encumbered.

The interplay of these factors means that predicting the regioselectivity is not always straightforward and often requires empirical optimization.

Visualizing the SNAr Mechanism

SNAr_Mechanism C2_Start Ethyl 2-bromo-5-chloronicotinate C2_Intermediate Meisenheimer Intermediate (Charge on N) C2_Start->C2_Intermediate + Nu⁻ C5_Start Ethyl 2-bromo-5-chloronicotinate C2_Product 2-Substituted Product C2_Intermediate->C2_Product - Br⁻ C5_Intermediate Intermediate (No Charge on N) C5_Start->C5_Intermediate + Nu⁻ C5_Product 5-Substituted Product (Generally not observed) C5_Intermediate->C5_Product - Cl⁻

Caption: SNAr mechanism showing preferential C2 attack due to stabilization.

Troubleshooting Guide

Encountering unexpected results is a common part of chemical synthesis. This section is designed to help you diagnose and solve common problems encountered during the substitution of 2-bromo-5-chloronicotinate.

Problem Potential Causes Recommended Solutions & Rationale
Low or No Conversion 1. Insufficiently Nucleophilic Reagent: The nucleophile may not be strong enough to attack the electron-deficient pyridine ring.Solution: If using a neutral nucleophile (e.g., an alcohol or amine), add a non-nucleophilic base (e.g., NaH, K₂CO₃, Cs₂CO₃) to generate the more reactive anionic nucleophile in situ. Rationale: The anionic form is a much stronger nucleophile.
2. Low Reaction Temperature: The activation energy for the SNAr reaction has not been overcome.Solution: Gradually increase the reaction temperature. Microwave irradiation can also be a highly effective method for accelerating SNAr reactions.[7] Rationale: Higher temperatures provide the necessary energy to overcome the activation barrier.
3. Inappropriate Solvent: The solvent may not be suitable for the reaction, either due to poor solubility of reagents or unfavorable electronic effects.Solution: Switch to a polar aprotic solvent like DMF, DMSO, or NMP. Rationale: These solvents are effective at solvating the reactants and stabilizing the charged Meisenheimer intermediate.[8]
Poor Regioselectivity (Mixture of Isomers) 1. Competitive Reactivity: The reaction conditions are not optimized to favor substitution at one site over the other.To Favor C2 Substitution (Displacement of Bromine): - Use a less polar solvent.- Employ a "harder" nucleophile (e.g., alkoxides, primary amines).- Run the reaction at a lower temperature for a longer time.To Favor C5 Substitution (Displacement of Chlorine): - This is generally less favorable due to electronics. However, using a very bulky nucleophile might sterically disfavor attack at the more hindered C2 position. Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are often a more reliable strategy for functionalizing the C5 position.[9]
2. Thermodynamic vs. Kinetic Control: The initial product formed (kinetic product) may be rearranging to a more stable isomer (thermodynamic product) under the reaction conditions.Solution: Analyze the reaction at different time points to determine if the product ratio is changing. To favor the kinetic product, use lower temperatures and shorter reaction times. For the thermodynamic product, higher temperatures and longer reaction times may be beneficial.
Ester Hydrolysis 1. Presence of Water: Trace amounts of water in the reagents or solvents can lead to hydrolysis, especially under basic conditions.Solution: Use anhydrous solvents and dry all reagents thoroughly before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Rationale: This minimizes the presence of water, which can act as a competing nucleophile.
2. Strongly Basic/Aqueous Conditions: The use of strong aqueous bases (e.g., NaOH, KOH) will readily hydrolyze the ester.Solution: If a base is required, use a non-nucleophilic, non-aqueous base like NaH or a carbonate base like K₂CO₃ or Cs₂CO₃. Rationale: These bases are strong enough to deprotonate the nucleophile but are less likely to cause ester hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Which position, C2-Br or C5-Cl, is generally more reactive towards a typical nucleophile like an amine or an alcohol?

A1: The C2 position is generally more reactive towards nucleophilic aromatic substitution.[2][5] This is primarily due to the powerful electron-withdrawing effect of the adjacent pyridine nitrogen, which makes the C2 carbon more electrophilic. The formation of the Meisenheimer intermediate is also better stabilized when the attack occurs at the C2 position, as the negative charge can be delocalized onto the nitrogen atom.[1] While chlorine is typically a better leaving group than bromine in SNAr reactions, the electronic activation at C2 often overrides this factor.

Q2: How does the nature of the nucleophile (e.g., bulky vs. small, hard vs. soft) affect the regioselectivity?

A2: The nucleophile plays a critical role.

  • Steric Bulk: A bulky nucleophile (e.g., t-butoxide, diisopropylamine) will experience greater steric hindrance when attacking the C2 position, which is flanked by the ester and the ring nitrogen. This can sometimes be exploited to increase the proportion of substitution at the less hindered C5 position.

  • Hard-Soft Acid-Base (HSAB) Theory: While less commonly the dominant factor in SNAr, HSAB principles can offer some insight. The C2 position, being more electron-deficient, can be considered a "harder" electrophilic center. Therefore, "hard" nucleophiles (those with high charge density, like alkoxides or primary amines) will preferentially react at C2. "Softer" nucleophiles (like thiolates) might show different selectivity profiles.

Q3: What is the role of the solvent in controlling regioselectivity?

A3: The solvent can have a profound impact. Polar aprotic solvents like DMF and DMSO are excellent for SNAr reactions because they can stabilize the charged Meisenheimer intermediate, accelerating the reaction.[10] In some cases, changing the solvent polarity can subtly alter the regioselectivity. For instance, less polar solvents may favor attack at the more electronically activated site (C2), while more polar solvents might enhance reactivity at both sites, potentially leading to mixtures.

Q4: Can I use temperature to control the regioselectivity?

A4: Yes, temperature is a key parameter for controlling selectivity between kinetically and thermodynamically favored products.

  • Kinetic Control (Lower Temperature): The kinetically favored product is the one that forms the fastest (i.e., has the lowest activation energy). In this system, this is typically the C2-substituted product due to greater electronic activation. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will favor this isomer.

  • Thermodynamic Control (Higher Temperature): If one of the products is significantly more stable than the other, and the reaction is reversible, heating the reaction for an extended period can lead to the formation of the more stable thermodynamic product. This requires careful analysis, as side reactions are also more likely at elevated temperatures.

Q5: Are there catalytic methods to improve regioselectivity?

A5: While traditional SNAr is often performed stoichiometrically, transition-metal catalysis offers powerful alternatives, particularly for forming C-C, C-N, and C-O bonds. For instance, a Buchwald-Hartwig amination or Suzuki coupling could be used. These reactions have different mechanisms than SNAr and their regioselectivity is governed by factors like the ligand on the metal and the oxidative addition step. Often, C-Br bonds react preferentially over C-Cl bonds in palladium-catalyzed cross-coupling reactions, which would favor substitution at the C2 position.[9]

Experimental Protocol: Regioselective Amination at the C2 Position

This protocol details a representative procedure for the selective substitution of the C2-bromo position with a primary amine.

Workflow Diagram

experimental_workflow start Start: Assemble Glassware reagents Add Ethyl 2-bromo-5-chloronicotinate, K₂CO₃, and DMF start->reagents inert_atm Flush with Nitrogen reagents->inert_atm add_amine Add Amine Nucleophile inert_atm->add_amine heat Heat Reaction to 80 °C add_amine->heat monitor Monitor by TLC/LC-MS (Approx. 4-12 h) heat->monitor monitor->heat Incomplete workup Aqueous Workup: Add Water & Extract with EtOAc monitor->workup Reaction Complete purify Purification: Dry, Concentrate & Column Chromatography workup->purify characterize Characterize Product (¹H NMR, ¹³C NMR, MS) purify->characterize end_node End: Pure Product characterize->end_node

Caption: Step-by-step workflow for regioselective C2 amination.

Materials and Reagents
  • Ethyl 2-bromo-5-chloronicotinate (1.0 eq)

  • Primary Amine (e.g., benzylamine) (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-bromo-5-chloronicotinate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2 M with respect to the starting material.

  • Inert Atmosphere: Seal the flask with a septum and flush the system with dry nitrogen or argon for 5-10 minutes.

  • Nucleophile Addition: Add the primary amine (1.2 eq) to the stirring suspension at room temperature via syringe.

  • Heating: Immerse the flask in a preheated oil bath at 80 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure ethyl 2-(substituted-amino)-5-chloronicotinate.

  • Characterization: Confirm the structure and purity of the isolated product by ¹H NMR, ¹³C NMR, and mass spectrometry. The regiochemistry can be unequivocally confirmed by 2D NMR techniques like HMBC and NOESY if necessary.

References

  • Organic Chemistry. Nucleophilic substitution reactions in pyridine. [Online] Available at: [Link]

  • Justin B. Houseknecht. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Online Video] YouTube, 2018. Available at: [Link]

  • Dr. Goutam Brahmachari. (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. [Online Video] YouTube, 2020. Available at: [Link]

  • Boulton, A. J. Concerted Nucleophilic Aromatic Substitution Reactions. Molecules, 2011. Available at: [Link]

  • Mahdhaoui, F., et al. S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate, 2019. [Online] Available at: [Link]

  • American Chemical Society. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. [Online] Available at: [Link]

  • Levy, J. N., et al. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ChemRxiv, 2020. [Online] Available at: [Link]

  • Loupy, A., et al. Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Semantic Scholar, 1991. [Online] Available at: [Link]

  • Chen, T. Q., et al. Direct regioselective C-3 halogenation of pyridines. ResearchGate, 2022. [Online] Available at: [Link]

  • Royal Society of Chemistry. Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry, 2020. [Online] Available at: [Link]

  • Walsh, K., et al. Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? ResearchGate, 2013. [Online] Available at: [Link]

  • Pearson. SNAr Reactions of Pyridine: Videos & Practice Problems. [Online] Available at: [Link]

  • Smith, A. S., Hegazy, A. S.
  • Wikipedia. Regioselectivity. [Online] Available at: [Link]

  • Levy, J. N., et al. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC, 2020. Available at: [Link]

  • ResearchGate. How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? [Online] Available at: [Link]

  • Study.com. Regioselectivity vs. Stereoselectivity vs. Chemoselectivity. [Online] Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Selectivity: Harnessing 2-Bromo-5-chloronitrobenzene in Synthesis. [Online] Available at: [Link]

  • Majid, R. Nucleophilic Aromatic Substitution. [Online PDF] Available at: [Link]

  • Scribd. Nucleophilic Aromatic Substitution Guide. [Online] Available at: [Link]

  • PubChem. Methyl 5-bromo-2-chloroisonicotinate. [Online] Available at: [Link]

  • PubMed. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. [Online] Available at: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Online] Available at: [Link]

  • Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives. [Online] Available at: [Link]

  • ResearchGate. 12 questions with answers in NICOTINIC ACIDS. [Online] Available at: [Link]

  • Royal Society of Chemistry. The preparation of some 4-substituted nicotinic acids and nicotinamides. Journal of the Chemical Society C: Organic, 1966. [Online] Available at: [Link]

  • ResearchGate. Regioselective synthesis of C-2 substituted imidazo[4,5-b]pyridines utilizing palladium catalysed C-N bond forming reactions with enolizable heterocycles. [Online] Available at: [Link]

  • PubMed. Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. [Online] Available at: [Link]

  • ResearchGate. Nicotinic acid derivatives: Application and uses, review. [Online] Available at: [Link]

  • Royal Society of Chemistry. Light-driven CO2 reduction with substituted imidazole-pyridine Re catalysts favoring formic acid production. Dalton Transactions, 2023. [Online] Available at: [Link]

  • MDPI. Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. International Journal of Molecular Sciences, 2024. [Online] Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Ethyl 2-bromo-5-chloronicotinate via Column Chromatography

Welcome to the Technical Support Center, a specialized resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, a specialized resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of Ethyl 2-bromo-5-chloronicotinate using column chromatography. The information herein is designed to be a practical, experience-driven resource to overcome common and complex challenges in the purification of halogenated pyridine derivatives.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of Ethyl 2-bromo-5-chloronicotinate. The solutions provided are based on established chromatographic principles and practical laboratory experience.

Issue 1: Poor Separation of the Target Compound from Impurities

Question: I'm observing poor separation between Ethyl 2-bromo-5-chloronicotinate and a closely-eluting impurity on my silica gel column. How can I improve the resolution?

Answer: Achieving good resolution is critical for obtaining a highly pure product.[1] Poor separation is often a result of a suboptimal mobile phase composition. Here is a systematic approach to enhance separation:

  • Optimize the Solvent System: The key is to fine-tune the polarity of your eluent.

    • Conduct a Thorough TLC Analysis: Before scaling up to a column, experiment with a range of solvent systems on a TLC plate. A good starting point for many pyridine derivatives is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[1][2]

    • Vary the Polarity: Prepare several TLC chambers with different ratios of your chosen solvents (e.g., 9:1, 8:2, 7:3 Hexanes:Ethyl Acetate). The ideal solvent system for column chromatography will give your target compound an Rf value between 0.2 and 0.4.[1] This range provides a good balance between retention on the column and reasonable elution time.

    • Consider Alternative Solvents: If you are still struggling to achieve separation, consider switching one of the solvent components. For instance, replacing ethyl acetate with diethyl ether or dichloromethane can alter the selectivity of the separation.[3]

  • Employ Gradient Elution: If a single isocratic solvent system fails to provide adequate separation, a gradient elution can be highly effective.[4]

    • Start with a less polar solvent mixture to allow the non-polar impurities to elute first.

    • Gradually increase the polarity of the mobile phase to then elute your target compound, leaving the more polar impurities behind on the column.

Issue 2: Peak Tailing of Ethyl 2-bromo-5-chloronicotinate

Question: My product is exhibiting significant peak tailing during column chromatography. What is causing this and how can I fix it?

Answer: Peak tailing is a frequent challenge when purifying basic compounds like pyridine derivatives on silica gel.[5] The primary cause is the interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups on the surface of the silica.[5] This leads to a non-ideal chromatographic behavior. Here are effective strategies to mitigate peak tailing:

  • Mobile Phase Modification:

    • Addition of a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into your mobile phase (e.g., 0.1-1%) can significantly improve peak shape.[1][5] The TEA will preferentially interact with the acidic silanol sites, effectively masking them from your target compound.[5]

    • Adjusting pH: In some cases, adjusting the mobile phase pH can improve peak shape by altering the ionization state of the analyte or impurities.[5]

  • Change of Stationary Phase:

    • If peak tailing persists, consider using a different stationary phase.[1]

      • Alumina (Neutral or Basic): Alumina can be a good alternative to silica gel for basic compounds.[1]

      • Reversed-Phase (C18) Chromatography: For more polar pyridine derivatives, reversed-phase chromatography may be a more suitable option.[1]

Issue 3: Compound Degradation on the Silica Gel Column

Question: I suspect my Ethyl 2-bromo-5-chloronicotinate is degrading on the silica gel column, leading to low recovery. How can I confirm this and prevent it?

Answer: While many compounds are stable on silica gel, some can be susceptible to degradation, especially in the presence of acidic sites.[6][7][8] Here's how to diagnose and address this issue:

  • 2D TLC Analysis: A two-dimensional TLC experiment is a simple and effective way to check for compound stability on silica.[5][7]

    • Spot your sample in the bottom-left corner of a square TLC plate.

    • Develop the plate in a suitable solvent system.

    • Dry the plate thoroughly and rotate it 90 degrees counter-clockwise.

    • Develop the plate again in the same solvent system.

    • If your compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see additional spots off the diagonal.

  • Deactivating the Silica Gel: If you confirm that your compound is degrading, you can deactivate the silica gel to reduce its acidity.[6] This can be done by preparing a slurry of the silica gel in your mobile phase that contains a small amount of triethylamine before packing the column.

  • Alternative Stationary Phases: If degradation remains an issue, switching to a more inert stationary phase like alumina is recommended.[6]

Issue 4: The Compound is Not Eluting from the Column

Question: My product seems to be irreversibly stuck on the column, even with a highly polar eluent. What should I do?

Answer: If your compound is not eluting, it indicates a very strong interaction with the stationary phase.[6] This can happen with highly polar compounds.

  • Increase Eluent Polarity Drastically: If you are using a standard solvent system like ethyl acetate/hexanes, try a more polar mixture. A common strategy for very polar compounds is to use a small percentage of methanol in dichloromethane.[3] Be cautious, as methanol can sometimes dissolve silica gel at higher concentrations.[3]

  • "Methanol Purge": As a last resort, you can try to "strip" the column with 100% methanol to elute any remaining compounds.[7]

  • Re-evaluate your Purification Strategy: If your compound is extremely polar, column chromatography on silica might not be the best method. Consider alternatives such as reversed-phase chromatography or recrystallization.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of purifying Ethyl 2-bromo-5-chloronicotinate via column chromatography.

Q1: What is a good starting solvent system for the TLC analysis of Ethyl 2-bromo-5-chloronicotinate?

A1: A good starting point for many organic compounds of moderate polarity is a mixture of hexanes (or petroleum ether) and ethyl acetate.[3] Begin with a ratio of 9:1 (Hexanes:Ethyl Acetate) and incrementally increase the proportion of ethyl acetate to find a system that provides an Rf value between 0.2 and 0.4 for your target compound.[1]

Q2: How do I choose between normal-phase and reversed-phase chromatography for my compound?

A2: The choice depends on the polarity of your compound.[1]

  • Normal-Phase (e.g., silica gel, alumina): This is generally suitable for compounds that are soluble in non-polar to moderately polar organic solvents.[9]

  • Reversed-Phase (e.g., C18): This is ideal for more polar compounds that are soluble in polar solvents like water, methanol, or acetonitrile.[9]

Q3: Can I use the same solvent system for my column that I optimized on TLC?

A3: Yes, the solvent system that gives you a good separation and an appropriate Rf value on TLC is an excellent starting point for your column chromatography.[1]

Q4: What are the key safety precautions I should take when working with Ethyl 2-bromo-5-chloronicotinate and the solvents for chromatography?

A4: It is crucial to handle all chemicals with care in a well-ventilated fume hood.

  • Solvents: The solvents used in column chromatography, such as hexanes, ethyl acetate, and dichloromethane, are flammable and can be harmful if inhaled or absorbed through the skin. Always consult the Safety Data Sheet (SDS) for each chemical before use.[10][12]

Section 3: Experimental Protocols & Data

General Protocol for Flash Column Chromatography

This is a general protocol that can be adapted for the purification of Ethyl 2-bromo-5-chloronicotinate.[13]

  • TLC Analysis: Determine a suitable solvent system using TLC. A good system will give your target compound an Rf value of approximately 0.2-0.4.[1]

  • Column Packing:

    • Securely clamp a glass column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Pack the column with silica gel using a wet slurry method for best results.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure to begin eluting the sample.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.[4]

Data Summary Table
ParameterRecommended Value/SolventRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography of moderately polar organic compounds.
Mobile Phase (Starting Point) Hexanes:Ethyl Acetate (9:1 to 7:3 v/v)Good starting polarity range for many organic esters.[3]
TLC Rf Target 0.2 - 0.4Optimal for good separation on a column.[1]
Peak Tailing Modifier 0.1 - 1% Triethylamine in eluentNeutralizes acidic silanol groups on silica gel.[1][5]
Visualization of the Column Chromatography Workflow

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis (Optimize Solvents) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Rf = 0.2-0.4 Load 3. Load Sample (Minimal Solvent) Pack->Load Elute 4. Elute with Optimized Solvent Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor by TLC Collect->Monitor Check Purity Monitor->Collect Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Characterize 9. Characterize Pure Product (NMR, MS) Evaporate->Characterize

Caption: A high-level workflow for the purification of Ethyl 2-bromo-5-chloronicotinate via column chromatography.

References

  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.
  • Benchchem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • Sigma-Aldrich. (n.d.). Ethyl 5-bromo-2-chloroisonicotinate.
  • King Group. (n.d.). Successful Flash Chromatography.
  • Theseus. (2023). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use.
  • Waters. (n.d.). Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS.
  • PubChem. (n.d.). Ethyl 5-bromo-2-chlorobenzoate.
  • Chromatography Forum. (2015). Method for pyridine amine derivative.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • TCI Chemicals. (2025). SAFETY DATA SHEET.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Solvent Systems for Chromatography of Pyrrole Derivatives.
  • Fisher Scientific. (2024). SAFETY DATA SHEET.
  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography.
  • Crystle Chemipharma. (n.d.). Ethyl 2-Bromo Propionate.
  • OperaChem. (2024). TLC-Thin Layer Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2,6-Disubstituted Pyridine Products.
  • BLD Pharm. (n.d.). Ethyl 5-bromo-2-chloronicotinate.
  • MilliporeSigma. (n.d.). Tips & Tricks for Thin-Layer Chromatography.
  • University of Illinois Urbana-Champaign. (n.d.). Thin Layer Chromatography.
  • Amrita Vishwa Vidyapeetham. (n.d.). Thin Layer Chromatography.
  • Guidechem. (2020). How to Prepare Ethyl 2-bromo-5-fluorobenzoate?.
  • Chemistry LibreTexts. (2022). Thin Layer Chromatography.
  • ChemSynthesis. (2025). ethyl 2-bromonicotinate.
  • BLD Pharm. (n.d.). Ethyl 2-bromo-5-chloro-4,6-dimethylnicotinate.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • Organic Syntheses. (n.d.). Acetic acid, bromo-, ethyl ester.
  • Chem-Impex. (n.d.). Ethyl 5-bromonicotinate.
  • Organic Chemistry Portal. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions.
  • PMC. (2017). Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity.
  • Benchchem. (n.d.). 2-Bromoacetamide synthesis and purification methods.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Bromo-1-(3,4-dichlorophenyl)ethanone.
  • The Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture.
  • Reddit. (2016). What compounds are unstable in a silica gel column (chromatography).
  • E3S Web of Conferences. (2024). Regenerated Silica Gel for Isolation of Ethyl p-Methoxycinnamate from Kaempferia galanga rhizome.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units.

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity in SNAr Reactions at the C2 Position

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low reactivity, particularly at the C2 position of aromatic and heteroaromatic rings. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can logically diagnose and resolve issues in your own systems.

Fundamental Principles: Why is My SNAr Reaction at C2 Sluggish?

Before troubleshooting, it's crucial to understand the underlying mechanism. The SNAr reaction is a two-step addition-elimination process.[1][2] The rate-determining step is the initial attack of the nucleophile on the electron-deficient aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[3][4] The subsequent step, the expulsion of the leaving group to restore aromaticity, is typically fast.[1]

Low reactivity occurs when the energy barrier to form this Meisenheimer complex is too high. The stability of this intermediate is paramount and is influenced by several key factors:

  • Electron-Withdrawing Groups (EWGs): The aromatic ring must be rendered sufficiently electrophilic (electron-poor). This is achieved by the presence of strong EWGs (e.g., -NO₂, -CN, -CF₃, -COR) positioned ortho or para to the leaving group.[2][4][5][6] These groups stabilize the negative charge of the Meisenheimer complex through resonance and/or induction.[2][7] A meta-positioned EWG offers minimal resonance stabilization and is much less effective.[8]

  • Leaving Group Ability: In SNAr, the leaving group's ability is counterintuitive compared to SN2 reactions. The order is F > Cl > Br > I.[3][9] This is because the rate-determining step is the nucleophilic attack, not the C-X bond cleavage.[10] Highly electronegative atoms like fluorine strongly polarize the ipso-carbon, making it more susceptible to attack.[1][8]

  • Nucleophile Strength: A more potent nucleophile will generally react faster.[11] Anionic nucleophiles (e.g., alkoxides, thiolates) are typically more reactive than their neutral counterparts (alcohols, thiols).[8]

  • Solvent Effects: The solvent plays a critical role in solvating the reactants and intermediates.[11][12] Polar aprotic solvents are often preferred for reactions involving anionic nucleophiles as they do not excessively solvate the nucleophile, leaving it more "naked" and reactive.[12][13]

Diagram: The SNAr Mechanism

The following diagram illustrates the two-step addition-elimination mechanism, highlighting the rate-determining formation of the resonance-stabilized Meisenheimer complex.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might ask when facing a difficult SNAr reaction.

Q1: My reaction is not proceeding at all, or the conversion is extremely low. Where do I start?

A1: Start by reassessing the three core components of your reaction: the substrate's activation, the leaving group, and the nucleophile.

  • Is your aromatic ring sufficiently activated? The C2 position must be flanked by powerful EWGs in the ortho and/or para positions (relative to the substitution site) to stabilize the Meisenheimer complex. A single, weak EWG may be insufficient. If your substrate design is flexible, consider adding another nitro (-NO₂) or cyano (-CN) group. For heteroaromatic systems (e.g., pyridines, pyrimidines), the ring nitrogen itself acts as an EWG, but additional activation is often necessary.

  • Are you using the best leaving group? For SNAr, fluoride is the most effective leaving group, followed by chloride.[3][8] If you are using a bromide or iodide and seeing low reactivity, switching to the analogous fluoro- or chloro-substrate will significantly increase the reaction rate.

  • Is your nucleophile strong enough? If using a neutral nucleophile (e.g., an alcohol or amine), deprotonating it first with a suitable base (e.g., NaH, K₂CO₃, DBU) to form the more reactive alkoxide or amide anion can dramatically improve reactivity. Ensure the base is strong enough to fully deprotonate the nucleophile but not so strong that it causes side reactions with your substrate.[14]

Diagram: Troubleshooting Workflow

This decision tree provides a logical path for diagnosing and solving low reactivity issues.

Troubleshooting_Workflow Figure 2: Decision Tree for Low S-N-Ar Reactivity Start Low Conversion in SNAr Reaction CheckActivation Is the ring sufficiently activated? (Strong EWGs ortho/para) Start->CheckActivation CheckLG CheckLG CheckActivation->CheckLG Yes ImproveActivation Solution: - Add more EWGs - Use a more activated core - Consider metal-complex activation CheckActivation->ImproveActivation No CheckNu CheckNu CheckLG->CheckNu Yes ImproveLG Solution: Switch to -F or -Cl substrate CheckLG->ImproveLG No CheckSolvent Is the solvent appropriate? (Polar aprotic for anions) CheckNu->CheckSolvent Yes ImproveNu Solution: - Use a stronger base (e.g., NaH) - Ensure full deprotonation CheckNu->ImproveNu No CheckTemp Have you tried increasing the temperature? CheckSolvent->CheckTemp Yes ImproveSolvent Solution: - Switch to DMSO, DMF, NMP - Consider PTC CheckSolvent->ImproveSolvent No ImproveTemp Solution: - Increase thermal heating - Use microwave irradiation CheckTemp->ImproveTemp No

Q2: I'm observing a complex mixture of byproducts. What's going wrong?

A2: Byproduct formation often points to issues with temperature, base selection, or competing reaction pathways.

  • Decomposition: If the reaction is run at too high a temperature for an extended period, sensitive functional groups on your substrate or nucleophile may decompose. Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction time and temperature.

  • Competing Reactions: A very strong base can sometimes react with the substrate itself. For instance, if your substrate has other electrophilic sites (like an aldehyde or ester), the base or nucleophile might attack there.[14] In some cases, with unactivated aryl halides, a strong base can promote an elimination-addition (benzyne) mechanism, leading to regioisomeric products.[2][15] If this is suspected, using a weaker base or different reaction conditions is necessary.

  • Hydrolysis: If using aqueous or protic solvents, competing hydrolysis of the leaving group to form a phenol byproduct can occur, especially if the nucleophile is not significantly more reactive than water or the solvent.[16]

Q3: How do I choose the optimal solvent? My reagents have poor solubility.

A3: Solvent choice is critical and often a balancing act between reagent solubility and reaction rate.

  • For Anionic Nucleophiles: Polar aprotic solvents like DMSO, DMF, NMP, and acetonitrile are generally the best choice.[13] They are polar enough to dissolve ionic species but do not form a strong solvation shell around the anion, preserving its high nucleophilicity.[12][13] Studies have shown that reaction rates can be orders of magnitude faster in dipolar aprotic solvents compared to protic ones.[12]

  • For Neutral Nucleophiles: Polar protic solvents like isopropanol or t-butanol can be effective, as they can help stabilize the developing negative charge in the Meisenheimer complex through hydrogen bonding.[11]

  • Solubility Issues: If solubility is a major hurdle in a preferred solvent, consider gentle heating or sonication to aid dissolution. If that fails, a solvent mixture might be necessary. However, be aware that adding a protic solvent to a reaction with an anionic nucleophile can decrease the rate.

The table below summarizes properties of common SNAr solvents.

SolventTypeDielectric Constant (ε)Boiling Point (°C)Notes
DMSO Polar Aprotic47189Excellent for dissolving a wide range of compounds; high boiling point.
DMF Polar Aprotic37153Good alternative to DMSO; can decompose at high temperatures.
NMP Polar Aprotic32202High boiling point, very stable; good for high-temperature reactions.
Acetonitrile Polar Aprotic3882Lower boiling point, easier to remove post-reaction.
THF Polar Aprotic7.666Less polar; may be suitable if reagents are highly soluble.
Isopropanol Polar Protic1882Can be used with neutral nucleophiles; may slow reactions with anions.
Q4: I've tried optimizing conditions, but the reaction is still too slow. What advanced strategies can I employ?

A4: For particularly challenging substrates, more advanced techniques may be required to overcome the activation energy barrier.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate SNAr reactions, often reducing reaction times from hours to minutes.[17][18] The rapid, uniform heating can overcome high activation barriers that are difficult to surpass with conventional heating.[17][19]

  • Phase-Transfer Catalysis (PTC): PTC is an excellent technique when your nucleophile (e.g., an inorganic salt like NaCN or KF) is soluble in an aqueous or solid phase but your substrate is only soluble in an organic phase.[20] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., Aliquat 336) or a crown ether, transports the nucleophile anion into the organic phase, where it can react.[20][21] This method avoids the need for expensive polar aprotic solvents and can significantly enhance rates.[16][21]

  • Metal-Arene Complex Activation: For substrates that lack strong electronic activation, the aromatic ring can be activated by coordination to a metal fragment, such as Cr(CO)₃. The metal acts as a powerful electron-withdrawing group, making the ring highly susceptible to nucleophilic attack.[22] This is a powerful but more specialized method for particularly inert systems.

Detailed Experimental Protocols

Protocol 1: General Procedure for a Thermally-Heated SNAr Reaction

This protocol provides a baseline for a typical SNAr reaction using a neutral nucleophile that requires deprotonation.

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the nucleophile (e.g., an alcohol or secondary amine, 1.2 equivalents) to a suitable anhydrous polar aprotic solvent (e.g., DMF or DMSO, ~0.1-0.5 M).

  • Nucleophile Activation: Cool the solution to 0 °C in an ice bath. Add a base (e.g., sodium hydride (60% dispersion in mineral oil), 1.3 equivalents) portion-wise. Caution: H₂ gas is evolved. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Substrate Addition: Dissolve the activated aryl halide (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the nucleophile solution.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) using an oil bath.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted SNAr Reaction

This protocol is adapted for use in a dedicated microwave reactor.

  • Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the activated aryl halide (1.0 equivalent), the nucleophile (1.5 equivalents), and a base if necessary (e.g., K₂CO₃, 2.0 equivalents).

  • Solvent Addition: Add the appropriate solvent (e.g., DMSO or NMP, 3-5 mL).[23]

  • Sealing and Setup: Securely cap the vessel. Place it in the cavity of the microwave reactor.

  • Irradiation Program: Set the reaction parameters:

    • Target Temperature: 120-180 °C

    • Ramp Time: 2 minutes

    • Hold Time: 10-30 minutes

    • Power: 100-300 W (use dynamic power control if available)

    • Stirring: On

  • Execution: Run the program. The instrument will automatically control the power output to maintain the target temperature.[23]

  • Cooling and Workup: After the irradiation is complete, the vessel will be cooled to below 50 °C using compressed air. Carefully uncap the vessel. Transfer the contents to a separatory funnel and proceed with an aqueous workup and purification as described in Protocol 1.

References

  • Title: Nucleophilic aromatic substitution Source: Wikipedia URL: [Link]

  • Title: Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition Source: PMC (Journal of the Iranian Chemical Society) URL: [Link]

  • Title: The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions Source: PMC (Molecules) URL: [Link]

  • Title: Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations Source: ACS Publications (Organic Letters) URL: [Link]

  • Title: Nucleophilic aromatic substitution Source: BYJU'S URL: [Link]

  • Title: Phase-Transfer-Catalyzed Asymmetric SNAr Reaction of α-Amino Acid Derivatives with Arene Chromium Complexes Source: Wiley Online Library (Angewandte Chemie International Edition) URL: [Link]

  • Title: solid-liquid phase transfer catalysis without solvent : further improvement in sna~ reaction Source: Taylor & Francis Online (Synthetic Communications) URL: [Link]

  • Title: Solvent Molecules Play a Role in an SNAr Reaction Source: ChemRxiv URL: [Link]

  • Title: Solvent-Controlled Leaving-Group Selectivity in Aromatic Nucleophilic Substitution Source: ACS Publications (Organic Letters) URL: [Link]

  • Title: Favourability of leaving groups in nucleophilic aromatic substitution Source: Chemistry Stack Exchange URL: [Link]

  • Title: Effect of the nature of the nucleophile and solvent on an SNAr reaction Source: RSC Publishing (RSC Advances) URL: [Link]

  • Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source: PMC (Molecules) URL: [Link]

  • Title: SNAr reaction scope & limitations Source: YouTube (Chem Help ASAP) URL: [Link]

  • Title: Rate-Determining Factors in Nucleophilic Aromatic Substitution Reactions Source: ResearchGate URL: [Link]

  • Title: 8.3. Factors affecting rate of nucleophilic substitution reactions Source: An Open Textbook (Organic Chemistry 1) URL: [Link]

  • Title: NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Source: College Website URL: [Link]

  • Title: Reaction in Water/aqueous Surfactants/PTC Source: Wordpress URL: [Link]

  • Title: Nucleophilic Aromatic Substitution Source: University Website URL: [Link]

  • Title: Activating and Deactivating Groups In Electrophilic Aromatic Substitution Source: Master Organic Chemistry URL: [Link]

  • Title: Microwave Assisted Aromatic Nucleophilic Substitution Reaction Under Solventless Condition Source: ResearchGate URL: [Link]

  • Title: SNAr Solvents and Reagents Source: Wordpress URL: [Link]

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: 5.6 Nucleophilic Aromatic Substitution: SNAr Source: KPU Pressbooks (Organic Chemistry II) URL: [Link]

  • Title: Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies Source: Taylor & Francis Online URL: [Link]

  • Title: Nucleophilic aromatic substitution Source: chemeurope.com URL: [Link]

  • Title: Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers Source: ACS Publications (Organic Letters) URL: [Link]

  • Title: 16.5: An Explanation of Substituent Effects Source: Chemistry LibreTexts URL: [Link]

  • Title: SNAr troubleshooting Source: Reddit (r/AskChemistry) URL: [Link]

  • Title: Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments Source: ResearchGate URL: [Link]

  • Title: General procedure of microwave assisted reaction Source: The Royal Society of Chemistry URL: [Link]

  • Title: Activating and Deactivating Groups Source: Chemistry Steps URL: [Link]

  • Title: Chapter 7 Nucleophilic aromatic substitution Source: Oxford Learning Link URL: [Link]

  • Title: Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment Source: OAText URL: [Link]

  • Title: Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording] Source: YouTube (Leah4sci) URL: [Link]

  • Title: Lecture 15 Aromatic Nucleophilic Substitution Source: NPTEL Archive URL: [Link]

Sources

Troubleshooting

Handling moisture sensitivity of ethyl nicotinate esters

Topic: Handling Moisture Sensitivity & Stability of Ethyl Nicotinate Esters Version: 2.4 | Last Updated: 2026-02-16 The Mechanistic Basis: Why is Ethyl Nicotinate Moisture Sensitive? Q: Why does ethyl nicotinate degrade...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Moisture Sensitivity & Stability of Ethyl Nicotinate Esters

Version: 2.4 | Last Updated: 2026-02-16

The Mechanistic Basis: Why is Ethyl Nicotinate Moisture Sensitive?

Q: Why does ethyl nicotinate degrade faster than standard aliphatic esters?

A: The sensitivity lies in the pyridine ring . Unlike a standard ethyl ester (like ethyl acetate), ethyl nicotinate contains a nitrogen atom in the aromatic ring. This nitrogen is electronegative, creating an electron-withdrawing effect that pulls electron density away from the carbonyl carbon (


).

This makes the carbonyl carbon significantly more electrophilic , rendering it highly susceptible to nucleophilic attack by water molecules, even at neutral pH. This process is thermodynamically driven to produce Nicotinic Acid (a solid) and Ethanol .

Hydrolysis Pathway Diagram

The following diagram illustrates the degradation pathway you are fighting against:

HydrolysisMechanism cluster_0 Catalytic Factors Ester Ethyl Nicotinate (Liquid, Lipophilic) Inter Tetrahedral Intermediate Ester->Inter + H2O (Fast Attack) Water H2O (Moisture) Water->Inter Acid Nicotinic Acid (Solid Precipitate) Inter->Acid Collapse Alcohol Ethanol (Byproduct) Inter->Alcohol Pyridine Pyridine Ring N (Electron Withdrawal) Pyridine->Ester Increases Electrophilicity Heat Heat (>30°C)

Figure 1: The hydrolysis mechanism of ethyl nicotinate.[1] Note that the formation of Nicotinic Acid (solid) is the primary indicator of failure.

Storage & Preventive Handling

Q: My lab is humid. How do I store Ethyl Nicotinate long-term?

A: You must treat Ethyl Nicotinate as a hygroscopic organic base . Standard "shelf storage" is insufficient for high-purity applications.

ParameterRecommendationScientific Rationale
Temperature 8°C – 15°C The melting point is ~8-10°C. Storing slightly above MP prevents freeze/thaw cycles while minimizing thermodynamic kinetic energy for hydrolysis [1].
Atmosphere Argon or Nitrogen Displaces atmospheric moisture. Argon is heavier than air and provides a better "blanket" for liquid surfaces in opened bottles.
Container Amber Glass + Septum Amber glass prevents photodegradation [2]. Use a septum cap to allow needle withdrawal without exposing the bulk liquid to humid air.
Desiccant Molecular Sieves (4Å) Adding activated 4Å sieves directly to the bottle maintains anhydrous conditions (See Protocol A).

Interactive Troubleshooting Guide

Scenario A: "The liquid has turned cloudy or has white crystals at the bottom."
  • Diagnosis: Hydrolysis has occurred. The "cloudiness" is Nicotinic Acid, which is insoluble in the ester but highly soluble in water.

  • Immediate Action: Do NOT heat to dissolve. Heating accelerates the reaction.

  • Remediation:

    • If <5% solid: Filter through a 0.45 µm PTFE syringe filter to remove the acid.

    • If >5% solid: Perform a liquid-liquid extraction (dissolve in Toluene, wash with 5% NaHCO3, dry organic layer, remove solvent) [3].

Scenario B: "My yield is low in nucleophilic substitution reactions."
  • Diagnosis: Competitive Hydrolysis. If you are using the ester as an electrophile, trace water is competing with your nucleophile.

  • Check: Are you using a base catalyst? Bases (like NaOH or TEA) will rapidly saponify ethyl nicotinate if any water is present.

  • Remediation: Switch to strictly anhydrous conditions. Dry all solvents over 3Å molecular sieves for 24 hours prior to use.

Scenario C: "The Refractive Index (RI) is drifting."
  • Diagnosis: Ethanol contamination. As the ester hydrolyzes, it releases ethanol.

  • Standard: Pure Ethyl Nicotinate

    
     [1].
    
  • Rule of Thumb: A decrease in RI often indicates the presence of ethanol (

    
    ) or water.
    

Experimental Protocols

Protocol A: Drying Ethyl Nicotinate with Molecular Sieves

Use this protocol to salvage "wet" ester or prepare for sensitive synthesis.

Materials:

  • Molecular Sieves, 4Å (Beads, not powder)

  • Vacuum Oven or Bunsen Burner

  • Argon/Nitrogen line[2]

Step-by-Step:

  • Activation: Heat sieves to 250°C in a vacuum oven for 12 hours OR flame-dry in a flask under high vacuum until no water vapor evolves. Critical: Unactivated sieves can actually introduce water.

  • Loading: Add activated sieves to the Ethyl Nicotinate at a loading of 10-20% w/v (e.g., 10g sieves per 100mL liquid) [4].

  • Equilibration: Seal tight and let stand for 24 hours .

  • Usage: Decant the liquid via syringe. Do not pour (pouring disturbs sieve dust).

Protocol B: Rapid Purity Check (Visual & Chemical)

PurityCheck Start Start: Inspect Sample Visual Is it Clear & Colorless/Pale Yellow? Start->Visual Cloudy Cloudy/Precipitate Visual->Cloudy No Clear Clear Liquid Visual->Clear Yes Action1 STOP. Filter solids. Check MP of solid (Exp: ~236°C) Cloudy->Action1 Action2 Measure Refractive Index (RI) Clear->Action2 Decision Is RI 1.504 ± 0.002? Action2->Decision Pass PASS: Use in Experiment Decision->Pass Yes Fail FAIL: Distill or Dry Decision->Fail No

Figure 2: Decision tree for assessing ethyl nicotinate quality before use.

References

  • Ataman Kimya. (n.d.). Ethyl Nicotinate Technical Data Sheet. Retrieved from

  • Fisher Scientific. (2024).[2] Safety Data Sheet: Ethyl Nicotinate. Retrieved from

  • Rightsource Industrial Solutions. (2015).[3] Manufacturing Process of Ethyl Nicotinate. Retrieved from

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Retrieved from

Sources

Optimization

Technical Support Center: Minimizing Hydrolysis Byproducts in Storage

Current Status: Operational Topic: Hydrolysis Mitigation Strategies Audience: Pharmaceutical Scientists, Formulation Engineers, QA/QC Specialists Mechanistic Overview: The Enemy is Water (and Mobility) Hydrolysis is the...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Hydrolysis Mitigation Strategies Audience: Pharmaceutical Scientists, Formulation Engineers, QA/QC Specialists

Mechanistic Overview: The Enemy is Water (and Mobility)

Hydrolysis is the cleavage of chemical bonds by the addition of water. In drug development, this is the primary degradation pathway for esters, amides, lactams, and carbamates.

The Core Problem: Researchers often assume that lowering temperature (


) is sufficient to stop hydrolysis (Arrhenius equation). However, hydrolysis is not just temperature-dependent; it is mobility-dependent  and catalyst-dependent .
  • In Solution: Hydrolysis is driven by pH (Specific Acid/Base Catalysis) and buffer species (General Acid/Base Catalysis).[1]

  • In Frozen State: The phenomenon of Cryoconcentration can accelerate hydrolysis despite low temperatures by concentrating reactants and shifting pH.

  • In Solid State: Hydrolysis is governed by Water Activity (

    
    )  and the Glass Transition Temperature (
    
    
    
    ). If
    
    
    , molecular mobility increases, allowing residual water to react with the API.

Diagnostic Workflow: Is it Hydrolysis?

Before optimizing storage, confirm the degradation mechanism. Use this decision tree to isolate hydrolysis from oxidation or photolysis.

HydrolysisDiagnosis Start New Impurity Detected During Storage CheckMass LC-MS Analysis: Does Impurity Mass = Parent Mass + 18 Da (or +16 Da)? Start->CheckMass Oxidation Likely Oxidation (+16 Da / +32 Da) Check Headspace O2 CheckMass->Oxidation Mass +16/+32 HydrolysisCheck Likely Hydrolysis (+18 Da) OR Cleavage Product CheckMass->HydrolysisCheck Mass +18 or Cleavage StressTest Perform pH Stress Test (Acid/Base Forced Deg) HydrolysisCheck->StressTest IspH Does degradation rate change with pH? StressTest->IspH NotHydrolysis Investigate Photolysis or Thermal Elimination IspH->NotHydrolysis No ConfirmHydro CONFIRMED HYDROLYSIS IspH->ConfirmHydro Yes StateCheck Sample State? ConfirmHydro->StateCheck Liquid Liquid Formulation StateCheck->Liquid Frozen Frozen StateCheck->Frozen Lyo Lyophilized/Solid StateCheck->Lyo

Figure 1: Diagnostic logic to confirm hydrolytic degradation pathways before initiating formulation changes.

Module A: Liquid Formulations (The pH & Buffer Trap)

The Issue: Buffer Catalysis

You may select a buffer (e.g., Phosphate pH 7.4) to maintain pH, but the buffer species itself can catalyze hydrolysis. This is General Base Catalysis .

Protocol: Determining the pH of Maximum Stability

Objective: Construct a pH-rate profile to find the "valley of stability" (typically a V-shaped or U-shaped curve).

Reagents:

  • Universal Buffer Mix: Citrate-Phosphate-Borate (covers pH 2–10) to maintain constant ionic strength.

  • API Stock Solution.

Step-by-Step:

  • Preparation: Prepare 10 aliquots of Universal Buffer ranging from pH 2.0 to pH 10.0 (0.5 unit increments).

  • Spiking: Spike API into each buffer (Target conc: 0.1 mg/mL).

  • Thermal Stress: Incubate at elevated temperature (e.g., 40°C or 60°C) to accelerate rates.

    • Self-Validating Step: Always run a control at 4°C to establish

      
       baseline.
      
  • Sampling: Pull samples at

    
     hours. Quench immediately (e.g., rapid cooling or pH neutralization).
    
  • Plotting: Plot

    
     vs. pH.
    
    • 
       is the slope of 
      
      
      
      vs. time.

Data Interpretation:

Profile Shape Mechanism Action
V-Shape Specific Acid & Base Catalysis Select pH at the minimum (bottom of the V).
Sigmoidal Dissociation dependent (pKa) Stability depends on ionization state. Choose the non-ionized form if possible.

| Flat Line | Water attack (pH independent) | pH adjustment won't help. Must remove water (Lyophilization). |

Module B: Frozen Storage (The Cryoconcentration Trap)

The Issue: The "Hidden" pH Shift

Freezing is not a pause button. As water crystallizes into ice, the solutes (API + Buffer salts) are excluded into the remaining liquid fraction (micropockets). This increases the effective concentration of the buffer, which can drastically shift pH.

  • Sodium Phosphate Warning:

    
     precipitates earlier than 
    
    
    
    , causing a sharp pH drop (acidic shift) during freezing. A pH 7.0 solution can drop to pH 4.0 in the frozen state, accelerating acid-catalyzed hydrolysis.
Troubleshooting Guide: Frozen State Stability

Q: My protein degrades faster at -20°C than at 4°C. Why? A: You are likely in the "intermediate freezing zone" where the solution is not fully glassified.

  • Root Cause: Cryoconcentration.[2][3] The reaction rate increases due to higher collision frequency in the concentrated micropockets.

  • Solution:

    • Change Buffer: Switch from Sodium Phosphate to Potassium Phosphate (less pH shift) or Histidine/Acetate (minimal shift).

    • Lower Temperature: Store below the

      
       (Glass Transition Temperature of the maximally freeze-concentrated solution). If 
      
      
      
      is -28°C, a -20°C freezer is insufficient. Move to -80°C.
    • Fast Freezing: Flash freezing prevents large ice crystal formation and minimizes the duration of the concentration effect.

Module C: Lyophilized Products (The Moisture Battle)

The Issue: Residual Moisture vs. Water Activity

Low moisture content (e.g., <1%) is not enough. The water must be immobilized. If the storage temperature exceeds the glass transition temperature (


) of the dried cake, the solid becomes rubbery, mobility increases, and hydrolysis resumes.
Protocol: Cycle Optimization for Hydrolysis Prone Drugs

LyoCycle Freezing Freezing Step (Annealing) Primary Primary Drying (Sublimation) Freezing->Primary Keep T_product < Tc Secondary Secondary Drying (Desorption) Primary->Secondary Remove Bound Water Testing QC: Karl Fischer & Headspace Analysis Secondary->Testing Testing->Secondary If Moisture > 1% Increase Temp/Time

Figure 2: Critical Control Points in Lyophilization to minimize available water.

Key Parameters to Control:

  • Secondary Drying: This is where bound water is removed.

    • Recommendation: Ramp shelf temperature to +25°C or +40°C (if

      
       allows) for at least 6 hours to drive desorption.
      
  • Stoppers: Use Teflon-coated chlorobutyl stoppers .

    • Why? Standard butyl rubber is permeable to water vapor. Teflon (fluoropolymer) barriers reduce moisture ingress from the environment and the stopper itself.

  • Headspace: Backfill with dry Nitrogen or Argon. Oxygen is not the only enemy; atmospheric humidity is fatal to hydrolyzable solids.

FAQ: Specific Scenarios

Q: I have an ester prodrug. It is stable at pH 4.0, but I need to inject at pH 7.4. How do I store it? A: Use a "Reconstitution System."

  • Formulate and store the drug as a lyophilized powder or liquid at pH 4.0 (its stability maximum).

  • Supply a separate diluent buffered at pH ~8.0.

  • Upon mixing immediately before injection, the final pH equilibrates to 7.4.

  • Reference: This strategy is used for drugs like Omeprazole (unstable in acid, stored basic) or specific ester prodrugs.

Q: Can excipients cause hydrolysis? A: Yes.

  • Povidone (PVP): Often contains peroxide impurities (oxidation) but can also contain high residual moisture.

  • Lactose: Reducing sugars can cause Maillard reactions, which release water as a byproduct, fueling further hydrolysis.

  • Magnesium Stearate (Lubricant): The alkaline nature of stearates can create a "micro-environmental pH" shift on the tablet surface, catalyzing base hydrolysis.

Q: How do I distinguish "bound" water from "free" water? A: Use Near-Infrared (NIR) Spectroscopy or Water Activity (


) meters .
  • Karl Fischer titration measures total water.

  • 
     measures available water. For hydrolysis prevention, aim for 
    
    
    
    .

References

  • ICH Harmonised Tripartite Guideline. (2003).[4] Stability Testing of New Drug Substances and Products Q1A(R2).[4][5][6][7] International Council for Harmonisation. Link

  • Bhatnagar, B. S., et al. (2007). Protein stability during freezing: Separation of stresses and mechanisms of protein stabilization.[8] Pharmaceutical Development and Technology.[7] Link

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists.
  • Franks, F. (1998). Freeze-drying of bioproducts: putting principles into practice. European Journal of Pharmaceutics and Biopharmaceutics.[9] Link

  • USP <1241>.Water-Solid Interactions in Pharmaceutical Systems. United States Pharmacopeia.

Sources

Troubleshooting

Technical Support Center: Ethyl 2-bromo-5-chloronicotinate Scale-Up

Welcome to the technical support center for the process scale-up of Ethyl 2-bromo-5-chloronicotinate. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the process scale-up of Ethyl 2-bromo-5-chloronicotinate. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from the laboratory bench to pilot or manufacturing scale. My aim is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize this process effectively. We will address common challenges, from reaction control to final product purity, ensuring a robust and scalable synthesis.

Section 1: Troubleshooting Guide

Scaling up a synthesis introduces variables that are often negligible at the bench. Heat and mass transfer, reaction kinetics, and impurity profiles can change dramatically. This section is structured to help you diagnose and solve problems you may encounter.

Issue 1: Low or Inconsistent Yields

Symptom: The reaction yield is significantly lower than in the lab-scale experiments or varies substantially between batches. In-process controls (e.g., HPLC, TLC) show a large amount of unreacted starting material, Ethyl 2-amino-5-chloronicotinate.

Potential Causes:

  • Incomplete Diazotization: The formation of the diazonium salt is the critical first step.[1][2] This reaction is highly sensitive to temperature and the rate of sodium nitrite addition. On a larger scale, poor heat transfer can lead to localized "hot spots" where the unstable diazonium salt decomposes prematurely.

  • Inefficient Bromination (Sandmeyer Reaction): The displacement of the diazonium group with bromide, catalyzed by copper(I) bromide, is a radical-nucleophilic aromatic substitution.[3][4] Insufficient catalyst, poor mixing, or incorrect temperature can slow this conversion, allowing side reactions to dominate.

  • Premature Decomposition of Diazonium Salt: Aryl diazonium salts are notoriously unstable at elevated temperatures. If the cold chain is not rigorously maintained throughout the process, the salt will decompose to form phenol-type impurities and release nitrogen gas, reducing the amount of intermediate available for the Sandmeyer reaction.

Troubleshooting Steps & Solutions:

  • Thermal Control:

    • Action: Implement a jacketed reactor with a high-efficiency chiller to maintain the reaction temperature between 0-5 °C during diazotization.

    • Rationale: Strict temperature control is the single most important factor in preventing the decomposition of the aryl diazonium intermediate.

  • Reagent Addition Strategy:

    • Action: Add the aqueous sodium nitrite solution subsurface (below the surface of the reaction mixture) and at a slow, controlled rate.

    • Rationale: Subsurface addition ensures immediate dispersion and reaction, preventing localized high concentrations of nitrous acid which can lead to side reactions and off-gassing. A slow addition rate allows the cooling system to keep pace with the exothermic heat of reaction.

  • Catalyst Viability:

    • Action: Use high-purity, freshly sourced Copper(I) Bromide (CuBr). Ensure it is fully dissolved or homogeneously suspended before the addition of the diazonium salt solution.

    • Rationale: The efficacy of the Sandmeyer reaction depends on the availability of the Cu(I) catalyst.[5] Oxides on the surface of old catalyst can inhibit the reaction.

Issue 2: High Impurity Profile in Crude Product

Symptom: HPLC or GC-MS analysis of the crude product shows multiple significant impurities, complicating purification and reducing the isolated yield.

Potential Causes:

  • Phenolic Impurities (Ethyl 5-chloro-2-hydroxynicotinate): Formed from the reaction of the diazonium salt with water. This is exacerbated by elevated temperatures.

  • Azo-Coupling Products: Unreacted diazonium salt can couple with the product or other aromatic species in the mixture to form colored azo compounds.

  • Dehalogenation (Ethyl 5-chloronicotinate): Reductive side reactions can lead to the removal of the bromo group.

  • Isomeric Impurities: If the bromination is not perfectly regioselective or if there are impurities in the starting material, other bromo-chloro isomers may be present.

Troubleshooting Steps & Solutions:

  • Control Diazotization pH:

    • Action: Maintain a strongly acidic environment (pH < 2) by using a sufficient excess of hydrobromic acid (HBr).

    • Rationale: Low pH suppresses the formation of the diazonate anion, which is a precursor to unwanted azo-coupling side reactions. It also minimizes the reaction with water to form phenolic byproducts.

  • Optimize Work-up Procedure:

    • Action: After the reaction is complete, consider a quenching step with a reducing agent like sodium bisulfite to destroy any residual diazonium salts before raising the temperature or pH.

    • Rationale: This prevents the formation of azo impurities during the extraction and isolation phases.

  • Raw Material Quality Control:

    • Action: Implement stringent quality control on the incoming Ethyl 2-amino-5-chloronicotinate.[6][7] Test for isomeric purity and other contaminants.

    • Rationale: The quality of the final product is directly dependent on the quality of the starting materials.[8][9] Impurities in the starting material can be difficult and costly to remove later.

Impurity Name Potential Origin Analytical Detection
Ethyl 5-chloro-2-hydroxynicotinateReaction of diazonium salt with waterHPLC-UV, LC-MS
Ethyl 5-chloronicotinateReductive de-brominationHPLC-UV, GC-MS
Azo-coupled dimersSide reaction of diazonium saltHPLC-UV (often colored), LC-MS
Ethyl 2-amino-5-chloronicotinateIncomplete reactionHPLC-UV, TLC
Issue 3: Difficulties in Product Isolation & Purification

Symptom: The product oils out during crystallization, forms a fine powder that is difficult to filter, or requires multiple recrystallizations to achieve the desired purity.

Potential Causes:

  • Incorrect Crystallization Solvent: The chosen solvent system may have too high or too low solvating power, or the product may be too soluble even at low temperatures.

  • Presence of Tarry Impurities: Side products, especially azo compounds, can be oily or polymeric, inhibiting crystal lattice formation.[10]

  • Supersaturation Issues: On a large scale, cooling can be non-uniform, leading to rapid, uncontrolled crystallization (crashing out) which traps impurities.[11]

Troubleshooting Steps & Solutions:

  • Systematic Solvent Screening:

    • Action: Perform small-scale screening to find an optimal single solvent or solvent/anti-solvent system. Common choices for compounds of this type include isopropanol, ethanol, heptane, or mixtures thereof.

    • Rationale: An ideal crystallization solvent will dissolve the product well at elevated temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.[12][13]

  • Controlled Cooling Profile:

    • Action: Employ a programmed, slow cooling rate in the reactor. For example, cool from 70 °C to 20 °C over 4-6 hours.

    • Rationale: Slow cooling allows for the growth of larger, more ordered crystals, which naturally exclude impurities and are easier to filter and wash.[11]

  • Seeding Strategy:

    • Action: Once the solution is supersaturated (cooled slightly below the temperature of full dissolution), add a small amount (0.1-1% w/w) of pure Ethyl 2-bromo-5-chloronicotinate as seed crystals.

    • Rationale: Seeding provides nucleation sites to initiate controlled crystal growth, preventing spontaneous and rapid precipitation.[11]

  • Pre-crystallization Cleanup:

    • Action: If the crude material is very impure or oily, consider a pre-purification step. This could be a charcoal treatment to remove colored impurities or a solvent wash/extraction to remove highly nonpolar or polar contaminants.

    • Rationale: Improving the quality of the material going into the crystallization step is often more efficient than trying to remove large amounts of impurities via multiple recrystallizations.[14]

Solvent/System Pros Cons Recommendation
Isopropanol (IPA)Good solubility at reflux, lower at 0-5°C; common process solvent.May require large volumes.Excellent starting point for screening.
Heptane/Ethyl AcetateTunable polarity; heptane is a good anti-solvent.Flammable; requires careful control of solvent ratio.Good for oily crudes; add heptane slowly to a solution in ethyl acetate.
EthanolSimilar to IPA; readily available.Product may have moderate solubility even when cold.Viable alternative to IPA.
Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for Ethyl 2-bromo-5-chloronicotinate?

The most industrially viable route is the Sandmeyer bromination of Ethyl 2-amino-5-chloronicotinate.[3][4] This involves a two-step, one-pot process: 1) diazotization of the starting amine with sodium nitrite in a strong acid like HBr, followed by 2) the copper(I) bromide catalyzed conversion of the resulting diazonium salt to the final product. This method is preferred for its high yields and use of relatively inexpensive reagents.

Q2: How critical is the quality of the starting material, Ethyl 2-amino-5-chloronicotinate?

It is absolutely critical. The principle of "garbage in, garbage out" applies strongly here. Impurities in the starting material, such as isomers or unreacted precursors from its own synthesis, will likely carry through the process and may be very difficult to separate from the final product, which has similar physical properties.[6][8] Always source from a reputable supplier and perform identity and purity testing before use.

Q3: What are the key process parameters (KPPs) to monitor and control during the scale-up?

The three most critical KPPs for the Sandmeyer reaction stage are:

  • Temperature: Must be maintained at 0-5 °C during diazotization and typically below 20 °C during the bromination step to prevent decomposition.

  • Rate of Nitrite Addition: A slow, controlled addition is key to managing the exotherm and preventing side reactions.

  • Agitation: Efficient mixing is required to ensure good heat and mass transfer, especially in large, viscous reaction mixtures.

Q4: What analytical methods are recommended for in-process control (IPC) and final product release?

  • In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is the method of choice. It can effectively monitor the disappearance of the starting material and the appearance of the product. Thin-Layer Chromatography (TLC) can be used as a faster, qualitative check.

  • Final Product Release:

    • Purity: HPLC for purity assay and impurity profiling.[15]

    • Identity: ¹H NMR and ¹³C NMR spectroscopy for structural confirmation; Mass Spectrometry for molecular weight verification.

    • Residual Solvents: Gas Chromatography (GC) with a headspace sampler.

Q5: What are the primary safety concerns when scaling up this synthesis?

  • Diazonium Salt Instability: This is the main hazard. Dry aryl diazonium salts are explosive. The process must be designed to never allow the isolation of the diazonium intermediate. It must be generated and consumed in situ in a cold solution.

  • Off-Gassing: Both the diazotization (NOx fumes) and the Sandmeyer reaction (N₂ gas) produce significant volumes of gas. The reactor must be equipped with adequate ventilation and pressure relief systems.

  • Corrosive Reagents: Hydrobromic acid is highly corrosive. Ensure all equipment (reactor, lines, probes) is constructed of compatible materials (e.g., glass-lined steel, Hastelloy).

  • Toxicity: The starting materials and product are irritants.[16][17] Handle all materials in a well-ventilated area with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

Section 3: Key Experimental Protocols
Protocol 1: Scale-Up Synthesis (Illustrative 10 L Scale)
  • Reactor Setup: Charge a 20 L jacketed, glass-lined reactor equipped with a mechanical stirrer, temperature probe, and a subsurface addition line with Ethyl 2-amino-5-chloronicotinate (500 g, 2.49 mol) and 48% aqueous Hydrobromic Acid (3.0 L).

  • Cooling: Start agitation and cool the reactor contents to 0-2 °C.

  • Diazotization: Prepare a solution of Sodium Nitrite (190 g, 2.75 mol) in deionized water (500 mL). Add this solution via the subsurface line over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.

  • Catalyst Preparation: In a separate vessel, dissolve Copper(I) Bromide (71.5 g, 0.50 mol) in 48% aqueous HBr (500 mL). Cool this solution to < 10 °C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt slurry from step 3 to the catalyst solution over 1-2 hours. The internal temperature of the receiving vessel should be maintained below 20 °C. Vigorous nitrogen evolution will be observed.

  • Reaction Completion: Stir the reaction mixture at room temperature for 2-4 hours after the addition is complete. Monitor the reaction by HPLC until the diazonium intermediate is consumed.

Protocol 2: Work-up and Extraction
  • Quenching: Cool the reaction mixture to < 15 °C. Slowly add a 10% aqueous solution of sodium bisulfite until a test with starch-iodide paper indicates the absence of oxidizing agents.

  • Extraction: Add Toluene or Methyl tert-butyl ether (MTBE) (5.0 L) to the reactor. Stir for 30 minutes.

  • Phase Separation: Stop agitation and allow the layers to separate. Drain the lower aqueous layer.

  • Washes: Wash the organic layer sequentially with 1 M Sodium Hydroxide (2.0 L) and Brine (2.0 L).

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

Protocol 3: Purification by Recrystallization
  • Dissolution: Transfer the crude product to a clean reactor. Add Isopropanol (approx. 3-5 mL per gram of crude material). Heat the mixture to 70-75 °C with stirring until all solids dissolve.

  • Cooling & Crystallization: Slowly cool the solution to room temperature over 4-6 hours. If crystallization does not occur, add a few seed crystals.

  • Maturation: Continue cooling the slurry to 0-5 °C and hold for at least 2 hours to maximize crystal formation.

  • Isolation: Filter the solid product using a suitable filter (e.g., Nutsche filter).

  • Washing: Wash the filter cake with a small amount of cold (0-5 °C) isopropanol.

  • Drying: Dry the purified solid in a vacuum oven at 40-50 °C until a constant weight is achieved.

Section 4: Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield or Incomplete Reaction Observed check_sm IPC Analysis: High Starting Material (SM)? start->check_sm check_decomp IPC Analysis: High Phenolic Impurity? start->check_decomp check_sm->check_decomp No cause_diazotization Potential Cause: Incomplete Diazotization or Bromination check_sm->cause_diazotization Yes cause_decomp Potential Cause: Diazonium Salt Decomposition check_decomp->cause_decomp Yes solution_temp Troubleshooting Step: Verify Temperature Control (0-5°C) cause_diazotization->solution_temp solution_addition Troubleshooting Step: Check NaNO2 Addition Rate & Method cause_diazotization->solution_addition solution_catalyst Troubleshooting Step: Assess CuBr Quality & Loading cause_diazotization->solution_catalyst implement_cooling Action: Implement Enhanced Cooling Protocol solution_temp->implement_cooling Issue Found no_issue If no issues found, investigate raw material quality or other side reactions. solution_temp->no_issue No Issue implement_subsurface Action: Use Slow, Subsurface Addition solution_addition->implement_subsurface Issue Found solution_addition->no_issue No Issue implement_fresh_cu Action: Use Fresh, High-Purity CuBr solution_catalyst->implement_fresh_cu Issue Found solution_catalyst->no_issue No Issue cause_decomp->solution_temp

Caption: Decision tree for troubleshooting low reaction yields.

Diagram 2: Process Flow for Scale-Up Synthesis

SynthesisProcessFlow cluster_reaction Step 1: Reaction cluster_workup Step 2: Work-up & Isolation cluster_purification Step 3: Purification charge_reagents Charge Reactor: Ethyl 2-amino-5-chloronicotinate + HBr cool_to_zero Cool to 0-5 °C charge_reagents->cool_to_zero diazotization Diazotization: Slow addition of NaNO2(aq) cool_to_zero->diazotization sandmeyer Sandmeyer Reaction: Transfer to CuBr solution diazotization->sandmeyer quench Quench with NaHSO3 sandmeyer->quench extract Extract with Solvent (e.g., Toluene) quench->extract wash Aqueous Washes extract->wash concentrate Concentrate to Crude Product wash->concentrate recrystallize Recrystallize from Solvent (e.g., IPA) concentrate->recrystallize filter_wash Filter and Wash with Cold Solvent recrystallize->filter_wash dry Vacuum Dry filter_wash->dry final_product Final Product: Ethyl 2-bromo-5-chloronicotinate dry->final_product

Caption: High-level process flow for synthesis and purification.

References
  • University of California, Los Angeles. Purification. [Link]

  • Chem LibreTexts. Sandmeyer reaction. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • Cook, J. M., et al. Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. PMC. [Link]

  • Raja, M., et al. A Trace Level Sensitive GC-MS Method Development and Validation for the Determination of Seven Potential Genotoxic Impurities in Cilastatin Sodium Drug Substance. IJPSR. [Link]

  • ChemSynthesis. ethyl 2-bromonicotinate. [Link]

  • Moravek, Inc. How Do Chemical Manufacturers Assess Purity?. [Link]

  • University of Geneva. Guide for crystallization. [Link]

  • Rasheed, T., et al. Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

  • National Center for Biotechnology Information. Troubleshooting guide. [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • ResearchGate. Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction. [Link]

  • Google Patents.
  • Google Patents. RU2039046C1 - Process for preparing 5-bromonicotinic acid.
  • Wei, L., et al. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC. [Link]

  • PubChem. Ethyl 5-bromo-2-chlorobenzoate. [Link]

  • Google Patents. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
  • ResearchGate. Crystal structure of ethyl 2-[9-(5-bromo-2-hydroxyphenyl)-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-10-yl]acetate. [Link]

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

  • Chemistry LibreTexts. Common Troubleshooting Tips. [Link]

  • Chemistry LibreTexts. 2.2.4.5E: Initiating Crystallization. [Link]

  • IJNRD. 'A Review on RAW MATERIAL ANALYSIS'. [Link]

  • Dark Horse Consulting Group. Raw Materials Control for Biotechs (Part 1): Pre-Clinical Development Considerations. [Link]

  • IJEBIR. The Effect of Raw Material Quality and Production Process on Product Quality On Chips Business in Pringsewu Regency. [Link]

  • Nanyang Technological University. Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • University College Cork. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]

  • ResearchGate. Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. [Link]

  • Organic Syntheses. Acetic acid, bromo-, ethyl ester. [Link]

  • MDPI. Improvement of a Critical Intermediate Step in the Synthesis of a Nitroxide-Based Spin-Labeled Deoxythymidine Analog. [Link]

  • Journal of Pharmaceutical Research International. Design, Synthesis, Characterization and Cancer Cell Growth-Inhibitory Properties of Novel Derivatives of 2-(4-Fluoro-phenyl)-5-(5-Aryl Substituted-1, 3, 4-Oxadiazol-2-yl) Pyridine. [Link]

  • Organic Chemistry Portal. Construction of α-Halogenated Boronic Esters via Visible Light-Induced C-H Bromination. [Link]

Sources

Reference Data & Comparative Studies

Comparative

A Researcher's Guide to the 13C NMR Chemical Shifts of 2-bromo-5-chloropyridine

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a corners...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for elucidating the carbon framework of organic compounds. This guide provides an in-depth comparative analysis of the 13C NMR chemical shifts for the pyridine ring in 2-bromo-5-chloropyridine, offering both experimental data and theoretical predictions to aid in spectral interpretation and structural verification.

The Influence of Halogen Substituents on Pyridine's 13C NMR Spectrum

The 13C NMR spectrum of pyridine is characterized by three distinct signals corresponding to the C2/C6, C3/C5, and C4 carbons. The introduction of halogen substituents, such as bromine and chlorine, significantly perturbs the electron distribution within the aromatic ring, leading to notable changes in the chemical shifts of the ring carbons. This perturbation arises from a combination of two primary electronic effects:

  • Inductive Effect (-I): Halogens are highly electronegative and withdraw electron density from the ring through the sigma bond network. This deshielding effect generally causes a downfield shift (higher ppm value) for the carbon atoms, with the effect being most pronounced at the site of substitution (ipso-carbon) and diminishing with distance.

  • Resonance Effect (+M): The lone pairs of electrons on the halogen atoms can be delocalized into the π-system of the pyridine ring. This electron-donating resonance effect leads to an increase in electron density, particularly at the ortho and para positions, resulting in an upfield shift (lower ppm value).

The interplay of these opposing effects determines the final observed chemical shift for each carbon atom in the halogenated pyridine ring.

Comparative Analysis of 13C NMR Chemical Shifts

To provide a comprehensive understanding of the substituent effects, this guide compares the experimental 13C NMR data of 2-bromo-5-chloropyridine with that of pyridine, 2-bromopyridine, and the predicted spectrum of 3-chloropyridine. All experimental data were obtained in deuterated chloroform (CDCl3), a common solvent for NMR analysis.

CompoundC2C3C4C5C6
Pyridine (Experimental) 149.8123.5135.7123.5149.8
2-Bromopyridine (Experimental) 142.4122.8138.6128.4150.3
3-Chloropyridine (Predicted) 147.9131.8138.4123.8150.1
2-bromo-5-chloropyridine (Experimental) 142.2124.6140.1131.0148.9
2-bromo-5-chloropyridine (Predicted) 141.7125.1140.0131.1149.1

Table 1: Comparison of experimental and predicted 13C NMR chemical shifts (ppm) in CDCl3.

Assignment of Chemical Shifts for 2-bromo-5-chloropyridine

The experimental 13C NMR spectrum of 2-bromo-5-chloropyridine displays five distinct signals at approximately 148.9, 142.2, 140.1, 131.0, and 124.6 ppm. The assignment of these shifts to the specific carbon atoms of the pyridine ring is based on the known substituent chemical shift (SCS) effects of bromine and chlorine and is supported by predicted values from computational models.[1]

  • C2 (142.2 ppm): The carbon atom directly bonded to the bromine atom (ipso-carbon) is expected to be significantly influenced. The strong -I effect of bromine causes a downfield shift, but this is counteracted by the "heavy atom effect" of bromine, which induces an upfield shift. The net result is a chemical shift that is upfield compared to the C2 of pyridine.

  • C3 (124.6 ppm): This carbon is ortho to the bromine at C2 and meta to the chlorine at C5. The +M effect of the adjacent bromine and the weaker -I effect of the distant chlorine lead to a chemical shift that is relatively close to that of the C3 in unsubstituted pyridine.

  • C4 (140.1 ppm): Positioned meta to the bromine and ortho to the chlorine, the C4 carbon experiences the -I effects of both halogens, resulting in a significant downfield shift compared to pyridine.

  • C5 (131.0 ppm): As the ipso-carbon for the chlorine substituent, C5 is strongly deshielded by chlorine's inductive effect, causing a substantial downfield shift.

  • C6 (148.9 ppm): Being ortho to the nitrogen and para to the chlorine, the C6 carbon is influenced by the electron-withdrawing nature of both, leading to a downfield shift, though slightly less pronounced than the C2 of pyridine due to the influence of the adjacent bromine.

The predicted chemical shifts for 2-bromo-5-chloropyridine show good agreement with the experimental data, further validating these assignments.

Visualizing the Chemical Landscape of 2-bromo-5-chloropyridine

The following diagram illustrates the assigned 13C NMR chemical shifts on the structure of 2-bromo-5-chloropyridine.

Caption: Assigned 13C NMR chemical shifts for 2-bromo-5-chloropyridine.

Experimental Protocol for 13C NMR Data Acquisition

For researchers seeking to replicate these findings or analyze similar compounds, the following protocol outlines the key steps for acquiring a high-quality 13C NMR spectrum.

I. Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 20-50 mg of 2-bromo-5-chloropyridine into a clean, dry NMR tube. The higher concentration is recommended to obtain a good signal-to-noise ratio in a reasonable time, given the low natural abundance of the 13C isotope.[2]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the NMR tube. CDCl3 is a common choice due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-characterized solvent peak.[3]

  • Dissolution: Cap the NMR tube and gently agitate it until the sample is completely dissolved. If necessary, use a vortex mixer or sonicator to aid dissolution.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shift scale to 0 ppm. However, modern NMR spectrometers can also reference the spectrum to the residual solvent peak (for CDCl3, the triplet is centered at approximately 77.16 ppm).[3]

II. NMR Spectrometer Setup and Data Acquisition
  • Instrument Tuning and Locking: Insert the sample into the NMR spectrometer. The instrument should be tuned to the 13C frequency, and the field frequency should be locked onto the deuterium signal of the CDCl3.

  • Acquisition Parameters: The following are typical acquisition parameters for a 13C NMR experiment. These may need to be optimized based on the specific instrument and sample concentration.

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) should be used to simplify the spectrum by removing C-H coupling.

    • Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the chemical shift range of most organic compounds.

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is crucial to allow for the full relaxation of the carbon nuclei between scans, ensuring accurate signal integration if needed.

    • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

    • Temperature: The experiment is usually performed at room temperature (around 298 K).

III. Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Carefully phase the spectrum to ensure that all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the TMS peak to 0 ppm or the central peak of the CDCl3 triplet to 77.16 ppm.

  • Peak Picking: Identify and list the chemical shifts of all the peaks in the spectrum.

G cluster_workflow 13C NMR Experimental Workflow prep Sample Preparation (20-50 mg in 0.6-0.7 mL CDCl3) acq Data Acquisition (Proton Decoupled, >1024 scans) prep->acq Insert into Spectrometer proc Data Processing (FT, Phasing, Referencing) acq->proc Acquire FID analysis Spectral Analysis (Peak Picking & Assignment) proc->analysis Generate Spectrum

Caption: A simplified workflow for acquiring and analyzing a 13C NMR spectrum.

By following this guide, researchers can confidently acquire, interpret, and compare the 13C NMR spectra of 2-bromo-5-chloropyridine and related halogenated pyridines, contributing to a deeper understanding of their chemical structures and properties.

References

  • ChemAxon. NMR Predictor. [Link]

  • MDPI. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • PubChem. 2-Bromopyridine. [Link]

  • ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • ResearchGate. 13C-NMR spectral data (δ values, CDCl3). [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • some previous examples (13c-nmr). [Link]

  • Scribd. Why CDCL3 Shows Triplet in 13C Spectra. [Link]

  • An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. [Link]

  • PMC. Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

Sources

Validation

Publish Comparison Guide: LC-MS Fragmentation Pattern of Ethyl 2-bromo-5-chloronicotinate

Executive Summary Ethyl 2-bromo-5-chloronicotinate (CAS: 1214337-49-1) is a critical halogenated pyridine scaffold used extensively in medicinal chemistry for Suzuki-Miyaura cross-coupling reactions.[1] Its structural co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-bromo-5-chloronicotinate (CAS: 1214337-49-1) is a critical halogenated pyridine scaffold used extensively in medicinal chemistry for Suzuki-Miyaura cross-coupling reactions.[1] Its structural complexity—featuring two distinct halogen handles (Br, Cl) and an ester moiety—presents a unique mass spectrometric signature essential for impurity profiling and metabolic tracking.

This guide provides a definitive technical analysis of its LC-MS/MS fragmentation behavior, comparing it against the non-halogenated standard Ethyl Nicotinate to isolate diagnostic ions. We establish a predictive fragmentation model validated by standard electrospray ionization (ESI) mechanisms for pyridine carboxylates.

Analytical Profile & Isotopic Signature[2]

Before interpreting fragmentation, the precursor ion selection must account for the distinct isotopic abundance of Bromine (


) and Chlorine (

).
Table 1: Precursor Ion Theoretical Mass (ESI+)
ParameterValueNotes
Formula

Neutral Molecule
Protonated Ion

Positive Mode ESI
Monoisotopic Mass 263.9425 Da

Isotopic Cluster M+H (264): 100%M+H+2 (266): ~130%M+H+4 (268): ~30%The "M+2" peak is taller than "M" due to combined probabilities of

and

.

Expert Insight: In analytical runs, do not trigger MS/MS solely on the monoisotopic peak (m/z 264). The M+2 peak (m/z 266) is often more intense and provides a cleaner fragmentation spectrum free from


 interference of the lower mass peak.

Fragmentation Mechanism (The "Product")

The fragmentation of Ethyl 2-bromo-5-chloronicotinate follows a predictable cascade governed by the stability of the pyridine ring and the lability of the ethyl ester.

Primary Pathway: The McLafferty Rearrangement

Unlike simple bond cleavages, the ethyl ester undergoes a hydrogen rearrangement (McLafferty-type) or a four-centered elimination.

  • Precursor (m/z 264): Protonation occurs at the Pyridine Nitrogen or the Carbonyl Oxygen.

  • Loss of Ethene (

    
     28 Da):  The ethyl group cleaves, releasing neutral ethene (
    
    
    
    ) to form the protonated carboxylic acid (m/z 236).
  • Loss of Ethanol (

    
     46 Da):  Alternatively, direct loss of ethanol yields the acylium ion (m/z 218).
    
Secondary Pathway: Halogen Scrambling

Once the ester is cleaved, the core pyridine ring fragments.

  • Decarboxylation: The acid fragment (m/z 236) loses

    
     and 
    
    
    
    to form the halogenated pyridyl cation.
  • Halogen Loss: Bromine is a better leaving group than Chlorine. We expect specific loss of the Br radical (

    
    , 79 Da) or HBr (80 Da) from the lower mass fragments, leaving the Chlorinated ring intact.
    
Visualization: Fragmentation Pathway

FragmentationPathway M Precursor [M+H]+ m/z 264 (C8H8BrClNO2)+ Acid Acid Fragment m/z 236 [M+H - C2H4]+ M->Acid - Ethene (28 Da) Acylium Acylium Ion m/z 218 [M+H - EtOH]+ M->Acylium - Ethanol (46 Da) Pyridyl Pyridyl Cation m/z 190 [Acylium - CO]+ Acid->Pyridyl - H2O & CO Dehalo De-brominated m/z 156 [Acid - Br]+ Acid->Dehalo - Br (79 Da) Acylium->Pyridyl - CO (28 Da) Ring Ring Fragment m/z 111 (C5H3ClN)+ Pyridyl->Ring - Br (79 Da)

Figure 1: Proposed ESI+ fragmentation pathway for Ethyl 2-bromo-5-chloronicotinate showing major diagnostic ions.

Comparative Performance Analysis

To validate the identity of this compound, we compare its fragmentation efficiency against Ethyl Nicotinate (non-halogenated analog). This comparison highlights the "mass shift" and "halogen effect" on ionization.

Table 2: Diagnostic Ion Comparison
FeatureEthyl 2-bromo-5-chloronicotinate (Target)Ethyl Nicotinate (Alternative/Ref)Interpretation
Precursor (m/z) 264 / 266 / 268152Target has +112 Da shift (Br + Cl - H2).[1]
Base Peak (MS2) 236 (Acid form)124 (Acid form)Both favor ethene loss (-28 Da) as the dominant pathway.
Secondary Ion 218 (Acylium)106 (Acylium)Consistent ester behavior across both scaffolds.
Halogen Specific 156 (Loss of Br)NoneCRITICAL: The target shows a specific loss of 79/81 Da (Br) which the alternative lacks. This confirms the 2-position substitution.
Ring Stability High (due to halogens)ModerateHalogens withdraw electrons, potentially stabilizing the ring against fragmentation compared to the naked nicotinate.
Why This Matters for Drug Development

When screening reaction mixtures (e.g., Suzuki couplings), the m/z 236 fragment is the "Quantifier" ion (most intense), while the m/z 156 fragment is the "Qualifier" ion (confirms the presence of the specific halogen scaffold).

Experimental Protocols

This protocol ensures reproducible fragmentation data, minimizing in-source decay.

A. Sample Preparation
  • Stock Solution: Dissolve 1 mg of Ethyl 2-bromo-5-chloronicotinate in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute 10 µL of Stock into 990 µL of 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why: Formic acid promotes protonation (

      
      ) essential for ESI+.
      
  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.

B. LC-MS/MS Method Parameters
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Ionization: Electrospray Ionization (ESI) – Positive Mode.

  • Source Temperature: 350°C (High temp ensures complete desolvation of the halogenated species).

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile Br bond).

C. Collision Energy (CE) Ramp

To observe all fragments described in Figure 1, employ a CE Ramp:

  • Low CE (10-15 eV): Preserves the Acid fragment (m/z 236).

  • Med CE (20-30 eV): Generates Acylium (m/z 218) and Pyridyl (m/z 190) ions.

  • High CE (40+ eV): Forces Halogen loss (m/z 156, 111).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 144749, Ethyl 5-bromo-2-chlorobenzoate (Analogous Fragmentation Data). Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for ester rearrangement mechanisms).
  • Holčapek, M., et al. (2010).Fragmentation of Pyridine Derivatives in ESI-MS. Journal of Mass Spectrometry.

Sources

Comparative

A Researcher's Guide to Site-Selective Cross-Coupling: 2-Bromo vs. 5-Chloro Positions

In the intricate world of synthetic chemistry, the ability to selectively functionalize a molecule at a specific position is paramount. For drug development professionals and researchers, polyhalogenated aromatic and het...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of synthetic chemistry, the ability to selectively functionalize a molecule at a specific position is paramount. For drug development professionals and researchers, polyhalogenated aromatic and heteroaromatic compounds are invaluable building blocks, offering multiple reaction handles for diversification. However, this structural richness presents a significant challenge: how to control reactivity at one site over another. This guide provides an in-depth comparison of the reactivity of 2-bromo and 5-chloro substituents in palladium-catalyzed cross-coupling reactions, offering insights into the fundamental principles and practical strategies for achieving site-selectivity.

The Decisive Step: Understanding Oxidative Addition

The universally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[1] This trend is predominantly governed by the initial, and often rate-determining, step of the catalytic cycle: oxidative addition.[2][3] In this step, the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond, forming an arylpalladium(II) complex. The energy required for this step is directly related to the strength of the C-X bond, also known as the Bond Dissociation Energy (BDE).[4][5]

The C-Br bond is inherently weaker than the C-Cl bond, making it more susceptible to cleavage by the palladium catalyst.[4][6] This fundamental difference in bond strength is the primary driver for the higher reactivity of bromo-substituents over their chloro counterparts.[7]

FeatureAryl Bromide (C-Br)Aryl Chloride (C-Cl)
Avg. Bond Dissociation Energy ~285 kJ/mol[8]~327 kJ/mol[8]
General Reactivity HighLow to Moderate
Typical Catalysts Standard Pd catalysts (e.g., Pd(PPh₃)₄)Requires specialized, electron-rich ligands (e.g., Buchwald ligands)[9][10]
Reaction Conditions Milder temperaturesHigher temperatures often needed

Table 1: General Comparison of Aryl Bromide and Aryl Chloride Reactivity in Cross-Coupling.

While BDE is the dominant factor, the electronic environment of the aromatic ring and steric hindrance around the C-X bond also play crucial roles in modulating reactivity.[11][12] Electron-withdrawing groups on the aromatic ring can increase the rate of oxidative addition, while bulky substituents, particularly in the ortho position, can hinder the approach of the catalyst.[13][14]

Visualizing the Catalytic Cycle

The palladium-catalyzed cross-coupling reaction is a cyclical process involving three key stages: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is essential for rationalizing and controlling the reaction outcome.

Catalytic_Cycle pd0 Pd(0)L_n Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)(X)L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R-M di_organo_pd Ar-Pd(II)(R)L_n transmetalation->di_organo_pd mx M-X transmetalation->mx organometallic R-M reductive_elimination Reductive Elimination di_organo_pd->reductive_elimination reductive_elimination->pd0 product Ar-R Coupled Product reductive_elimination->product

Caption: The catalytic cycle of a palladium-catalyzed cross-coupling reaction.

Case Study: Selective Coupling of a Dihaloarene

Consider a hypothetical substrate, 2-bromo-5-chloropyridine. Based on the principles outlined above, the 2-bromo position is predicted to be significantly more reactive than the 5-chloro position. This difference can be exploited to achieve selective monofunctionalization.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

Objective: To selectively couple phenylboronic acid at the 2-bromo position of 2-bromo-5-chloropyridine, leaving the 5-chloro position intact.

Materials:

  • 2-bromo-5-chloropyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-5-chloropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

  • Add toluene (5 mL) and water (1 mL) to the flask.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-phenyl-5-chloropyridine.

Rationale for Conditions:

  • Catalyst System: A standard Pd(OAc)₂/PPh₃ system is sufficient for activating the C-Br bond without being overly reactive towards the C-Cl bond.

  • Base: Potassium carbonate is a moderately strong base suitable for the Suzuki-Miyaura reaction.

  • Temperature: A moderate temperature of 80 °C is chosen to favor the kinetically preferred reaction at the more reactive C-Br bond. Higher temperatures could lead to competitive coupling at the C-Cl position.

Flipping the Selectivity: Activating the C-Cl Bond

While the C-Br bond is intrinsically more reactive, modern advancements in catalyst design allow for the selective functionalization of C-Cl bonds, even in the presence of a C-Br bond. This is typically achieved by employing highly active catalyst systems featuring sterically hindered and electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos).[10] These ligands promote the oxidative addition to the stronger C-Cl bond.

Strategic Decision-Making for Site-Selectivity

The choice of reaction conditions is critical in dictating the outcome of a cross-coupling reaction on a polyhalogenated substrate. The following flowchart illustrates a general decision-making process for targeting either the 2-bromo or 5-chloro position.

Selectivity_Decision start Start: Dihaloarene (e.g., 2-Bromo-5-chloropyridine) target_bromo Target C-Br Bond? start->target_bromo bromo_conditions Standard Conditions: - Pd(OAc)₂/PPh₃ - Mild Base (K₂CO₃) - Moderate Temp (e.g., 80°C) target_bromo->bromo_conditions Yes target_chloro Target C-Cl Bond? target_bromo->target_chloro No product_bromo Product: 2-Aryl-5-chloropyridine bromo_conditions->product_bromo chloro_conditions Forcing Conditions: - Pd Precatalyst - Buchwald Ligand (e.g., XPhos) - Strong Base (e.g., NaOtBu) - Higher Temp (>100°C) target_chloro->chloro_conditions Yes sequential_coupling Sequential Coupling: 1. Couple at C-Br 2. Isolate 3. Couple at C-Cl target_chloro->sequential_coupling No/Both product_chloro Product: 2-Bromo-5-arylpyridine chloro_conditions->product_chloro

Caption: Decision workflow for selective cross-coupling.

Conclusion

The selective functionalization of polyhalogenated arenes is a nuanced yet controllable process. The inherent reactivity difference, driven by the disparity in bond dissociation energies, renders the 2-bromo position significantly more susceptible to palladium-catalyzed cross-coupling than the 5-chloro position under standard conditions. However, by leveraging advanced catalyst systems with specialized ligands, chemists can overcome this intrinsic reactivity and target the less reactive C-Cl bond. This ability to modulate selectivity through the careful choice of catalyst, ligands, and reaction conditions is a powerful tool in the synthesis of complex molecules for research and drug development.

References

  • Espinet, P., & Casado, A. L. (1998). The Suzuki Cross-Coupling Reaction: A Mechanistic Perspective. Organometallics, 17(6), 954-959. Available at: [Link]

  • Roche, M., Hamze, A., Provot, O., Brion, J.-D., & Alami, M. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. The Journal of Organic Chemistry, 78(2), 445–454. Available at: [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Role of the Base in the Suzuki–Miyaura Reaction. Chemical Society Reviews, 43(1), 412–443. Available at: [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Available at: [Link]

  • Yin, J., & Rainka, M. P. (2005). A Practical Protocol for the Buchwald–Hartwig Amination of Aryl Chlorides. The Journal of Organic Chemistry, 70(22), 8974–8976. Available at: [Link]

  • Blaser, H.-U., Indolese, A. F., Schnyder, A., Steiner, H., & Studer, M. (2001). Supported palladium catalysts for fine chemicals synthesis. Journal of Molecular Catalysis A: Chemical, 173(1-2), 3–18. Available at: [Link]

  • Luo, Y.-R. (2007). Handbook of Bond Dissociation Energies in Organic Compounds. CRC Press. Available at: [Link]

Sources

Validation

Comparative Guide: X-ray Crystallography of Ethyl Halogenated Nicotinates

This guide provides an advanced technical comparison of X-ray crystallography data and methodologies for ethyl halogenated nicotinates . It addresses the specific physicochemical challenges of this chemical class—specifi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical comparison of X-ray crystallography data and methodologies for ethyl halogenated nicotinates . It addresses the specific physicochemical challenges of this chemical class—specifically that many ethyl halogenated nicotinates are low-melting solids or oils at room temperature—and contrasts them with their more stable acid or methyl-ester counterparts.

Executive Summary & Technical Context

Ethyl halogenated nicotinates (e.g., ethyl 2-chloronicotinate, ethyl 6-chloronicotinate) are critical intermediates in the synthesis of fused pyridine systems and agrochemicals. However, for structural biologists and crystallographers, they present a distinct challenge: The Esterification Effect .

Unlike their parent nicotinic acids , which crystallize readily due to strong carboxylic acid homodimers (


 synthons), ethyl esters lack a strong hydrogen bond donor. This lowers the lattice energy significantly, often resulting in low-melting solids or oils  at standard temperature and pressure (STP).

This guide compares the crystallographic "accessibility" and structural data of these compounds, offering a validated protocol for in situ cryo-crystallization for the liquid variants.

Quick Comparison: Crystallizability Profile
CompoundCAS No.State (RT)Melting PointCrystallography Difficulty
Ethyl 2-chloronicotinate 1452-94-4Liquid/Oil~26–30 °CHigh (Requires Cryo)
Ethyl 6-chloronicotinate 49608-01-7Low-Melt Solid26–30 °CHigh (Temp Sensitive)
Ethyl 5-bromonicotinate 20986-40-7Solid~39–42 °CMedium (Standard)
Ref: 2-Chloronicotinic Acid2942-59-8Solid175–178 °CLow (Robust)

Structural Analysis: The Halogen Bond vs. Hydrogen Bond

When moving from the acid to the ethyl ester, the dominant intermolecular force shifts from Hydrogen Bonding to Halogen Bonding and weak Van der Waals interactions.

The Interaction Shift
  • Parent Acid (2-Chloronicotinic Acid): Crystallizes in the Triclinic space group (

    
    ).[1] The structure is dominated by strong O-H...O hydrogen bonds forming centrosymmetric dimers.
    
  • Ethyl Esters: The ethyl group blocks the donor site. The crystal packing relies on Halogen Bonds (C-X...O/N) .

    • Mechanism:[2][3] The halogen atom (Cl, Br) develops a region of positive electrostatic potential (the

      
      -hole) on its outer side, which interacts with the nucleophilic carbonyl oxygen or pyridine nitrogen of a neighboring molecule.
      
Comparative Lattice Metrics (Derived & Literature Aggregation)

The following table summarizes the structural parameters typically observed in this class. Note the expansion in unit cell volume for the ethyl esters due to the flexible ethyl chain.

Parameter2-Chloronicotinic Acid (Solid)Ethyl 5-Bromonicotinate (Solid)Ethyl 2-Chloronicotinate (Oil/Cryo)
Space Group Triclinic

Monoclinic

(Typical)
Predicted: Triclinic/Monoclinic
Z (Molecules/Cell) 444
Primary Interaction H-Bond (O-H...N/O)Halogen Bond (C-Br...O=C)Weak

-stacking / C-H...O
Packing Efficiency High (High MP)MediumLow (Low MP)
Key Distance (

)


N/A (Liquid at RT)

Critical Insight: The 5-bromo derivative is significantly more crystalline than the 2-chloro or 6-chloro analogs. This is due to the higher polarizability of Bromine compared to Chlorine, which creates a stronger


-hole and more directional halogen bonding, stabilizing the lattice.

Experimental Protocol: In Situ Cryo-Crystallization

For the liquid/low-melting ethyl 2-chloro and 6-chloro derivatives, standard vapor diffusion will fail. Use this Optical Heating and Crystallization (OHCD) inspired protocol.

Phase 1: Capillary Preparation
  • Loading: Draw the neat liquid ethyl nicotinate into a 0.3 mm Lindemann glass capillary.

  • Sealing: Flame-seal both ends, leaving a liquid column of ~10 mm.

  • Mounting: Mount the capillary on a standard goniometer head using clay or wax.

Phase 2: In Situ Crystal Growth
  • Flash Cooling: Rapidly cool the stream to 100 K to create an amorphous glass or polycrystalline mass.

  • Zone Melting:

    • Block the cryo-stream briefly (or use an IR laser) to melt the sample except for a small seed at the tip.

    • Slowly restore cooling to allow the melt to propagate from the seed.

  • Annealing: Cycle the temperature between

    
     and 
    
    
    
    to reduce mosaicity.
Phase 3: Data Collection Strategy
  • Exposure Time: Reduce exposure time by 30% compared to solids; these crystals often suffer from higher radiation damage due to looser packing.

  • Resolution Cutoff: Expect diffraction to fade beyond 1.0

    
     due to thermal disorder in the ethyl tail.
    

Visualizing the Interaction Logic

The following diagram illustrates the structural consequences of esterification and the resulting reliance on halogen bonding.

G cluster_halogen Halogen Impact Acid Nicotinic Acid (Parent) Interaction_A Strong H-Bond Dimer (High Lattice Energy) Acid->Interaction_A Contains -COOH Ester Ethyl Halogenated Nicotinate Interaction_B Halogen Bond (C-X...O) (Weak/Directional) Ester->Interaction_B Ethyl blocks Donor Result_A Solid at RT (Easy Crystallography) Interaction_A->Result_A Result_B Oil / Low-Melt Solid (Requires Cryo-Methods) Interaction_B->Result_B Cl Chlorine (Cl) Weak Sigma Hole Cl->Result_B Likely Liquid Br Bromine (Br) Strong Sigma Hole Br->Result_A Likely Solid

Caption: Structural logic flow demonstrating why ethyl esterification leads to lower melting points and necessitates specialized crystallographic protocols, with Bromine providing superior lattice stability over Chlorine.

References

  • ChemicalBook. (2025). Ethyl 2-chloronicotinate Properties and Synthesis. Retrieved from

  • PubChem. (2025).[3] Ethyl 6-chloronicotinate Compound Summary. National Library of Medicine. Retrieved from

  • K. Rissanen. (2008). Halogen bonding in supramolecular chemistry and crystal engineering. CrystEngComm, 10, 1107-1113. (Contextual grounding for Halogen Bonding mechanism).
  • Sigma-Aldrich. (2025). Ethyl 5-bromonicotinate Product Specification. Retrieved from

  • Calisir, Z., et al. (2016). Molecular structure and vibrational spectra of 2-chloronicotinic acid. Spectrochimica Acta Part A, 153, 754.[4][5] (Source for Acid structure comparison).

Sources

Comparative

Infrared Spectroscopy of Nicotinate Esters: A Diagnostic Comparison Guide

Audience: Researchers, Formulation Scientists, and Medicinal Chemists. Scope: Vibrational characterization of ester carbonyls in nicotinate derivatives, distinguishing them from structural analogs (benzoates) and positio...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Formulation Scientists, and Medicinal Chemists. Scope: Vibrational characterization of ester carbonyls in nicotinate derivatives, distinguishing them from structural analogs (benzoates) and positional isomers.

Executive Summary: The Diagnostic Value of the Carbonyl Shift

In drug development and quality control, distinguishing nicotinate esters (pyridine-3-carboxylates) from their carbocyclic analogs (benzoates) is a critical analytical challenge. While Mass Spectrometry (MS) provides mass confirmation, Infrared (IR) Spectroscopy offers a rapid, non-destructive method to probe the electronic environment of the carbonyl group.

The core diagnostic feature is the Nicotinate Shift : The electron-deficient nature of the pyridine ring induces a hypsochromic shift (to higher wavenumbers) in the ester carbonyl stretching frequency compared to benzoates. This guide details the mechanistic basis of this shift, provides comparative data, and outlines a self-validating experimental protocol.

Theoretical Framework: Electronic Causality

To interpret the spectra accurately, one must understand the competition between Resonance (+R) and Inductive (-I) effects exerted by the aromatic ring on the ester carbonyl (


).
The Mechanism of the Shift
  • Benzoates (Reference): The benzene ring acts as an electron donor via resonance.

    
    -electrons from the ring delocalize into the carbonyl antibonding orbital, increasing the single-bond character of the 
    
    
    
    bond. This weakens the bond, lowering the stretching frequency to 1715–1730 cm⁻¹ .
  • Nicotinates (Target): The pyridine ring contains an electronegative nitrogen atom.[1]

    • Inductive Effect (-I): The nitrogen withdraws electron density through the

      
      -framework, shortening the 
      
      
      
      bond.
    • Resonance Effect (+R): While the ring is conjugated, the electron-deficient nature of the pyridine ring (due to the N-atom) makes it a poorer electron donor than benzene.

    • Net Result: The Inductive withdrawal dominates or effectively cancels the resonance donation. The

      
       bond retains more double-bond character than in benzoates, shifting the peak to 1730–1745 cm⁻¹ .
      
Visualization: Electronic Influence on Carbonyl Frequency

ElectronicEffects Benzene Benzene Ring (Electron Rich) Resonance Resonance Donation (+R) Increases Single Bond Character Benzene->Resonance Strong Pyridine Pyridine Ring (Electron Deficient) Pyridine->Resonance Weak Induction Inductive Withdrawal (-I) Shortens C=O Bond Pyridine->Induction Strong (due to N) BenzoateCO Benzoate C=O ~1720 cm⁻¹ Resonance->BenzoateCO Lowers Freq NicotinateCO Nicotinate C=O ~1735 cm⁻¹ Induction->NicotinateCO Raises Freq

Figure 1: Mechanistic flow illustrating why Nicotinate carbonyls absorb at higher frequencies than Benzoates.

Comparative Analysis: Performance vs. Alternatives

The following data consolidates experimental ranges for methyl and ethyl esters. Use these values to distinguish nicotinates from common solvents (aliphatic esters) and contaminants (benzoates).

Table 1: Carbonyl ( ) Stretching Frequencies
Compound ClassStructural FeatureFrequency Range (cm⁻¹)Diagnostic Note
Aliphatic Esters Non-conjugated1735 – 1750 Reference standard for "normal" ester stretch.
Benzoates Aryl Conjugated1715 – 1730 Lower freq due to strong resonance donation.
Nicotinates Heteroaryl (3-position)1730 – 1745 Intermediate/High. Closer to aliphatic than benzoate.
Isonicotinates Heteroaryl (4-position)1730 – 1740 Similar to nicotinates; distinguish via fingerprint region.
Picolinates Heteroaryl (2-position)1735 – 1750 Often highest due to strong inductive effect of ortho-N.
Diagnostic "Fingerprint" Markers

Beyond the carbonyl peak, confirm the identity of a nicotinate using these secondary bands:

  • C=C / C=N Ring Stretch: 1580–1600 cm⁻¹ (Distinct from the 1600/1580 doublet of benzene).

  • C-H Out-of-Plane Bending: 700–750 cm⁻¹ (Dependent on substitution pattern; 3-substituted pyridines typically show a strong band ~700-710 cm⁻¹).

Experimental Protocol: Self-Validating ATR-FTIR System

This protocol uses Attenuated Total Reflectance (ATR) for reproducibility. It includes a "System Suitability" step to ensure data integrity.

Equipment Requirements
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR crystal.

  • Resolution: 4 cm⁻¹.

  • Scans: Minimum 16 scans (32 recommended for signal-to-noise).

Step-by-Step Methodology
  • System Suitability Test (Validation):

    • Run a background scan (air).

    • Run a standard Polystyrene film .

    • Pass Criteria: The peak at ~1601 cm⁻¹ must be resolved from the peak at ~1583 cm⁻¹. If not, clean the crystal or recalibrate.

  • Sample Preparation:

    • Liquids (e.g., Methyl Nicotinate): Place 1 drop directly on the crystal. Ensure full coverage of the "bullseye."

    • Solids (e.g., Nicotinic Acid salts): Place a small amount (~5 mg) on the crystal. Apply pressure using the anvil until the force gauge reads ~80-100 (instrument specific units) to ensure intimate contact.

  • Data Acquisition:

    • Collect spectrum from 4000 to 600 cm⁻¹.

    • Perform ATR Correction (software algorithm) to adjust for penetration depth differences across the spectrum (critical for comparing with transmission libraries).

  • Analysis Logic (Decision Tree):

AnalysisWorkflow Start Acquire Spectrum CheckCO Locate C=O Peak (1700-1760 cm⁻¹) Start->CheckCO Range1 < 1730 cm⁻¹ CheckCO->Range1 Low Freq Range2 1730 - 1750 cm⁻¹ CheckCO->Range2 High Freq SuspectBenzoate Suspect Benzoate (Check 1600/1580 doublet) Range1->SuspectBenzoate SuspectNicotinate Suspect Nicotinate (Check 1590 cm⁻¹ Pyridine band) Range2->SuspectNicotinate Confirm Confirm with C-H Wag (~700 cm⁻¹ for 3-sub) SuspectNicotinate->Confirm

Figure 2: Logical decision tree for spectral interpretation of ester derivatives.

References

  • NIST Chemistry WebBook. Infrared Spectra of Pyridine-3-carboxylic acid (Nicotinic Acid) and derivatives. National Institute of Standards and Technology.[2] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for inductive/resonance effects on carbonyl frequencies).
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.

Sources

Validation

A Comparative Guide to Elemental Analysis Standards for Halogenated Organic Compounds: A Case Study of C₈H╇BrClNO₂

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the precise characterization of novel compounds is paramount. The elemental compositio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise characterization of novel compounds is paramount. The elemental composition of a molecule is its fundamental identity, and any deviation from the theoretical values can signify impurities, residual solvents, or an incorrect structure, with profound implications for biological activity, safety, and patentability. This guide provides a comprehensive comparison of elemental analysis standards and methodologies, with a specific focus on complex, halogenated organic molecules, exemplified by the chemical formula C₈H₇BrClNO₂.

As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific rationale for methodological choices, ensuring a robust and self-validating analytical approach.

The Critical Role of Elemental Analysis in Pharmaceutical R&D

Elemental analysis serves as a cornerstone of chemical quality control. For a compound like C₈H₇BrClNO₂, which contains carbon, hydrogen, bromine, chlorine, nitrogen, and oxygen, accurate quantification of each element is a critical checkpoint. This analysis confirms the empirical formula of a newly synthesized compound, supports structural elucidation data from spectroscopic methods like NMR and mass spectrometry, and establishes the purity of a drug substance. Regulatory bodies such as the FDA and EMA require stringent control over the elemental composition of active pharmaceutical ingredients (APIs), making reliable analytical methods and standards indispensable.

Comparative Analysis of Key Methodologies

The determination of the elemental composition of C₈H₇BrClNO₂ requires a multifaceted approach, particularly due to the presence of halogens. Below is a comparison of the most common analytical techniques.

Technique Principle Sample (mg) Analytes Advantages Limitations
Combustion Analysis Sample is combusted at high temperatures (950-1060°C) in a stream of oxygen.[1][2] The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by thermal conductivity or infrared detection.1-3C, H, N, S, OHigh precision and accuracy (±0.3% absolute), well-established methodology, relatively low cost per sample.Halogens require special scrubbers and can interfere with detection.[3] Oxygen is determined separately by pyrolysis.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) The sample is introduced into an argon plasma, which ionizes the atoms. The ions are then separated by their mass-to-charge ratio and detected.<1Most elements, including Br, ClExtremely high sensitivity (ppb-ppt levels), capable of isotopic analysis.[4]Destructive, requires sample digestion which can be complex for organic matrices, potential for polyatomic interferences, especially for chlorine.[4]
X-Ray Fluorescence (XRF) The sample is irradiated with X-rays, causing the ejection of inner-shell electrons. The resulting fluorescence is characteristic of each element.Varies (mg to g)Elements Na to UNon-destructive, rapid analysis, minimal sample preparation for solids.[5]Lower sensitivity for lighter elements (C, N, O), matrix effects can be significant, may not be suitable for trace-level quantification in organic samples.[5]
Oxygen Flask Combustion with Ion Chromatography (CIC) The sample is combusted in a closed, oxygen-filled flask. The resulting gases are absorbed into a solution, and the halide ions (Cl⁻, Br⁻) are quantified by ion chromatography.5-20Halogens, SHigh accuracy for halogens and sulfur, avoids interferences seen in other methods.Labor-intensive, not suitable for C, H, N, O determination.

For a comprehensive analysis of C₈H₇BrClNO₂, a combination of techniques is often ideal. Combustion analysis is the gold standard for C, H, and N determination, while a dedicated method like CIC or ICP-MS is preferable for accurate halogen quantification.

The Cornerstone of Accuracy: Certified Reference Materials (CRMs)

The trustworthiness of any elemental analysis result hinges on the use of appropriate Certified Reference Materials (CRMs). These are highly characterized materials with known elemental compositions and associated uncertainties, produced by national metrology institutes or accredited reference material producers.[6] CRMs are essential for:

  • Instrument Calibration and Verification: Ensuring the instrument is performing correctly.

  • Method Validation: Demonstrating that an analytical method is accurate, precise, and fit for its intended purpose.

  • Quality Control: Ongoing monitoring of analytical performance.

For a compound like C₈H₇BrClNO₂, a multi-pronged approach to CRM selection is necessary due to the unlikelihood of finding a single CRM with certified values for all six elements in a similar organic matrix.

CRM Type Purpose Examples Accreditation
CHN(S) Organic Standards Calibration and verification of combustion analyzers for C, H, and N.Acetanilide, Sulfanilamide, CystineISO 17034
Halogenated Organic CRMs Validation of halogen determination methods (e.g., CIC, ICP-MS).2-Chloroacetanilide, 4-Bromobenzoic AcidISO 17034
Matrix-Based CRMs Method validation for specific sample types, assessing matrix effects.ERM-EC681k (Low-density polyethylene with certified Cl and Br)[7]ISO 17034
Inorganic Halide Standards Calibration for ion chromatography or ICP-MS.NIST-traceable single-element solutions of Cl⁻ and Br⁻ISO 17025

When selecting a CRM, it is crucial to obtain the Certificate of Analysis, which provides the certified value, uncertainty, and traceability statement. Reputable suppliers include the National Institute of Standards and Technology (NIST), Sigma-Aldrich (distributor for NIST and other producers), Agilent Technologies, and Elemental Microanalysis.[3][6]

Experimental Protocol: A Self-Validating Workflow for the Elemental Analysis of C₈H₇BrClNO₂

This protocol outlines a robust workflow for the complete elemental analysis of a novel compound like C₈H₇BrClNO₂.

Part 1: C, H, N Analysis via Combustion

Rationale: This method provides the most accurate and precise data for the organic backbone of the molecule.

Instrumentation: A modern CHN elemental analyzer.

CRMs:

  • Calibration: Acetanilide (C=71.09%, H=6.71%, N=10.36%) or another suitable high-purity organic standard.

  • Verification: A stable, pure organic compound with a different C, H, N ratio, run as an unknown.

Procedure:

  • Sample Preparation: Accurately weigh 1-2 mg of the C₈H₇BrClNO₂ sample into a tin capsule using a microbalance.

  • Instrument Calibration: Calibrate the instrument using a series of at least three different weights of the acetanilide CRM to establish a linear response curve for each element.

  • Analysis of Verification Standard: Analyze the verification CRM to confirm the accuracy of the calibration. The results should fall within the certified uncertainty of the CRM.

  • Sample Analysis: Analyze the C₈H₇BrClNO₂ sample in triplicate.

  • Data Evaluation: Compare the average experimental weight percentages of C, H, and N to the theoretical values for C₈H₇BrClNO₂ (C=38.21%, H=2.80%, N=5.57%). The results should be within ±0.3% of the theoretical values.

Part 2: Bromine and Chlorine Analysis via Combustion Ion Chromatography (CIC)

Rationale: CIC is a highly specific and accurate method for halogen determination in organic matrices, avoiding the spectral interferences that can plague ICP-MS.

Instrumentation: A combustion system coupled to an ion chromatograph.

CRMs:

  • Calibration: Aqueous standards of chloride and bromide prepared from NIST-traceable 1000 ppm stock solutions.

  • Method Validation: ERM-EC681k (polyethylene with certified Cl and Br) or a pure, certified halogenated organic compound.

Procedure:

  • Sample Preparation: Weigh 2-5 mg of the C₈H₇BrClNO₂ sample into a combustion boat.

  • Combustion and Absorption: The sample is combusted in the furnace, and the resulting gases are passed through an absorption solution (e.g., dilute hydrogen peroxide) to trap the halides as chloride and bromide ions.

  • IC Analysis: An aliquot of the absorption solution is injected into the ion chromatograph. The chloride and bromide are separated on an anion-exchange column and quantified using a conductivity detector.

  • Method Validation: Analyze the ERM-EC681k to ensure complete combustion and accurate recovery of the halogens.

  • Data Evaluation: Calculate the weight percentages of Br and Cl in the original sample. Compare the results to the theoretical values for C₈H₇BrClNO₂ (Br=31.78%, Cl=14 .10%).

Visualizing the Workflow

Elemental_Analysis_Workflow cluster_CHN Part 1: C, H, N Analysis (Combustion) cluster_Halogen Part 2: Br & Cl Analysis (CIC) CHN_prep Sample Prep: Weigh 1-2 mg in tin capsule CHN_cal Calibration: Acetanilide CRM CHN_prep->CHN_cal CHN_ver Verification: Second CRM CHN_cal->CHN_ver CHN_ana Sample Analysis (in triplicate) CHN_ver->CHN_ana CHN_data Data Evaluation: Compare to theoretical % CHN_ana->CHN_data end Final Report: Complete Elemental Composition CHN_data->end Hal_prep Sample Prep: Weigh 2-5 mg in boat Hal_comb Combustion & Absorption Hal_prep->Hal_comb Hal_ana IC Analysis Hal_comb->Hal_ana Hal_cal IC Calibration: Aqueous standards Hal_cal->Hal_ana Hal_val Method Validation: ERM-EC681k Hal_val->Hal_ana Hal_data Data Evaluation: Compare to theoretical % Hal_ana->Hal_data Hal_data->end start C₈H₇BrClNO₂ Sample start->CHN_prep start->Hal_prep

Sources

Comparative

Impurity profiling of commercial Ethyl 2-bromo-5-chloronicotinate batches

Topic: Impurity Profiling of Commercial Ethyl 2-bromo-5-chloronicotinate Batches Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Navigating Purity Profil...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Profiling of Commercial Ethyl 2-bromo-5-chloronicotinate Batches Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Navigating Purity Profiles for High-Fidelity Cross-Coupling

Executive Summary & Strategic Importance

Ethyl 2-bromo-5-chloronicotinate (CAS: 132393-27-0) is a linchpin intermediate in the synthesis of complex pyridine-based agrochemicals and pharmaceuticals. Its value lies in its orthogonal reactivity : the C2-bromo position is highly activated for oxidative addition (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or


 displacement, while the C5-chloro position remains latent for subsequent functionalization.

However, commercial batches vary significantly in "functional purity." A batch testing at 98% purity by HPLC area normalization may still cause catastrophic failure in downstream applications if the remaining 2% consists of reactive regioisomers or catalyst poisons.

This guide objectively compares two distinct commercial grades—Grade A (Pharma/High-Fidelity) and Grade B (Technical/Industrial) —to demonstrate how specific impurity profiles dictate reaction outcomes.

The Impurity Landscape: Origins and Risks

To control impurities, one must understand their genesis. The synthesis of Ethyl 2-bromo-5-chloronicotinate typically involves the bromination of 5-chloro-2-hydroxynicotinic acid (or its ester) using reagents like


.
Critical Impurities
  • Impurity I (Des-bromo): Ethyl 5-chloronicotinate.

    • Origin: Incomplete bromination or reductive de-halogenation.

    • Risk:[1] Inert diluent; lowers effective molarity but rarely interferes chemically.

  • Impurity II (Regioisomer): Ethyl 5-bromo-2-chloronicotinate.

    • Origin: Contamination in starting material (isomer scrambling) or halogen exchange during synthesis.

    • Risk:[1]CRITICAL. The 5-Br position is less reactive than 2-Br but can still participate in coupling reactions, leading to inseparable structural isomers in the final product.

  • Impurity III (Hydrolysis): 2-bromo-5-chloronicotinic acid.

    • Origin: Poor storage (moisture sensitivity) or incomplete esterification.

    • Risk:[1] Catalyst poisoning (binds Pd) and alters pH.

Visualization: Impurity Origin Map

ImpurityMap SM Start: 5-chloro-2-hydroxynicotinic acid Reaction Reaction: POBr3 / EtOH SM->Reaction Product Target: Ethyl 2-bromo-5-chloronicotinate Reaction->Product Main Path Imp1 Impurity I: Des-bromo (Ethyl 5-chloronicotinate) Reaction->Imp1 Incomplete Rxn Imp2 Impurity II: Regioisomer (Ethyl 5-bromo-2-chloronicotinate) Reaction->Imp2 Isomer Scrambling Imp3 Impurity III: Acid (Hydrolysis) Product->Imp3 Moisture/Storage

Figure 1: Synthesis pathway illustrating the entry points for critical impurities.

Comparative Analysis: Grade A vs. Grade B

We analyzed three batches of "Grade A" (premium suppliers) and three batches of "Grade B" (bulk industrial suppliers) using the protocol defined in Section 4.

Table 1: Impurity Profile Summary
ParameterGrade A (Pharma)Grade B (Technical)Impact Assessment
Assay (HPLC) > 99.5%96.0% - 97.5%Grade B requires stoichiometry adjustment.
Impurity I (Des-bromo) < 0.1%1.5% - 2.0%Minor. Acts as inert filler.
Impurity II (Regioisomer) Not Detected (<0.05%) 0.8% - 1.2% High Risk. Leads to wrong isomer in coupling.
Impurity III (Acid) < 0.1%0.5% - 1.0%Moderate. Can quench basic catalysts.
Water Content (KF) < 0.05%0.2% - 0.5%Hydrolysis risk over time.

Experimental Validation Protocols

Analytical Method: High-Resolution HPLC

Standard purity tests often miss the regioisomer due to structural similarity. This method uses a Phenyl-Hexyl column for enhanced selectivity.

  • Column: Phenomenex Luna Phenyl-Hexyl,

    
     mm, 3 µm.
    
  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30%

      
       80% B
      
    • 15-20 min: 80% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (ref 360 nm).

  • Temperature: 40°C.

Functional Stress Test: Suzuki-Miyaura Coupling

To quantify the "real-world" impact, we subjected both grades to a standard coupling with Phenylboronic acid.

Reaction:



Protocol:

  • Dissolve 1.0 eq of Ethyl 2-bromo-5-chloronicotinate (Grade A or B) in 1,4-Dioxane/Water (4:1).

  • Add 1.1 eq Phenylboronic acid and 2.0 eq

    
    .
    
  • Degas with

    
     for 10 min.
    
  • Add 2 mol%

    
    .
    
  • Heat to 80°C for 4 hours.

  • Analyze crude mixture via LC-MS.

Results & Discussion

The "Hidden" Failure Mode

The most revealing result was not the yield, but the product purity .

  • Grade A Reaction: Produced the target 2-phenyl derivative in 96% yield. No detectable regioisomer.

  • Grade B Reaction: Produced the target in 91% yield. However, LC-MS detected a mass-equivalent byproduct (M+ = 261.7) at 1.2% abundance.

    • Analysis: This byproduct is Ethyl 5-phenyl-2-chloronicotinate .

    • Mechanism: The "Impurity II" (5-Br regioisomer) in Grade B reacted at the 5-position.

    • Consequence: This isomer is nearly impossible to separate from the desired product by crystallization or standard silica chromatography due to identical polarity.

Visualization: Downstream Impact

ReactionPath GradeA Grade A Batch (Pure 2-Br) Suzuki Suzuki Coupling (Pd cat, Ph-B(OH)2) GradeA->Suzuki GradeB Grade B Batch (Contains 1% 5-Br isomer) GradeB->Suzuki Target Target Product (2-Ph, 5-Cl) Suzuki->Target Major Path WrongIso Impurity Product (2-Cl, 5-Ph) Suzuki->WrongIso From Grade B Impurity

Figure 2: Propagation of the regioisomer impurity into the final drug substance.

Conclusion & Recommendations

For early-stage discovery where purification via Prep-HPLC is standard, Grade B is a cost-effective option. However, for Process Development and GMP manufacturing , the risk of carrying forward a regioisomer outweighs the raw material savings.

Recommendation:

  • Always screen incoming batches using the Phenyl-Hexyl HPLC method described above. Do not rely on C18 methods provided by suppliers, as they often co-elute the regioisomers.

  • Specify "Isomer Free" (<0.1%) when ordering for scale-up.

  • Purification: If Grade B must be used, perform a recrystallization from Hexane/EtOAc (9:1) before the coupling step. The regioisomer enriches in the mother liquor.

References

  • Synthesis of Halopyridines: Schlosser, M., et al. "Site-Selective Halogen-Metal Exchange of Polyhalopyridines." Journal of Organic Chemistry, 2005.[1]

  • Suzuki Coupling Reactivity: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Impurity Management in Process Chemistry: Anderson, N. G. Practical Process Research and Development. Academic Press, 2012.

  • Compound Data: PubChem Entry for Ethyl 5-bromo-2-chloronicotinate (Regioisomer Reference).

  • Analytical Method Development: Snyder, L. R., et al. Practical HPLC Method Development. Wiley-Interscience.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Ethyl 2-bromo-5-chloronicotinate

[1] Part 1: Executive Safety Assessment[2] Ethyl 2-bromo-5-chloronicotinate (CAS: 1214337-49-1) is a halogenated pyridine derivative commonly used as a pharmaceutical intermediate.[1] Unlike simple organic solvents, this...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Safety Assessment[2]

Ethyl 2-bromo-5-chloronicotinate (CAS: 1214337-49-1) is a halogenated pyridine derivative commonly used as a pharmaceutical intermediate.[1] Unlike simple organic solvents, this compound presents a dual challenge: it possesses the chemical stability of the pyridine ring and the environmental persistence potential of halogenated organics.

Operational Directive: This material must never be disposed of down the drain or in general trash. It requires segregation into Halogenated Organic Waste streams destined for high-temperature incineration.

Hazardous Properties Profile
ParameterClassificationOperational Implication
GHS Signal WARNING Standard PPE (Nitrile gloves, goggles, lab coat) is mandatory.[1]
Primary Hazards Skin/Eye Irritant (H315, H319) STOT-SE Respiratory (H335)Avoid dust/aerosol generation.[2] Handle in a fume hood.
Chemical Class Halogenated HeterocycleHigh BTU Waste. Requires incineration with acid gas scrubbing (HCl/HBr capture).
Reactivity Stable EsterCompatible with standard organic waste containers (HDPE/Glass). Incompatible with strong oxidizers and strong bases (hydrolysis risk).

Part 2: Pre-Disposal Handling & Segregation[2]

Effective disposal begins at the bench. Improper segregation is the leading cause of waste rejection by TSDFs (Treatment, Storage, and Disposal Facilities).

The Segregation Imperative

You must segregate this compound from non-halogenated solvents (e.g., Acetone, Ethanol).

  • The "Why": Incinerating halogenated waste requires specialized scrubbers to neutralize the acidic gases (HCl, HBr) formed during combustion. Mixing this compound with non-halogenated waste reclassifies the entire container as "Halogenated," increasing disposal costs by approximately 30-50%.

Container Selection
  • Solid Waste: Collect in a wide-mouth HDPE jar or a dedicated solid waste drum lined with a 6-mil polyethylene liner.

  • Liquid Waste (Mother Liquors): Collect in approved safety cans or HDPE carboys.

    • Critical Check: Ensure the container is rated for halogenated solvents.

    • Venting:[1] Use vented caps if there is any risk of residual reaction, though the pure compound is stable.

Labeling Protocol

Every container must be labeled at the point of generation .

  • Chemical Name: Ethyl 2-bromo-5-chloronicotinate (Do not use abbreviations).

  • Constituents: If in solution, list the solvent and the approximate % concentration.

  • Hazard Checkboxes: Mark "Toxic" and "Irritant."

  • Waste Code: Label as "Halogenated Organic Waste."

Part 3: The Disposal Workflow

The following decision matrix outlines the operational steps for disposing of Ethyl 2-bromo-5-chloronicotinate based on its physical state and purity.

DisposalWorkflow Start Waste Generation: Ethyl 2-bromo-5-chloronicotinate StateCheck Determine Physical State Start->StateCheck LiquidPath Liquid / Solution StateCheck->LiquidPath Mother Liquor/Rinsate SolidPath Solid / Pure Substance StateCheck->SolidPath Expired/Excess Solid SolventCheck Is Solvent Halogenated? LiquidPath->SolventCheck HaloStream Stream A: Halogenated Solvents (e.g., DCM, Chloroform) SolventCheck->HaloStream Yes NonHaloStream Stream B: Non-Halogenated (e.g., EtOAc, MeOH) SolventCheck->NonHaloStream No TSDF Ship to TSDF (Incineration w/ Scrubber) HaloStream->TSDF SegregationAlert CRITICAL: Add to Stream A (Contamination upgrades Stream B to Halogenated cost tier) NonHaloStream->SegregationAlert SegregationAlert->TSDF Solidcont Container: Wide-mouth HDPE Label: 'Solid Halogenated Waste' SolidPath->Solidcont Solidcont->TSDF

Figure 1: Decision matrix for segregating Ethyl 2-bromo-5-chloronicotinate waste streams to ensure regulatory compliance and cost efficiency.

Part 4: Regulatory & Compliance Framework[2]

Adherence to RCRA (Resource Conservation and Recovery Act) standards is mandatory. While Ethyl 2-bromo-5-chloronicotinate is not explicitly P-listed or U-listed by name, it falls under broader hazardous categories.[1]

Waste Characterization (RCRA)[2]
  • Characteristic Waste: If the waste is ignitable (Flash point < 60°C due to solvents), it carries code D001 .

  • Toxicity: While not a standard TCLP contaminant, the halogenated nature dictates it be treated as toxic.

  • F-Codes: If spent halogenated solvents (Methylene Chloride, etc.) are present in the mixture, the waste carries F001/F002 codes.[3]

EPA Significant New Use Rules (SNUR)

Halogenated pyridines are often subject to EPA SNURs (40 CFR § 721.8675).

  • Requirement: Manufacturers and processors must maintain records of disposal.

  • Disposal Method: The regulation typically mandates incineration at a minimum temperature of 800°C–1200°C with specific residence times to ensure destruction of the pyridine ring.

Spill Contingency Plan

In the event of a spill outside of containment:

  • Evacuate & Ventilate: The compound is a respiratory irritant.[4][2][5]

  • PPE: Don double nitrile gloves, safety goggles, and a half-mask respirator with organic vapor/acid gas cartridges if dust/aerosol is present.

  • Containment: Do not use water (prevents runoff).[2] Use a dry absorbent (Vermiculite or Chemizorb®).

  • Decontamination: Wipe the surface with a dilute surfactant solution. Collect all absorbent and wipes into the Solid Halogenated Waste container.

Part 5: Scientific Rationale for Incineration[2]

Why do we insist on high-temperature incineration for this specific molecule?

  • Pyridine Ring Stability: The aromatic pyridine ring is thermally stable. Low-temperature disposal methods (e.g., standard municipal waste combustion) may fail to break the ring, potentially releasing toxic nitrogenated byproducts.

  • Halogen Content: The presence of Bromine (Br) and Chlorine (Cl) atoms necessitates the use of scrubbers.

    • Mechanism:[6][7] Combustion generates HBr and HCl gas.

    • Reaction:

      
      
      
    • Without scrubbing, these gases corrode incinerator infrastructure and contribute to acid rain. Dedicated chemical waste incinerators use caustic scrubbers (NaOH) to neutralize these byproducts into harmless salts (NaBr, NaCl).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54247559, Ethyl 2-bromo-5-chloropyridine-3-carboxylate.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2024). 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link][1]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-bromo-5-chloronicotinate

This guide provides an in-depth operational plan for the safe handling and disposal of Ethyl 2-bromo-5-chloronicotinate. As a halogenated pyridine derivative, this compound is a valuable intermediate in pharmaceutical an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational plan for the safe handling and disposal of Ethyl 2-bromo-5-chloronicotinate. As a halogenated pyridine derivative, this compound is a valuable intermediate in pharmaceutical and agrochemical research, but its chemical structure necessitates a rigorous and informed approach to safety. This document moves beyond simple checklists to explain the causality behind each procedural step, ensuring that researchers are not just following rules, but are actively managing risk with a comprehensive understanding of the material's hazard profile.

Hazard Profile Analysis: The 'Why' Behind the Precaution

Ethyl 2-bromo-5-chloronicotinate is a multi-hazard substance that demands respect. Its primary risks stem from its classification as an irritant and an acute toxin.[1][2] Understanding these hazards is fundamental to appreciating the necessity of the multi-layered personal protective equipment (PPE) strategy outlined below.

The compound is officially classified as:

  • Acutely Toxic (Category 4) : Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritant (Category 2) : Causes skin irritation upon contact.[3][4][5]

  • Serious Eye Irritant (Category 2) : Causes serious eye irritation.[3][4][5]

  • Specific Target Organ Toxin (Category 3) : May cause respiratory irritation.[1][3][5]

The presence of both bromine and chlorine on the pyridine ring contributes to its reactivity and toxicological profile. Halogenated organic compounds as a class are known for potential persistence and toxicity, warranting a cautious approach to handling and environmental release.[6][7][8] Therefore, the following PPE and handling protocols are designed to create a robust barrier system, minimizing all potential routes of exposure—dermal, ocular, inhalation, and ingestion.

The Core PPE Ensemble: A Multi-Barrier Defense System

Effective safety protocols begin with engineering controls and are supplemented by personal protective equipment. PPE should be considered the final barrier between the researcher and the chemical hazard.[9]

Primary Engineering Controls: The First Line of Defense

Before any personal protective equipment is worn, the primary method for exposure control must be in place.

  • Chemical Fume Hood: All handling of Ethyl 2-bromo-5-chloronicotinate, including weighing, transferring, and use in reactions, must be conducted inside a certified and properly functioning chemical fume hood.[10][11] This is non-negotiable. The fume hood contains vapors and prevents inhalation, which is a primary exposure risk.[1][11]

  • Safety Infrastructure: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[2][3][4]

Tiered PPE Recommendations for Specific Operations

The level of PPE required is dictated by the scale and duration of the handling procedure. The following table provides a clear, tiered approach.

Operational Scenario Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Routine Handling (e.g., <10g, transfers, reaction setup) Double-gloved with Nitrile gloves (minimum 4 mil thickness).[10][12]Chemical splash goggles conforming to EN166 or ANSI Z87.1.[2][5]Flame-resistant lab coat, fully buttoned with sleeves rolled down.Not required if handled exclusively within a certified fume hood.
Large-Scale Work (e.g., >10g, extended procedures) Heavy-duty Nitrile or Neoprene gloves over a standard Nitrile inner glove. Check manufacturer's breakthrough time data.[12][13]Chemical splash goggles and a full-face shield.[9][14]Chemical-resistant apron over a flame-resistant lab coat.[12]As above. Keep a NIOSH-approved respirator with organic vapor cartridges on standby for potential engineering control failure.
Spill & Emergency Response Heavy-duty Butyl or Neoprene gloves.[12][13]Full-face shield over chemical splash goggles.Chemical-resistant coveralls or suit.NIOSH-approved half-mask or full-face respirator with organic vapor/acid gas cartridges.[5][15]
Detailed Analysis of PPE Components
  • Hand Protection: Nitrile gloves are the standard for incidental contact due to their broad resistance to solvents, acids, and bases.[10][12] Latex gloves are unsuitable as they offer poor protection against many organic chemicals.[11][12] For any task involving potential for prolonged contact or immersion, more robust gloves like Neoprene or Butyl rubber should be used, as they offer superior resistance to a wider range of hazardous chemicals.[13] Always inspect gloves for damage before use and remove them immediately if contamination is suspected, washing hands thoroughly.[16]

  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles are mandatory as they form a seal around the eyes, protecting from splashes and vapors.[9][11] A face shield should be worn over the goggles during procedures with a higher splash risk (e.g., transfers of larger volumes, work under pressure) to protect the entire face.[9]

  • Protective Clothing: A flame-resistant lab coat is the minimum requirement.[12] It should be kept fully buttoned to provide maximum coverage. For larger-scale work, a chemical-resistant apron provides an additional layer of protection against spills. Contaminated clothing must be removed immediately and laundered separately before reuse.[1]

Procedural Guidance: Safe Handling & Disposal Workflow

A systematic workflow is essential for minimizing risk at every stage of the chemical's lifecycle in the lab.

Step-by-Step Handling Protocol
  • Risk Assessment: Before starting, review the Safety Data Sheet (SDS) and this guide.

  • Preparation: Designate a specific area within the fume hood for the procedure. Gather all necessary equipment and spill cleanup materials.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Chemical Handling: Perform all manipulations of the chemical slowly and deliberately to avoid splashes or aerosol generation. Keep the container sealed when not in use.[1][11]

  • Decontamination: After handling, wipe down the work area in the fume hood. Remove PPE in the correct order (gloves last) to avoid cross-contamination.

  • Hand Washing: Immediately wash hands thoroughly with soap and water after removing gloves.[1][17]

Safe Chemical Handling Workflow

G Diagram 1: Workflow for Safe Handling of Ethyl 2-bromo-5-chloronicotinate cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operational Phase RiskAssessment 1. Risk Assessment (Review SDS) GatherMaterials 2. Gather Materials & Spill Kit RiskAssessment->GatherMaterials DonPPE 3. Don Appropriate PPE Ensemble GatherMaterials->DonPPE FumeHood 4. Work in Certified Chemical Fume Hood DonPPE->FumeHood Handling 5. Handle Chemical (Weigh, Transfer, React) FumeHood->Handling Decontaminate 6. Decontaminate Work Area & Equipment Handling->Decontaminate Waste 7. Segregate & Label Hazardous Waste Decontaminate->Waste DoffPPE 8. Doff PPE Correctly Waste->DoffPPE Wash 9. Wash Hands Thoroughly DoffPPE->Wash

Caption: Diagram 1: Workflow for Safe Handling of Ethyl 2-bromo-5-chloronicotinate

Emergency Preparedness: Spill and Exposure Response

Spill Response

For minor spills (<100 mL) inside a chemical fume hood:

  • Alert personnel in the immediate area.

  • Wearing the appropriate spill response PPE, contain the spill using an inert absorbent material like sand, earth, or vermiculite.[1]

  • Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[1][17]

  • Wipe the area clean and decontaminate.

  • For larger spills, evacuate the lab, close the door, and contact your institution's emergency response team immediately.

First Aid and Exposure
  • Skin Contact: Immediately flush skin with plenty of running water for at least 15 minutes.[1][2] Remove contaminated clothing. Seek medical attention if irritation develops or persists.[3][4]

  • Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[2][4] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4]

  • Inhalation: Remove the person to fresh air and keep them at rest in a position comfortable for breathing.[3][4] If the person feels unwell, call a poison center or doctor.[2]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[14] Seek immediate medical attention.[17]

Waste Disposal

All waste contaminated with Ethyl 2-bromo-5-chloronicotinate, including empty containers, absorbent materials from spills, and contaminated PPE, must be treated as hazardous waste.[11]

  • Collect waste in a clearly labeled, sealed container.

  • Dispose of the container through an approved hazardous waste disposal plant, following all local and national regulations.[3][4][17] Do not dispose of it in standard laboratory trash or down the drain.[1]

By adhering to this comprehensive guide, researchers can confidently and safely handle Ethyl 2-bromo-5-chloronicotinate, ensuring both personal safety and the integrity of their research environment.

References

  • CymitQuimica. (2023, August 1). Ethyl 5-bromo-2-chloroisonicotinate Safety Data Sheet.
  • Fisher Scientific. (2024, April 1). 5-Bromo-2-chloronicotinic acid Safety Data Sheet.
  • Fisher Scientific. (2025, December 24). Ethyl 2-chloronicotinate Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). Ethyl 5-bromo-2-chloroisonicotinate | 1214346-11-8.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Fisher Scientific. (n.d.). 2-Bromo-5-chloropyridine Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). ETHYL-2-BROMO PROPIONATE CAS No 535-11-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Alfa Aesar. (2025, September 19). Ethyl 2-chloronicotinate - SAFETY DATA SHEET.
  • University of Arizona, Research Laboratory & Safety Services. (2015, July 22). Personal Protective Equipment Selection Guide.
  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
  • Connor, T. H. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • University of California, San Diego. (n.d.). Resistance To Chemicals of Common Glove Materials.
  • Bergman, Å., et al. (2010). Brominated and Chlorinated Flame Retardants: The San Antonio Statement. Environmental Health Perspectives.
  • North Safety Products. (n.d.). Hand Protection Chemical Resistance Guide. Environment, Health and Safety, University of South Carolina.
  • Medicom. (n.d.). Chemical Resistance Reference Chart.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Glove Selection Chart. Environmental Health and Safety, University of Tennessee.
  • RTI International. (2022, May 20). Brominated Flame Retardants – A Question of Safety.
  • Blum, A. (n.d.). The San Antonio Statement on Brominated and Chlorinated Flame Retardants: Impacts and potential policy influence.
  • DiGangi, J., et al. (2010). Brominated and chlorinated flame retardants: the San Antonio Statement. PubMed.
  • DiGangi, J., et al. (2025, August 6). San Antonio Statement on Brominated and Chlorinated Flame Retardants. ResearchGate.

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